SYM 2081
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9NO4-2 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
(2S,4R)-2-amino-4-methylpentanedioate |
InChI |
InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/p-2/t3-,4+/m1/s1 |
InChI Key |
KRKRAOXTGDJWNI-DMTCNVIQSA-L |
Isomeric SMILES |
C[C@H](C[C@@H](C(=O)[O-])N)C(=O)[O-] |
Canonical SMILES |
CC(CC(C(=O)[O-])N)C(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of SYM 2081: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SYM 2081, chemically known as (2S,4R)-4-methylglutamate, is a powerful and highly selective agonist for the kainate subtype of ionotropic glutamate (B1630785) receptors.[1][2][3] Its remarkable selectivity over AMPA and NMDA receptors has established it as an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of kainate receptors in the central nervous system.[1][2][3] This document provides a comprehensive overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental applications.
Core Mechanism of Action: Selective Kainate Receptor Agonism
This compound exerts its effects by binding to and activating kainate receptors, which are ligand-gated ion channels that mediate excitatory neurotransmission.[2][4] The binding of this compound to the kainate receptor induces a conformational change that opens the ion channel, leading to an influx of cations and subsequent neuronal depolarization. A key characteristic of this compound's action, particularly at recombinant GluR6 receptors, is the induction of a rapidly desensitizing current.[1][2] This means that upon initial activation, the receptor quickly enters a non-conducting state despite the continued presence of the agonist.
Recent studies have also highlighted a role for this compound in suppressing mast cell activation through its agonistic action on the GluK2 kainate receptor subunit.[5] This has been shown to inhibit mast cell degranulation and reduce the expression of genes associated with mast cell proliferation, suggesting potential therapeutic applications in inflammatory skin diseases.[5]
Quantitative Data Summary
The selectivity and potency of this compound have been quantified through various binding and functional assays. The following tables summarize the key affinity and efficacy data.
Table 1: Radioligand Binding Affinity of this compound at Glutamate Receptors
| Receptor Subtype | Preparation | Radioligand | IC50 (nM) | Reference |
| Kainate (Wild-Type) | Rat Forebrain | [3H]kainic acid | ~32 | [2] |
| Kainate (Recombinant) | GluR6 | [3H]kainic acid | ~19 | [2] |
| AMPA (Wild-Type) | Rat Forebrain | - | ~25,600 | [2] |
| NMDA (Wild-Type) | Rat Forebrain | - | ~6,400 | [2] |
Table 2: Functional Potency (EC50) of this compound at Glutamate Receptors
| Receptor Subtype | Expression System | Technique | EC50 (µM) | Reference |
| Kainate (GluR5) | Xenopus oocytes | Two-electrode voltage clamp | 0.12 ± 0.02 | [1] |
| Kainate (GluR6) | Xenopus oocytes | Two-electrode voltage clamp | 0.23 ± 0.01 | [1] |
| Kainate (GluR6) | HEK 293 cells | - | ~1 | [2] |
| AMPA (GluR1) | Xenopus oocytes | Two-electrode voltage clamp | 132 ± 44 | [1] |
| AMPA (GluR3) | Xenopus oocytes | Two-electrode voltage clamp | 453 ± 57 | [1] |
| AMPA | Primary cortical cultures | - | 325 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for different glutamate receptor subtypes.
Methodology:
-
Membrane Preparation: Rat forebrains are homogenized in a buffered solution and centrifuged to isolate crude synaptic membranes.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]kainic acid for kainate receptors) and varying concentrations of this compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
Two-Electrode Voltage Clamp (TEVC) Recordings in Xenopus Oocytes
Objective: To measure the functional activity (agonist-induced currents) of this compound at specific recombinant receptor subtypes.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired glutamate receptor subunits (e.g., GluR5, GluR6, GluR1, GluR3).
-
Incubation: The oocytes are incubated for several days to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording). The oocyte is voltage-clamped at a holding potential (e.g., -60 mV).
-
Drug Application: Solutions containing varying concentrations of this compound are perfused over the oocyte. To study kainate receptors without rapid desensitization, concanavalin (B7782731) A can be included in the perfusion solution.
-
Data Acquisition and Analysis: The inward currents evoked by this compound are recorded. The peak current amplitude at each concentration is measured, and a dose-response curve is generated to determine the EC50 value.
Visualizations
Signaling Pathway and Selectivity of this compound
Caption: Receptor selectivity and downstream signaling of this compound.
Experimental Workflow for TEVC Recordings
Caption: Workflow for two-electrode voltage clamp experiments.
References
- 1. The methylglutamate, this compound, is a potent and highly selective agonist at kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (2S,4R)-4-methylglutamic acid (this compound): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SYM-2081 - Wikipedia [en.wikipedia.org]
- 4. Contributions of different kainate receptor subunits to the properties of recombinant homomeric and heteromeric receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonism of the glutamate receptor GluK2 suppresses dermal mast cell activation and cutaneous inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of SYM 2081: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SYM 2081, chemically identified as (2S,4R)-4-methylglutamic acid, is a potent and highly selective agonist for the kainate subtype of ionotropic glutamate (B1630785) receptors. Its discovery marked a significant advancement in the pharmacological dissection of glutamate receptor function, providing a valuable tool to investigate the physiological and pathological roles of kainate receptors. This technical guide provides an in-depth overview of the discovery, history, and key experimental findings related to this compound. It includes a summary of its binding and functional data, detailed experimental protocols for its characterization, and visualizations of relevant signaling pathways and experimental workflows.
Introduction and Discovery
The quest for selective ligands for glutamate receptor subtypes led to the synthesis and characterization of various analogs of glutamic acid. The introduction of a methyl group at the 4-position of glutamic acid was found to confer selectivity for kainate receptors over other ionotropic glutamate receptors, namely N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Among the stereoisomers of 4-methylglutamic acid, the (2S,4R)-isomer, designated this compound, emerged as a particularly potent and selective agonist.[1] Its high affinity and selectivity have established this compound as a crucial pharmacological tool for elucidating the functions of kainate receptors in the central nervous system and beyond.
Physicochemical Properties
| Property | Value |
| IUPAC Name | (2S,4R)-2-Amino-4-methylpentanedioic acid |
| Synonyms | (2S,4R)-4-Methylglutamic acid |
| CAS Number | 31137-74-3 |
| Molecular Formula | C6H11NO4 |
| Molar Mass | 161.157 g/mol |
| Appearance | White solid |
Quantitative Data
Table 1: Receptor Binding Affinity of this compound
| Receptor | Preparation | Radioligand | IC50 (nM) | Reference |
| Kainate | Rat forebrain (wild-type) | [3H]kainic acid | ~32 | [1] |
| Kainate (GluR6) | Recombinant | [3H]kainic acid | ~19 | [1] |
| AMPA | Rat forebrain (wild-type) | - | >100,000 | [2] |
| NMDA | Rat forebrain (wild-type) | - | ~7,000 | [2] |
Table 2: Functional Activity of this compound
| Receptor Subunit | Expression System | Assay | EC50 (µM) | Reference |
| GluR5 (GluK1) | Xenopus oocytes | Two-electrode voltage clamp | 0.12 ± 0.02 | [3] |
| GluR6 (GluK2) | Xenopus oocytes | Two-electrode voltage clamp | 0.23 ± 0.01 | [3] |
| GluR1 (AMPA) | Xenopus oocytes | Two-electrode voltage clamp | 132 ± 44 | [3] |
| GluR3 (AMPA) | Xenopus oocytes | Two-electrode voltage clamp | 453 ± 57 | [3] |
| GluK2 | HEK293 cells | Patch clamp | ~1 | [1] |
Table 3: In Vivo Efficacy of this compound in a Rat Model of Capsaicin-Induced Hyperalgesia
| Treatment | Dose (mg/kg, i.p.) | Hindpaw Withdrawal Frequency (%) | Hindpaw Withdrawal Latency (s) | Reference |
| Vehicle + Capsaicin (B1668287) | - | 41 ± 7 | 5.9 ± 0.4 | [4] |
| This compound + Capsaicin | 100 | 18 ± 4 | 7.7 ± 0.5 | [4] |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for kainate receptors.
Materials:
-
Rat forebrain tissue or cells expressing recombinant kainate receptors (e.g., GluR6).
-
[3H]kainic acid (radioligand).
-
This compound and other competing ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Protocol:
-
Membrane Preparation: Homogenize rat forebrain tissue or cells in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, [3H]kainic acid at a concentration near its Kd, and varying concentrations of this compound or other unlabeled ligands.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]kainic acid (IC50) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp in Xenopus Oocytes
Objective: To measure the functional activity of this compound at different kainate and AMPA receptor subunits.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the desired glutamate receptor subunits (e.g., GluK1, GluK2, GluR1, GluR3).
-
This compound and other agonists.
-
Recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES).
-
Two-electrode voltage clamp setup.
-
Concanavalin A (to reduce desensitization).
Protocol:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog. Defolliculate the oocytes enzymatically (e.g., with collagenase). Inject the cRNA for the desired receptor subunit into the oocyte cytoplasm. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes filled with KCl. Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
Drug Application: Apply this compound at various concentrations to the oocyte through the perfusion system. To study rapidly desensitizing receptors, co-apply with Concanavalin A.
-
Data Acquisition and Analysis: Record the inward currents elicited by this compound. Generate concentration-response curves and determine the EC50 value by fitting the data to a sigmoidal function.
In Vivo Model of Inflammatory Pain
Objective: To assess the analgesic efficacy of this compound in a rat model of hyperalgesia.
Materials:
-
Adult male Sprague-Dawley rats.
-
Capsaicin or Carrageenan solution.
-
This compound.
-
Von Frey filaments (for mechanical hyperalgesia).
-
Radiant heat source (for thermal hyperalgesia).
Protocol:
-
Induction of Hyperalgesia: Inject capsaicin or carrageenan into the plantar surface of one hind paw of the rat to induce localized inflammation and hyperalgesia.
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneally) or locally at various doses.
-
Assessment of Mechanical Hyperalgesia: Measure the paw withdrawal threshold in response to stimulation with calibrated von Frey filaments. A decrease in the threshold indicates mechanical hyperalgesia.
-
Assessment of Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source. A decrease in latency indicates thermal hyperalgesia.
-
Data Analysis: Compare the paw withdrawal thresholds and latencies between vehicle-treated and this compound-treated groups to determine the analgesic effect of the compound.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the characterization of this compound.
Caption: Proposed signaling pathway of this compound in mast cells.
Conclusion
This compound remains a cornerstone tool in neuroscience research, enabling detailed investigation of kainate receptor pharmacology and physiology. Its high potency and selectivity have been instrumental in defining the roles of these receptors in synaptic transmission, plasticity, and various pathological states. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers utilizing this compound in their studies. Future research with this valuable compound will undoubtedly continue to unravel the complexities of glutamatergic signaling in the nervous system and other tissues.
References
- 1. Kainate receptor signaling in pain pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonism of the glutamate receptor GluK2 suppresses dermal mast cell activation and cutaneous inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonism of the glutamate receptor GluK2 suppresses dermal mast cell activation and cutaneous inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SYM 2081: A Potent and Selective Kainate Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
SYM 2081, chemically known as (2S,4R)-4-methylglutamic acid, is a potent and highly selective agonist for the kainate subtype of ionotropic glutamate (B1630785) receptors. Its unique property of inducing rapid receptor desensitization at low nanomolar concentrations allows it to function as a practical antagonist, making it an invaluable pharmacological tool for elucidating the physiological and pathological roles of kainate receptors. This document provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical and pharmacological properties, mechanism of action, and the experimental methodologies used for its characterization.
Chemical Structure and Physicochemical Properties
This compound is a stereoisomer of 4-methylglutamic acid. The specific (2S,4R) configuration is crucial for its high affinity and selectivity for kainate receptors.[1][2]
| Identifier | Value |
| IUPAC Name | (2S,4R)-2-Amino-4-methylpentanedioic acid[2] |
| Synonyms | (2S,4R)-4-Methylglutamic acid, L-erythro-γ-methyl-Glutamic Acid[2][3] |
| CAS Number | 31137-74-3[2][3] |
| Chemical Formula | C₆H₁₁NO₄[2][3] |
| Molar Mass | 161.16 g/mol [2][4] |
| Appearance | White solid[2] |
| SMILES | C--INVALID-LINK--O)N">C@HC(=O)O[2] |
| InChI Key | KRKRAOXTGDJWNI-DMTCNVIQSA-N[2][3] |
| Solubility | Slightly soluble in water and acetonitrile (B52724) (0.1-1 mg/ml)[3] |
Pharmacological Properties and Mechanism of Action
This compound's primary mechanism of action is the direct activation of kainate receptors, a class of ligand-gated ion channels that mediate excitatory neurotransmission.[5] However, its most notable characteristic is the profound and rapidly induced desensitization of these receptors following agonist binding.
Potency and Selectivity
This compound exhibits high affinity for kainate receptors, with a potency comparable to the endogenous ligand, kainic acid.[5] It is highly selective for kainate receptors over other ionotropic glutamate receptors, namely AMPA and NMDA receptors.[2][5]
Table 1: Receptor Binding Affinity and Potency of this compound
| Receptor Target | Assay Type | Preparation | Value | Reference |
| Kainate (Wild-Type) | [³H]kainate Binding | Rat Forebrain | IC₅₀: ~32 nM | [5] |
| Kainate (GluR6/GluK2) | [³H]kainate Binding | Recombinant | IC₅₀: ~19 nM | [5] |
| Kainate (General) | Radioligand Binding | Not Specified | IC₅₀: ~35 nM | [3] |
| AMPA (Wild-Type) | Radioligand Binding | Rat Forebrain | IC₅₀: >25,000 nM (~800x less potent than at Kainate) | [5] |
| NMDA (Wild-Type) | Radioligand Binding | Rat Forebrain | IC₅₀: ~7,000 nM (~200x less potent than at Kainate) | [3][5] |
| GluK1 (GluR5) | Electrophysiology | Homomeric Receptors | EC₅₀: 0.12 - 0.16 µM | [1][3] |
| GluK2 (GluR6) | Electrophysiology | Homomeric Receptors | EC₅₀: 0.23 µM | [1] |
| GluA1 (GluR1) | Electrophysiology | Homomeric Receptors | EC₅₀: 132 µM | [1] |
| GluA3 (GluR3) | Electrophysiology | Homomeric Receptors | EC₅₀: 453 µM | [1] |
| EAAT2 | Binding Assay | Not Specified | K_b_: 3.4 µM | [3] |
Dual Agonist/Antagonist Profile
The functional effect of this compound is highly concentration-dependent.
-
Low Concentrations (30-300 nM): At these concentrations, this compound acts as a potent functional antagonist. It binds to kainate receptors and induces a state of rapid and prolonged desensitization, rendering them unresponsive to subsequent stimulation by other agonists like glutamate or kainate.[5][6] This "desensitizing blockade" is a key feature exploited in many studies.
-
High Concentrations (~1 µM): At higher, micromolar concentrations, this compound behaves as a typical agonist, directly activating the kainate receptor to elicit rapidly desensitizing inward currents.[5]
Therapeutic and Research Applications
The unique pharmacological profile of this compound makes it a valuable tool for studying kainate receptor function and a prototype for potential therapeutic agents.
-
Neuroprotection and Pain: By desensitizing kainate receptors, this compound can attenuate the transmission of nociceptive signals. It has been shown to reduce hyperalgesia in animal models of inflammatory and neuropathic pain.[3][6]
-
Inflammatory Conditions: Recent studies have demonstrated that this compound can suppress the activation of dermal mast cells by agonizing the GluK2 receptor.[7] This suggests a potential therapeutic role in inflammatory skin diseases like dermatitis and rosacea.[7]
Experimental Protocols
Detailed characterization of this compound has been achieved through a combination of radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay (Competitive Inhibition)
This method is used to determine the binding affinity (IC₅₀) of this compound for various receptors.
Methodology Outline:
-
Tissue Preparation: Membranes from rat forebrains or HEK293 cells expressing specific kainate receptor subunits (e.g., GluR6) are prepared.[5]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand, such as [³H]kainic acid, in the presence of increasing concentrations of unlabeled this compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured.
-
Analysis: The data are used to generate a competition curve, from which the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated.[5]
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure ion flow through receptor channels expressed in Xenopus oocytes, allowing for the determination of agonist potency (EC₅₀) and efficacy.
Methodology Outline:
-
Expression: Xenopus oocytes are injected with cRNA encoding specific receptor subunits (e.g., GluK1, GluK2).[1]
-
Recording: After 2-4 days to allow for protein expression, an oocyte is placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential.
-
Drug Application: Solutions containing known concentrations of this compound are perfused over the oocyte.
-
Data Acquisition: The resulting current flow across the oocyte membrane is recorded.
-
Analysis: A concentration-response curve is constructed by plotting the peak current response against the drug concentration to determine the EC₅₀ value.[1]
-
Desensitization Modulation: To study agonist activity without the confounding factor of rapid desensitization, experiments are often performed in the presence of concanavalin (B7782731) A, a lectin that inhibits desensitization of kainate receptors.[1][5]
Synthesis Overview
A diastereoselective synthesis for producing this compound on a multi-gram scale has been reported.[2] The process begins with (S)-1-t-butoxycarbonyl-5-t-butyldiphenylsilyoxymethylpyrrolidine-2-one. Key steps include:
-
Formation of an enolate using lithium bis(trimethylsilyl)amide.
-
Stereoselective methylation using iodomethane.
-
Chromatographic purification of the desired trans product.
-
Selective removal of the tert-butyldiphenylsilyl (TBDPS) protecting group.
-
Oxidation of the resulting primary alcohol to a carboxylic acid.
-
Hydrolysis of the lactam ring.
-
Final deprotection to yield (2S,4R)-4-methylglutamic acid.[2]
Conclusion
This compound is a uniquely versatile pharmacological agent. Its high potency and selectivity for kainate receptors, combined with its profound concentration-dependent effects as both an agonist and a functional antagonist, have cemented its role as a critical tool in neuroscience research. Ongoing investigations into its effects on nociception and inflammation highlight its potential as a lead compound for the development of novel therapeutics targeting a range of disorders.
References
- 1. The methylglutamate, this compound, is a potent and highly selective agonist at kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SYM-2081 - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. adooq.com [adooq.com]
- 5. (2S,4R)-4-methylglutamic acid (this compound): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an agonist that desensitizes kainate receptors, attenuates capsaicin and inflammatory hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonism of the glutamate receptor GluK2 suppresses dermal mast cell activation and cutaneous inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of SYM 2081: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the selective pharmacological profile of SYM 2081, a potent agonist at kainate receptors. By delving into the quantitative data, experimental methodologies, and underlying signaling pathways, this document serves as a crucial resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the glutamatergic system.
Core Finding: Potent and Selective Agonism at Kainate Receptors
This compound, chemically known as (2S,4R)-4-methylglutamate, is a structural analog of glutamate (B1630785). The introduction of a methyl group at the 4-position of glutamate confers a remarkable selectivity for kainate receptors over other ionotropic glutamate receptors, namely AMPA and NMDA receptors.[1] This high degree of selectivity makes this compound an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of kainate receptors in the central nervous system.[2]
Quantitative Analysis of Receptor Selectivity
The selectivity of this compound has been quantified through rigorous radioligand binding assays and functional electrophysiological studies. The following tables summarize the key findings from the literature, showcasing the compound's preferential activity at kainate receptors.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Preparation | Radioligand | IC50 (nM) | Reference |
| Kainate (Wild-Type) | Rat Forebrain | [3H]Kainic Acid | ~32 | [1] |
| Kainate (Recombinant) | GluR6 | [3H]Kainic Acid | ~19 | [1] |
| AMPA (Wild-Type) | Rat Forebrain | Not Specified | ~25,600 (800-fold less potent than at Kainate) | [1] |
| NMDA (Wild-Type) | Rat Forebrain | Not Specified | ~6,400 (200-fold less potent than at Kainate) | [1] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Functional Potency of this compound
| Receptor Subunit Composition | Expression System | EC50 (µM) | Reference |
| GluR5 (Kainate) | Xenopus oocytes | 0.12 ± 0.02 | [2] |
| GluR6 (Kainate) | Xenopus oocytes | 0.23 ± 0.01 | [2] |
| GluR1 (AMPA) | Xenopus oocytes | 132 ± 44 | [2] |
| GluR3 (AMPA) | Xenopus oocytes | 453 ± 57 | [2] |
| GluR6 (Kainate) | HEK 293 cells | ~1 | [1] |
| AMPA (in primary cortical cultures) | Rat Cerebral Cortex | 325 | [1] |
EC50: The half maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols: Methodologies for Determining Selectivity
The determination of this compound's selectivity relies on two primary experimental techniques: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound to a specific receptor.
1. Membrane Preparation:
-
From Tissue (e.g., Rat Forebrain): The tissue is homogenized in a cold buffer solution. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer.
-
From Cells Expressing Recombinant Receptors (e.g., HEK 293 cells with stable GluR6 expression): Cultured cells are harvested and lysed. The cell membranes are then isolated through centrifugation, washed, and resuspended.
2. Binding Reaction:
-
Aliquots of the membrane preparation are incubated with a specific radioligand (e.g., [3H]kainic acid for kainate receptors) and varying concentrations of the competing ligand (this compound).
-
The incubation is carried out at a controlled temperature and for a sufficient duration to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data is then analyzed to determine the IC50 value of the competing ligand.
Electrophysiological Recordings
These techniques measure the functional response of ion channels to the application of a ligand.
1. Two-Electrode Voltage Clamp in Xenopus Oocytes:
-
Oocyte Preparation: Oocytes are harvested from Xenopus laevis and injected with cRNA encoding the desired receptor subunits (e.g., GluR1, GluR3, GluR5, or GluR6). The oocytes are then incubated for several days to allow for receptor expression.
-
Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.
-
Agonist Application: A solution containing this compound at various concentrations is perfused over the oocyte. To study kainate receptors, which desensitize rapidly, concanavalin (B7782731) A can be included in the recording solution to reduce desensitization.[2]
-
Data Acquisition: The resulting ion current is recorded and analyzed to determine the EC50 value of the agonist.
2. Whole-Cell Patch Clamp in Primary Neuronal Cultures or Cell Lines:
-
Cell Preparation: Primary cultures of neurons (e.g., from rat cerebral cortex) are prepared, or cell lines (e.g., HEK 293) stably expressing the receptor of interest are cultured on coverslips.
-
Recording: A glass micropipette filled with an intracellular solution is brought into contact with a single cell to form a high-resistance seal. The cell membrane under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Agonist Application: this compound is applied to the cell via a perfusion system.
-
Data Acquisition: The current flowing through the ion channels is recorded and analyzed to determine the EC50 value.
Visualizing Selectivity and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key concepts of this compound selectivity and the experimental workflow for its determination.
Caption: Selectivity profile of this compound for ionotropic glutamate receptors.
References
The Role of SYM 2081 in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SYM 2081, chemically known as (2S,4R)-4-methylglutamic acid, is a potent and highly selective agonist for the kainate subtype of ionotropic glutamate (B1630785) receptors. Its remarkable selectivity for kainate receptors over AMPA and NMDA receptors has established it as an invaluable pharmacological tool in the field of neuroscience. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its characterization, and its application in preclinical research, particularly in the study of neuropathic pain.
Pharmacological Profile of this compound
This compound's utility in neuroscience research stems from its high affinity and selective agonist activity at kainate receptors. This allows for the specific investigation of the physiological and pathological roles of these receptors in the central nervous system.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data regarding the binding affinity (IC50) and potency (EC50) of this compound at various glutamate receptor subtypes.
| Radioligand Binding Affinity (IC50) | |
| Receptor Target | IC50 (nM) |
| Kainate Receptor (rat forebrain, [3H]kainate) | ~32 |
| Recombinant GluR6 (GluK2) Kainate Receptor ([3H]kainate) | ~19 |
| AMPA Receptor (rat forebrain) | ~25,600 (800-fold less potent than at kainate receptors) |
| NMDA Receptor (rat forebrain) | ~6,400 (200-fold less potent than at kainate receptors) |
| Functional Potency (EC50) | |
| Receptor Subunit | EC50 (µM) |
| Homomeric GluR5 (GluK1) Kainate Receptor | 0.12 ± 0.02 |
| Homomeric GluR6 (GluK2) Kainate Receptor | 0.23 ± 0.01 |
| AMPA Receptor (GluR1 subunit) | 132 ± 44 |
| AMPA Receptor (GluR3 subunit) | 453 ± 57 |
Core Mechanism of Action: Kainate Receptor Agonism and Desensitization
This compound acts as a potent agonist at kainate receptors, meaning it binds to and activates the receptor, leading to the opening of its associated ion channel and subsequent neuronal depolarization. A key characteristic of this compound's action is the induction of rapid and profound receptor desensitization. This phenomenon, where the receptor becomes unresponsive to further stimulation despite the continued presence of the agonist, is a crucial aspect of its use in research. By inducing desensitization, this compound can be used to functionally inactivate kainate receptors, providing a powerful method to study their role in synaptic transmission and plasticity.
Signaling pathway of this compound at the kainate receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to characterize its interaction with kainate receptors and to investigate its effects in vivo.
Radioligand Binding Assay: Determining Binding Affinity
This protocol outlines the steps to determine the binding affinity of this compound for kainate receptors in rat brain tissue using a competitive binding assay with [3H]kainate.
Materials:
-
Rat brain tissue (forebrain)
-
[3H]kainic acid (specific activity ~50-60 Ci/mmol)
-
This compound
-
Unlabeled kainic acid
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Homogenizer, centrifuge, filtration manifold, liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat forebrain tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh binding buffer and repeat the centrifugation step.
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
Set up assay tubes containing:
-
A fixed concentration of [3H]kainate (e.g., 5 nM).
-
Increasing concentrations of this compound (e.g., from 10^-10 to 10^-5 M).
-
For non-specific binding, add a high concentration of unlabeled kainic acid (e.g., 1 mM).
-
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the tubes at 4°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [3H]kainate binding) using non-linear regression analysis.
-
Experimental workflow for the [3H]kainate binding assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology: Assessing Functional Potency
This protocol describes the use of TEVC in Xenopus oocytes to measure the functional potency of this compound at recombinant kainate receptors.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the desired kainate receptor subunit (e.g., GluK1, GluK2)
-
Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)
-
This compound stock solution
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Microelectrodes (filled with 3 M KCl)
-
Micromanipulators and perfusion system
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject oocytes with the cRNA encoding the kainate receptor subunit of interest.
-
Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection).
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Apply increasing concentrations of this compound to the oocyte via the perfusion system.
-
Record the inward current elicited by each concentration of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the current response for each this compound concentration.
-
Normalize the current responses to the maximum response.
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that elicits a half-maximal response).
-
In Vivo Neuropathic Pain Model: Evaluating Therapeutic Potential
This protocol details the use of this compound in a rat model of neuropathic pain to assess its analgesic properties.
Materials:
-
Adult male Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., saline)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Von Frey filaments for assessing mechanical allodynia
-
Radiant heat source for assessing thermal hyperalgesia
Procedure:
-
Induction of Neuropathic Pain (Spared Nerve Injury Model):
-
Anesthetize the rat.
-
Make an incision in the skin of the thigh to expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.
-
Tightly ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact.
-
Close the incision with sutures.
-
Allow the animals to recover for at least 7 days.
-
-
Drug Administration:
-
Administer this compound (e.g., 10, 30, or 100 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
-
Behavioral Testing:
-
Mechanical Allodynia (Von Frey Test):
-
Place the rat in a testing chamber with a mesh floor.
-
Apply Von Frey filaments of increasing stiffness to the plantar surface of the hind paw on the injured side.
-
The withdrawal threshold is the lowest force that elicits a paw withdrawal response.
-
-
Thermal Hyperalgesia (Plantar Test):
-
Place the rat in a testing chamber with a glass floor.
-
Position a radiant heat source underneath the plantar surface of the hind paw on the injured side.
-
Measure the time it takes for the rat to withdraw its paw (paw withdrawal latency).
-
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds and latencies between the this compound-treated and vehicle-treated groups.
-
Use appropriate statistical tests (e.g., ANOVA) to determine if this compound significantly reduces mechanical allodynia and thermal hyperalgesia.
-
Conclusion
This compound is a powerful and selective tool for the investigation of kainate receptor function in the central nervous system. Its ability to potently activate and subsequently desensitize these receptors allows for a nuanced exploration of their roles in both normal physiology and in pathological states such as neuropathic pain. The detailed protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their own investigations, contributing to a deeper understanding of the complex signaling pathways governed by glutamate.
The Desensitizing Effect of SYM 2081: A Technical Guide for Neuropharmacology Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the desensitizing properties of SYM 2081, a potent and selective agonist for kainate receptors. Targeted at researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, outlines detailed experimental methodologies, and visualizes the underlying molecular mechanisms.
Core Concepts: this compound as a Functional Antagonist
This compound, chemically known as (2S,4R)-4-methylglutamic acid, is a conformationally constrained analog of glutamate (B1630785). Its significance in neuropharmacology stems from its high selectivity and potency as an agonist at kainate receptors, a subtype of ionotropic glutamate receptors. While technically an agonist, the primary functional outcome of this compound application at physiological concentrations is a profound and rapid desensitization of the kainate receptor. This leads to a state where the receptor is unresponsive to subsequent agonist stimulation, effectively rendering this compound a functional antagonist. This unique mode of action makes it a valuable tool for elucidating the physiological and pathological roles of kainate receptors.
Quantitative Profile of this compound
The following tables summarize the key quantitative parameters of this compound's interaction with glutamate receptor subtypes, compiled from various electrophysiological and radioligand binding studies.
Table 1: Receptor Binding Affinity of this compound
| Receptor Target | Preparation | Radioligand | IC50 (nM) | Reference |
| Kainate Receptor | Wild-type (rat forebrain) | [³H]kainic acid | ~32 | [1] |
| Kainate Receptor (GluR6) | Recombinant | [³H]kainic acid | ~19 | [1] |
| AMPA Receptor | Wild-type (rat forebrain) | [³H]AMPA | ~25,600 (800-fold less potent than at kainate receptors) | [1] |
| NMDA Receptor | Wild-type (rat forebrain) | - | ~6,400 (200-fold less potent than at kainate receptors) | [1] |
Table 2: Functional Potency of this compound
| Receptor Subtype | Expression System | Technique | Parameter | Value (µM) | Reference |
| GluR6 | HEK293 cells | Electrophysiology | EC50 (agonist effect) | ~1 | [1] |
| GluR5 | Xenopus oocytes | Two-Electrode Voltage Clamp | EC50 (in presence of Concanavalin A) | 0.12 ± 0.02 | [2] |
| GluR6 | Xenopus oocytes | Two-Electrode Voltage Clamp | EC50 (in presence of Concanavalin A) | 0.23 ± 0.01 | [2] |
| GluR1 (AMPA) | Xenopus oocytes | Two-Electrode Voltage Clamp | EC50 | 132 ± 44 | [2] |
| GluR3 (AMPA) | Xenopus oocytes | Two-Electrode Voltage Clamp | EC50 | 453 ± 57 | [2] |
Mechanism of Desensitization
The desensitization induced by this compound is a conformational change in the kainate receptor at the level of its ligand-binding domain (LBD). Upon binding of an agonist like this compound, the LBD, which exists as a dimer of dimers, undergoes a significant rearrangement. This conformational shift leads to the closure of the ion channel pore, even while the agonist remains bound. This desensitized state is energetically stable, preventing the receptor from reopening until the agonist dissociates and the receptor returns to its resting state. The process can be visualized as a multi-step event:
This compound Binding and Receptor State Transitions.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the desensitizing effects of this compound.
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This protocol is designed to measure the agonist and desensitizing effects of this compound on recombinant kainate receptors (e.g., GluR6) expressed in a mammalian cell line.
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently transfected with the cDNA encoding the desired kainate receptor subunit (e.g., GluR6) using a suitable transfection reagent (e.g., Lipofectamine 2000). A fluorescent reporter plasmid (e.g., GFP) is often co-transfected to identify successfully transfected cells.
-
Recordings are typically performed 24-48 hours post-transfection.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 10 EGTA, 2 ATP-Mg, 0.3 GTP-Na. pH adjusted to 7.2 with CsOH.
Recording Procedure:
-
Coverslips with transfected cells are placed in a recording chamber on an inverted microscope and continuously perfused with the external solution.
-
Patch pipettes are pulled from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.
-
A gigaohm seal is formed with a transfected cell, and the membrane is ruptured to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
This compound and other ligands (e.g., kainate) are applied rapidly using a multi-barrel perfusion system.
-
To assess the desensitizing effect, cells are pre-exposed to a low concentration of this compound (e.g., 30-300 nM) for a defined period (e.g., 30-60 seconds) before co-application with a higher concentration of a standard agonist like kainate. The reduction in the kainate-evoked current in the presence of this compound indicates the extent of desensitization.
Workflow for Whole-Cell Patch-Clamp Experiment.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for kainate receptors in native tissue.
Membrane Preparation:
-
Rat forebrains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C.
-
The resulting pellet is resuspended in fresh buffer and centrifuged again. This wash step is repeated three times.
-
The final pellet is resuspended in a known volume of buffer, and the protein concentration is determined (e.g., using a BCA assay).
Binding Assay:
-
In a series of tubes, a fixed amount of membrane preparation (e.g., 100-200 µg of protein) is incubated with a fixed concentration of [³H]kainic acid (e.g., 5 nM).
-
Increasing concentrations of unlabeled this compound (or other competing ligands) are added to the tubes.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled glutamate (e.g., 1 mM).
-
The reaction mixture is incubated at 4°C for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution containing polyethyleneimine to reduce non-specific binding.
-
The filters are washed rapidly with ice-cold buffer.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The IC50 value is determined by non-linear regression analysis of the competition curve.
Workflow for Radioligand Binding Assay.
Conclusion
This compound is a powerful pharmacological tool for studying the role of kainate receptors in the central nervous system. Its ability to induce a profound and rapid desensitization allows for the functional silencing of these receptors with high selectivity. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound in their investigations of synaptic transmission, plasticity, and neurological disorders.
References
SYM 2081: An In-Depth Technical Guide to its In Vitro Pharmacology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies of SYM 2081, a potent and selective agonist for the kainate subtype of ionotropic glutamate (B1630785) receptors. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's pharmacological profile and its potential as a research tool and therapeutic agent.
Core Data Summary
The following tables summarize the key quantitative data from in vitro studies of this compound, highlighting its binding affinity and functional potency at various glutamate receptor subtypes and other molecular targets.
Table 1: Receptor Binding Affinity of this compound
| Receptor Target | Preparation | Radioligand | IC50 (nM) | Reference |
| Kainate Receptor | Wild-type (rat forebrain) | [3H]Kainic acid | ~32 | [1] |
| Kainate Receptor (GluR6) | Recombinant | [3H]Kainic acid | ~19 | [1] |
| AMPA Receptor | Wild-type (rat forebrain) | [3H]AMPA | ~25,600 (800-fold less potent than at kainate receptors) | [1] |
| NMDA Receptor | Wild-type (rat forebrain) | [3H]CPP | ~6,400 (200-fold less potent than at kainate receptors) | [1][2] |
Table 2: Functional Potency (EC50) of this compound
| Receptor/Channel | Cell System | Method | EC50 (µM) | Notes | Reference |
| Kainate Receptor (GluR6) | HEK 293 cells | Electrophysiology | ~1 | Elicited rapidly desensitizing inward currents. | [1] |
| Kainate Receptor (GluR5) | Xenopus oocytes | Two-electrode voltage clamp | 0.12 ± 0.02 | In the presence of concanavalin (B7782731) A. | [3] |
| Kainate Receptor (GluR6) | Xenopus oocytes | Two-electrode voltage clamp | 0.23 ± 0.01 | In the presence of concanavalin A. | [3] |
| AMPA Receptor (GluR1) | Xenopus oocytes | Two-electrode voltage clamp | 132 ± 44 | [3] | |
| AMPA Receptor (GluR3) | Xenopus oocytes | Two-electrode voltage clamp | 453 ± 57 | [3] | |
| AMPA Receptor | Primary cultures of cerebral cortex | Electrophysiology | 325 | [1] |
Table 3: Activity at Excitatory Amino Acid Transporters (EAATs)
| Transporter | Cell System | Parameter | Value (µM) | Reference |
| EAAT1 | Xenopus laevis oocytes | Km (Substrate) | 54 | [4] |
| EAAT2 | Xenopus laevis oocytes | Kb (Inhibitor of glutamate transport) | 3.4 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below. These protocols are synthesized from the available literature to provide a practical guide for reproducing these in vitro studies.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for kainate, AMPA, and NMDA receptors.
Materials:
-
Rat forebrain tissue or HEK 293 cells expressing the recombinant receptor of interest.
-
Membrane preparation buffer (e.g., Tris-HCl).
-
Radioligands: [3H]Kainic acid for kainate receptors, [3H]AMPA for AMPA receptors, and [3H]CPP for NMDA receptors.
-
This compound and other competing ligands.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Membrane Preparation: Homogenize rat forebrain tissue or transfected HEK 293 cells in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation and resuspend in fresh buffer.
-
Binding Reaction: In a reaction tube, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled ligand (this compound or a reference compound).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
Two-Electrode Voltage Clamp in Xenopus Oocytes
Objective: To measure the functional potency (EC50) of this compound at specific kainate and AMPA receptor subunits.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the desired glutamate receptor subunits (e.g., GluR1, GluR3, GluR5, GluR6).
-
Oocyte injection system.
-
Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system).
-
Recording solution (e.g., standard frog Ringer's solution).
-
This compound and other agonists.
-
Concanavalin A (to reduce desensitization at kainate receptors).
Procedure:
-
Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with the cRNA encoding the desired receptor subunits and incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Drug Application: Apply this compound at various concentrations to the oocyte via the perfusion system. To study kainate receptors, pre-treat with concanavalin A to inhibit rapid desensitization.[3]
-
Data Acquisition: Record the inward currents elicited by the application of this compound.
-
Data Analysis: Measure the peak amplitude of the current response at each concentration of this compound. Normalize the responses to the maximal response and plot a concentration-response curve. Fit the data with a Hill equation to determine the EC50 value.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and the general workflows of the experimental procedures described.
Caption: Agonist action of this compound at kainate receptors.
Caption: this compound's influence on apoptotic pathways.
Caption: Workflow for radioligand binding assays.
Concluding Remarks
The in vitro data presented in this guide firmly establishes this compound as a high-affinity and selective agonist for kainate receptors.[1][3] Its selectivity over AMPA and NMDA receptors makes it an invaluable tool for elucidating the physiological and pathophysiological roles of kainate receptors in the central nervous system.[5] Furthermore, its demonstrated effects on apoptotic signaling pathways and excitatory amino acid transporters suggest potential therapeutic applications in conditions such as hypoxic-ischemic brain injury and neuropathic pain.[4] Recent findings on its ability to suppress mast cell activation via GluK2 agonism open new avenues for its investigation in inflammatory skin diseases.[6] The provided experimental protocols and visualizations serve as a foundation for further research and development involving this potent pharmacological agent.
References
- 1. (2S,4R)-4-methylglutamic acid (this compound): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The methylglutamate, this compound, is a potent and highly selective agonist at kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SYM-2081 - Wikipedia [en.wikipedia.org]
- 6. Agonism of the glutamate receptor GluK2 suppresses dermal mast cell activation and cutaneous inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Physiological Role of Kainate Receptors with SYM 2081: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SYM 2081, a potent and selective agonist for the kainate class of ionotropic glutamate (B1630785) receptors. Its high affinity and selectivity make it an invaluable tool for elucidating the physiological and pathophysiological roles of kainate receptors in the central nervous system and beyond. This document details the pharmacological properties of this compound, provides established experimental protocols for its use, and illustrates the key signaling pathways associated with kainate receptor activation.
Introduction to this compound
This compound, chemically known as (2S,4R)-4-methylglutamate, is a structural analog of glutamate. The introduction of a methyl group at the 4th position of the glutamate backbone confers a high degree of selectivity for kainate receptors over other ionotropic glutamate receptors, namely AMPA and NMDA receptors.[1][2] Extensive research has demonstrated that this compound potently displaces [3H]kainate binding and elicits rapidly desensitizing currents in electrophysiological recordings, characteristic of kainate receptor activation.[1][3] Its utility extends from fundamental neuroscience research to preclinical studies of pain and inflammation.[4][5]
Data Presentation: Pharmacological Profile of this compound
The following tables summarize the quantitative data regarding the binding affinity and functional potency of this compound at various glutamate receptor subtypes.
Table 1: Binding Affinity of this compound at Glutamate Receptors
| Receptor Target | Preparation | Radioligand | IC50 (nM) | Reference |
| Kainate Receptor (Wild-Type) | Rat Forebrain | [3H]kainic acid | ~32 | [1] |
| Kainate Receptor (Recombinant GluR6/GluK2) | HEK293 Cells | [3H]kainic acid | ~19 | [1] |
| AMPA Receptor (Wild-Type) | Rat Forebrain | [3H]AMPA | >10,000 | [1] |
| NMDA Receptor (Wild-Type) | Rat Forebrain | [3H]CPP | ~7,000 | [1] |
Table 2: Functional Potency of this compound at Glutamate Receptors
| Receptor Subunit | Expression System | Method | EC50 (µM) | Reference |
| GluK1 (GluR5) | Xenopus Oocytes | Two-Electrode Voltage Clamp | 0.12 ± 0.02 | [3] |
| GluK2 (GluR6) | Xenopus Oocytes | Two-Electrode Voltage Clamp | 0.23 ± 0.01 | [3] |
| GluA1 (GluR1) | Xenopus Oocytes | Two-Electrode Voltage Clamp | 132 ± 44 | [3] |
| GluA3 (GluR3) | Xenopus Oocytes | Two-Electrode Voltage Clamp | 453 ± 57 | [3] |
| GluR6 (HEK293 Cells) | Whole-Cell Patch Clamp | Kainate-like inward currents | ~1 | [1] |
| AMPA Receptors (Primary Cortical Neurons) | Whole-Cell Patch Clamp | Receptor currents | 325 | [1] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.
Radioligand Binding Assay for Kainate Receptors
This protocol describes a competitive binding assay to determine the affinity of this compound for kainate receptors in rat brain tissue.
Materials:
-
Rat forebrain tissue
-
[3H]kainic acid (specific activity ~50-60 Ci/mmol)
-
This compound
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Homogenizer
-
Centrifuge
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat forebrain tissue in 10 volumes of ice-cold binding buffer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, resuspend the pellet in fresh binding buffer, and centrifuge again.
-
Repeat the wash step two more times.
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]kainic acid (final concentration ~5 nM), and 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
For total binding, add 50 µL of binding buffer instead of this compound.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled kainate (e.g., 100 µM).
-
Add 100 µL of the membrane preparation to each well.
-
Incubate the plate at 4°C for 1 hour.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in binding buffer using a filtration manifold.
-
Wash the filters three times with 5 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation fluid, and vortex.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol outlines the procedure for expressing kainate receptor subunits in Xenopus laevis oocytes and recording agonist-induced currents using TEVC.
Materials:
-
Xenopus laevis oocytes
-
cRNA for kainate receptor subunits (e.g., GluK1, GluK2)
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)
-
Collagenase solution
-
Microinjection setup
-
TEVC setup (amplifier, headstages, microelectrodes, perfusion system)
-
Microelectrode puller
-
Recording solution (ND96)
-
This compound stock solution
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis.
-
Treat with collagenase to defolliculate the oocytes.
-
Inject each oocyte with approximately 50 nL of cRNA solution (1 µg/µL) for the desired kainate receptor subunit(s).
-
Incubate the injected oocytes in ND96 solution at 18°C for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Pull glass microelectrodes to a resistance of 0.5-2 MΩ when filled with 3 M KCl.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Apply this compound at various concentrations through the perfusion system.
-
Record the inward currents elicited by this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the current at each this compound concentration.
-
Normalize the current responses to the maximum response.
-
Plot the normalized current against the logarithm of the this compound concentration.
-
Determine the EC50 value using a sigmoidal dose-response curve fit.
-
Assessment of Mechanical and Thermal Hyperalgesia in Rats
This section describes behavioral assays to evaluate the analgesic effects of this compound in rodent models of pain.
3.3.1. Mechanical Allodynia (Von Frey Test)
Materials:
-
Von Frey filaments of varying forces
-
Elevated mesh platform
-
Plexiglas enclosures
-
Rats with induced hyperalgesia (e.g., carrageenan-induced inflammation)
-
This compound solution for administration (e.g., intraperitoneal injection)
Procedure:
-
Acclimatization:
-
Place the rats in individual Plexiglas enclosures on the elevated mesh platform and allow them to acclimate for at least 30 minutes before testing.
-
-
Baseline Measurement:
-
Apply Von Frey filaments to the plantar surface of the hind paw in ascending order of force.
-
A positive response is a sharp withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
-
Drug Administration and Testing:
-
Administer this compound or vehicle to the rats.
-
At predetermined time points after administration, repeat the Von Frey test to assess the effect of the compound on the paw withdrawal threshold.
-
3.3.2. Thermal Hyperalgesia (Hargreaves Test)
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Plexiglas enclosures
-
Rats with induced hyperalgesia
-
This compound solution for administration
Procedure:
-
Acclimatization:
-
Place the rats in the Plexiglas enclosures on the glass surface of the Hargreaves apparatus and allow them to acclimate.
-
-
Baseline Measurement:
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and measure the time it takes for the rat to withdraw its paw (paw withdrawal latency).
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
-
Drug Administration and Testing:
-
Administer this compound or vehicle.
-
At specified time points, measure the paw withdrawal latency again to determine the effect of the treatment.
-
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to kainate receptor function and experimental investigation.
Kainate Receptor Signaling Pathways
Kainate receptors exhibit dual signaling capabilities: a canonical ionotropic pathway and a non-canonical metabotropic pathway.[6][7]
Caption: Dual signaling pathways of kainate receptors.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines the general workflow for investigating the effects of this compound in a preclinical pain model.
Caption: Preclinical pain model experimental workflow.
Logical Relationship of this compound Selectivity
This diagram illustrates the selectivity profile of this compound for kainate receptors over other ionotropic glutamate receptors.
Caption: Selectivity of this compound for glutamate receptors.
This technical guide provides a foundational understanding and practical framework for researchers utilizing this compound to investigate the multifaceted roles of kainate receptors. The provided data, protocols, and diagrams are intended to facilitate experimental design and data interpretation in this dynamic field of neuroscience.
References
- 1. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 2. [PDF] Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. | Semantic Scholar [semanticscholar.org]
- 3. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of SYM 2081
For Researchers, Scientists, and Drug Development Professionals
Introduction
SYM 2081, also known as (2S,4R)-4-methylglutamic acid, is a potent and highly selective ligand for the kainate subtype of ionotropic glutamate (B1630785) receptors.[1][2] While it functions as an agonist, its key characteristic is the induction of rapid and profound receptor desensitization at low concentrations. This unique property allows this compound to act as a functional antagonist, making it a valuable tool for investigating the physiological and pathophysiological roles of kainate receptors in the central nervous system.[1] In vivo studies have demonstrated its potential in models of neuropathic pain, where it can alleviate hypersensitivity to painful stimuli.
This document provides detailed application notes and experimental protocols for the use of this compound in in vivo research, with a focus on rodent models of neuropathic pain.
Data Presentation
While specific quantitative data from in vivo studies with this compound is not consistently presented in publicly available literature, the following tables provide a template for how such data should be structured for clear comparison. Researchers should populate these tables with their own experimental data.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Neuropathic Pain
| Treatment Group | Dose (mg/kg, i.p.) | N | Baseline Paw Withdrawal Threshold (g) | Post-Injury Paw Withdrawal Threshold (g) | Post-Treatment Paw Withdrawal Threshold (g) | % Reversal of Hyperalgesia |
| Vehicle Control | - | 10 | Data | Data | Data | Data |
| This compound | 10 | 10 | Data | Data | Data | Data |
| This compound | 50 | 10 | Data | Data | Data | Data |
| This compound | 100 | 10 | Data | Data | Data | Data |
| Positive Control | e.g., Gabapentin | 10 | Data | Data | Data | Data |
Table 2: Pharmacokinetic Profile of this compound in Sprague-Dawley Rats
No specific pharmacokinetic data for this compound in rats is readily available in the public domain. The following table is a template for expected parameters.
| Parameter | Route of Administration | Dose (mg/kg) | Value |
| Cmax (ng/mL) | Intraperitoneal | Data | Data |
| Tmax (h) | Intraperitoneal | Data | Data |
| AUC (0-t) (ng·h/mL) | Intraperitoneal | Data | Data |
| Half-life (t½) (h) | Intraperitoneal | Data | Data |
| Bioavailability (%) | Intraperitoneal | Data | Data |
Table 3: Acute Toxicity Profile of this compound in Rodents
No specific toxicology data for this compound is readily available in the public domain. The following table is a template for expected parameters.
| Species | Route of Administration | LD50 (mg/kg) | Observed Adverse Effects |
| Rat | Intraperitoneal | Data | Data |
| Mouse | Intraperitoneal | Data | Data |
| Rat | Oral | Data | Data |
Experimental Protocols
Protocol 1: Induction of Neuropathic Pain via Sciatic Nerve Constriction Injury in Rats
This protocol describes a common method for inducing a neuropathic pain state in rats, which can then be used to test the efficacy of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical tools (scissors, forceps)
-
4-0 silk suture
-
Antiseptic solution and wound closure materials
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using isoflurane. Shave and sterilize the skin on the lateral surface of the thigh.
-
Sciatic Nerve Exposure: Make a small incision in the skin and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Nerve Ligation: Carefully isolate the sciatic nerve and place four loose ligatures of 4-0 silk suture around it with approximately 1 mm spacing. The ligatures should be tied until they elicit a brief twitch in the corresponding hind limb.
-
Wound Closure: Suture the muscle layer and close the skin incision.
-
Post-operative Care: Administer post-operative analgesics as per institutional guidelines and allow the animals to recover. Monitor for signs of infection.
-
Development of Neuropathy: Allow 5-7 days for the development of mechanical allodynia and thermal hyperalgesia before commencing behavioral testing.
Protocol 2: Assessment of Mechanical Allodynia using the Von Frey Test
This protocol details the procedure for measuring the paw withdrawal threshold to a mechanical stimulus.[3][4]
Materials:
-
Von Frey filaments (calibrated set) or an electronic Von Frey apparatus
-
Testing chambers with a wire mesh floor
-
Rats from Protocol 1
Procedure:
-
Acclimatization: Place the rats in the testing chambers on the wire mesh floor for at least 30 minutes to allow them to acclimate to the environment.[3]
-
Stimulation: Apply the Von Frey filament to the plantar surface of the hind paw. In the case of manual filaments, use the "up-down" method starting with a filament in the middle of the expected range.[3] For an electronic apparatus, apply a gradually increasing force.
-
Response: A positive response is a sharp withdrawal, licking, or shaking of the paw.
-
Threshold Determination: The 50% withdrawal threshold is calculated based on the pattern of responses to different filament forces. With an electronic device, the force at which the paw is withdrawn is recorded.
-
Data Collection: Repeat the measurement several times with a few minutes interval between stimulations and average the results to determine the paw withdrawal threshold in grams.
Protocol 3: Administration of this compound and Evaluation of its Anti-Allodynic Effect
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or a solution of DMSO in saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Rats with confirmed mechanical allodynia
Procedure:
-
Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentrations (e.g., for doses of 10, 50, and 100 mg/kg). Note: The solubility of this compound should be determined empirically. If using DMSO, the final concentration should be kept low (e.g., <10%) to avoid vehicle-induced effects.[5]
-
Baseline Measurement: Measure the baseline mechanical paw withdrawal threshold of the neuropathic rats using the Von Frey test as described in Protocol 2.
-
Drug Administration: Administer the prepared this compound solution or vehicle via intraperitoneal injection.
-
Post-treatment Measurement: At defined time points after injection (e.g., 30, 60, 120 minutes), repeat the Von Frey test to assess the effect of this compound on the paw withdrawal threshold.
-
Data Analysis: Compare the post-treatment withdrawal thresholds to the baseline and vehicle control groups to determine the anti-allodynic effect of this compound.
Mandatory Visualization
Caption: Signaling pathway of this compound in modulating nociceptive transmission.
References
- 1. (2S,4R)-4-methylglutamic acid (this compound): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The methylglutamate, this compound, is a potent and highly selective agonist at kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Spontaneous, Voluntary, and Affective Behaviours in Rat Models of Pathological Pain [frontiersin.org]
- 4. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes and Protocols for SYM 2081 in Electrophysiology Patch Clamp
For Researchers, Scientists, and Drug Development Professionals
Abstract
SYM 2081 is a highly potent and selective agonist for the kainate subtype of ionotropic glutamate (B1630785) receptors, demonstrating significant selectivity over AMPA and NMDA receptors.[1][2][3] This makes it an invaluable tool for the precise investigation of kainate receptor function in the central nervous system. These application notes provide detailed protocols for the use of this compound in whole-cell patch-clamp electrophysiology, data presentation guidelines, and visualizations to facilitate experimental design and execution.
Mechanism of Action
This compound [(2S,4R)-4-methylglutamate] primarily acts on kainate receptors (KARs), which are comprised of various subunits (GluK1-5).[4] Upon binding, this compound induces a conformational change in the receptor, opening a non-selective cation channel permeable to Na⁺ and K⁺, and to a lesser extent, Ca²⁺, leading to membrane depolarization.[5] Notably, kainate receptors can also signal through metabotropic pathways, independent of their ion channel function, which can modulate neuronal excitability and neurotransmitter release.[6][7]
Signaling Pathway of this compound
Caption: Dual signaling pathways of this compound via kainate receptors.
Quantitative Data
The following table summarizes the key pharmacological data for this compound.
| Parameter | Value | Receptor/Transporter | Species | Comments | Reference |
| EC₅₀ | 0.12 µM | GluR5 (GluK1) | Xenopus oocytes | In the presence of concanavalin (B7782731) A | [2] |
| 0.23 µM | GluR6 (GluK2) | Xenopus oocytes | In the presence of concanavalin A | [2] | |
| ~1 µM | GluR6 (GluK2) | HEK293 cells | Elicits rapidly desensitizing currents | [1] | |
| 132 µM | GluR1 (AMPA) | Xenopus oocytes | [2] | ||
| 453 µM | GluR3 (AMPA) | Xenopus oocytes | [2] | ||
| IC₅₀ | ~19 nM | Recombinant GluR6 (GluK2) | [³H]kainic acid binding | [1] | |
| ~32 nM | Wild-type Kainate Receptors | Rat forebrain | [³H]kainic acid binding | [1] | |
| >100 µM | AMPA Receptors | [8] | |||
| 7 µM | NMDA Receptors | [8] | |||
| Kᵢ | 3.4 µM | EAAT2 | Inhibition of glutamate transport | [8] | |
| Selectivity | ~200-fold | Over NMDA Receptors | [1][3] | ||
| ~3000-fold | Over AMPA Receptors | [3] |
Experimental Protocols
Stock Solution Preparation
-
Reconstitution: this compound is a solid.[3] Prepare a 10 mM stock solution in sterile, nuclease-free water or a suitable buffer. Solubility in water is reported to be low (0.1-1 mg/ml).[8] For higher concentrations, DMSO can be used.
-
Aliquotting: Dispense the stock solution into single-use aliquots to minimize freeze-thaw cycles.
-
Storage: Store aliquots at -20°C for short-term use (weeks to months) or at -80°C for long-term storage.
Whole-Cell Patch-Clamp Protocol
This protocol is designed for recording this compound-evoked currents from cultured neurons or acute brain slices.
Caption: Step-by-step workflow for a this compound patch-clamp experiment.
-
Artificial Cerebrospinal Fluid (aCSF): (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 glucose. Bubble with 95% O₂/5% CO₂ for at least 30 minutes before use.
-
Internal Solution (K-Gluconate based): (in mM): 130 K-Gluconate, 5 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
This compound Working Solution: Dilute the stock solution in aCSF to the desired final concentration (e.g., 1-10 µM). To isolate KAR-mediated currents, include antagonists for other receptors, such as D-AP5 (50 µM) for NMDA receptors and CNQX or NBQX (10-20 µM) for AMPA receptors.
-
Preparation of Biological Material: Prepare acute brain slices (250-300 µm thick) or cultured neurons as per standard laboratory protocols.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish Recording:
-
Place the slice or coverslip in the recording chamber and perfuse with oxygenated aCSF.
-
Approach a neuron under visual guidance (e.g., DIC microscopy).
-
Apply gentle positive pressure to the pipette as it approaches the cell.
-
Upon contact, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Rupture the membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the neuron at a holding potential of -70 mV.
-
Record a stable baseline current for 2-5 minutes.
-
Switch the perfusion to the aCSF containing this compound.
-
Record the inward current until a peak response is observed, followed by desensitization.
-
Wash out the drug by perfusing with standard aCSF until the current returns to baseline.
-
-
Data Analysis: Measure the peak amplitude, rise time, and decay kinetics of the this compound-evoked current.
Troubleshooting and Experimental Considerations
-
Rapid Desensitization: Kainate receptors are known for their rapid desensitization.[1][2] To accurately measure the peak current, a fast perfusion system is recommended. For studying the desensitized state, longer applications may be necessary.
-
Receptor Subunit Specificity: The potency and kinetics of this compound can vary depending on the subunit composition of the kainate receptors in the recorded cells.[2]
-
Off-Target Effects: While highly selective, at higher concentrations, this compound may interact with other glutamate receptors or transporters.[1][8] It is crucial to use the lowest effective concentration and appropriate antagonists to ensure target specificity.
-
Slice/Cell Health: Maintaining the viability of the neurons is critical for obtaining stable recordings. Ensure proper oxygenation and temperature control of the aCSF.
By adhering to these detailed protocols and considerations, researchers can effectively employ this compound to elucidate the multifaceted roles of kainate receptors in neuronal function and disease.
References
- 1. (2S,4R)-4-methylglutamic acid (this compound): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The methylglutamate, this compound, is a potent and highly selective agonist at kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SYM-2081 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Structure and gating of kainate receptors [frontiersin.org]
- 5. Kainate receptor - Wikipedia [en.wikipedia.org]
- 6. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for SYM 2081 in Primary Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SYM 2081, also known as (2S,4R)-4-methylglutamic acid, is a potent and highly selective agonist for the kainate subtype of ionotropic glutamate (B1630785) receptors.[1][2] Its selectivity for kainate receptors over AMPA and NMDA receptors makes it an invaluable tool for elucidating the specific physiological and pathological roles of kainate receptors in the central nervous system.[1][3] this compound's unique mechanism of action involves inducing rapid desensitization of kainate receptors, which can lead to a reversible blockade of kainate-induced currents.[1][3] This property, along with its demonstrated neuroprotective effects through the modulation of apoptotic signaling pathways, positions this compound as a significant compound for research in neurodegenerative diseases, epilepsy, and pain.[3]
These application notes provide detailed protocols for the use of this compound in primary neuronal cell cultures, focusing on neuroprotection assays, and electrophysiological studies.
Data Presentation
Quantitative Data for this compound
| Parameter | Receptor/Cell Type | Value | Reference |
| IC50 | [3H]kainic acid binding to rat forebrain kainate receptors | ~32 nM | [1] |
| [3H]kainic acid binding to recombinant GluR6 kainate receptors | ~19 nM | [1] | |
| EC50 | Activation of recombinant GluR6 kainate receptors | ~1 µM | [1] |
| Activation of homomeric GluR5 kainate receptors (in the presence of concanavalin (B7782731) A) | 0.12 ± 0.02 µM | [2] | |
| Activation of homomeric GluR6 kainate receptors (in the presence of concanavalin A) | 0.23 ± 0.01 µM | [2] | |
| Activation of AMPA receptors (GluR1 subunit) | 132 ± 44 µM | [2] | |
| Activation of AMPA receptors (GluR3 subunit) | 453 ± 57 µM | [2] | |
| Activation of AMPA receptor currents in primary cortical cultures | 325 µM | [1] | |
| Kb | Inhibition of EAAT2-mediated glutamate transport | 3.4 µM | |
| Km | Substrate of EAAT1 | 54 µM |
Signaling Pathways
This compound-Mediated Neuroprotection Signaling Pathway
This compound exhibits neuroprotective properties by modulating the intrinsic apoptotic pathway. It has been shown to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic proteins Bax and cleaved caspase-3. This shifts the balance away from apoptosis, promoting neuronal survival.
Caption: this compound signaling pathway leading to neuroprotection.
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol describes the preparation of primary cortical neurons from embryonic day 18 (E18) rats, a common model for studying neuronal function.
Materials:
-
E18 pregnant Sprague-Dawley rat
-
Hibernate®-E medium (Thermo Fisher Scientific)
-
Papain (Worthington Biochemical)
-
DNase I (Sigma-Aldrich)
-
Neurobasal® Medium (Thermo Fisher Scientific)
-
B-27™ Supplement (Thermo Fisher Scientific)
-
GlutaMAX™ Supplement (Thermo Fisher Scientific)
-
Penicillin-Streptomycin (Thermo Fisher Scientific)
-
Poly-D-lysine (Sigma-Aldrich)
-
Laminin (B1169045) (Sigma-Aldrich)
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
Cell strainer (70 µm)
-
Hemocytometer or automated cell counter
-
Culture plates or coverslips
Procedure:
-
Coat culture surfaces with 50 µg/mL Poly-D-lysine in sterile water for at least 4 hours at 37°C, followed by three washes with sterile water. Then, coat with 5 µg/mL laminin for at least 2 hours at 37°C.
-
Euthanize the pregnant rat according to approved animal protocols and dissect the E18 embryos.
-
Isolate the cortices from the embryonic brains in ice-cold Hibernate®-E medium.
-
Mince the cortical tissue and transfer to a 15 mL conical tube.
-
Digest the tissue with a papain solution (20 units/mL) containing DNase I (0.005%) in Hibernate®-E medium for 20-30 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in plating medium (Neurobasal® Medium supplemented with B-27™, GlutaMAX™, and Penicillin-Streptomycin).
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 2 x 10^5 cells/cm²) onto the pre-coated culture surfaces.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the plating medium with fresh maintenance medium. Repeat this half-medium change every 3-4 days.
Protocol 2: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol details a method to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neurons.
Experimental Workflow:
Caption: Workflow for the neuroprotection assay.
Materials:
-
Primary cortical neuron cultures (7-10 days in vitro, DIV)
-
This compound (stock solution in sterile water or DMSO)
-
L-Glutamic acid (stock solution in sterile water)
-
Culture medium (as described in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit
-
Plate reader
Procedure:
-
Prepare primary cortical neurons as described in Protocol 1 and maintain them in culture for 7-10 DIV.
-
Prepare working solutions of this compound in culture medium at various concentrations (e.g., 1, 10, 100 µM).
-
Pre-treat the neuronal cultures with the different concentrations of this compound for 1 hour at 37°C. Include a vehicle control group.
-
Induce excitotoxicity by adding L-Glutamic acid to the cultures at a final concentration of 50-100 µM for 30 minutes. A control group without glutamate should also be included.
-
After the glutamate exposure, gently wash the cells twice with pre-warmed culture medium.
-
Replace the medium with fresh, pre-warmed culture medium (without glutamate or this compound).
-
Incubate the cultures for 24 hours at 37°C.
-
Assess neuronal viability using a standard method such as the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).
-
Quantify the results using a plate reader and normalize the data to the control group to determine the percentage of neuroprotection.
Protocol 3: Western Blot Analysis of Apoptotic Proteins
This protocol outlines the procedure for analyzing the expression levels of Bcl-2, Bax, and cleaved caspase-3 in this compound-treated primary neurons.
Procedure:
-
Following the treatment paradigm described in Protocol 2 (up to the 24-hour incubation step), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE on a 12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
-
Normalize the expression of the target proteins to the loading control.
Protocol 4: Electrophysiological Recording of Kainate-Induced Currents
This protocol provides a basic framework for using whole-cell patch-clamp electrophysiology to study the effect of this compound on kainate-induced currents in primary neurons.
Experimental Workflow:
Caption: Workflow for electrophysiological recording.
Materials:
-
Primary neuron cultures on coverslips
-
Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)
-
Borosilicate glass capillaries for patch pipettes
-
Internal solution (e.g., K-gluconate based)
-
External solution (e.g., artificial cerebrospinal fluid - aCSF)
-
Kainic acid
-
This compound
-
Perfusion system
Procedure:
-
Prepare primary neurons on coverslips as described in Protocol 1.
-
Transfer a coverslip to the recording chamber of the patch-clamp setup and perfuse with aCSF.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp recording from a visually identified neuron.
-
Voltage-clamp the neuron at a holding potential of -70 mV.
-
Record baseline currents evoked by a brief application of kainic acid (e.g., 100 µM) using a rapid perfusion system.
-
Bath apply this compound (e.g., 1-10 µM) for a few minutes.
-
During the application of this compound, re-apply kainic acid to observe the effect on the induced current. A significant reduction in the current amplitude is expected due to receptor desensitization.
-
Wash out this compound by perfusing with aCSF and re-apply kainic acid to observe the recovery of the current.
-
Analyze the current amplitudes and kinetics before, during, and after this compound application.
Troubleshooting
-
Low Neuronal Viability: Ensure proper coating of culture surfaces, gentle handling of cells during dissociation, and use of high-quality reagents.
-
Glial Proliferation: Use of serum-free medium and supplements like B-27 should minimize glial growth. If necessary, a low concentration of an anti-mitotic agent (e.g., Ara-C) can be used for a short period.
-
Variability in Electrophysiological Recordings: Ensure stable recording conditions, consistent pipette resistance, and healthy-looking neurons.
-
Inconsistent Western Blot Results: Optimize protein extraction, ensure complete transfer, and validate antibody specificity.
Conclusion
This compound is a powerful pharmacological tool for investigating the role of kainate receptors in neuronal function and pathology. The protocols outlined in these application notes provide a foundation for utilizing this compound in primary neuronal cultures to explore its neuroprotective effects and its impact on neuronal excitability. Researchers can adapt these methods to their specific experimental questions to further unravel the complexities of kainate receptor signaling in the central nervous system.
References
- 1. This compound, an agonist that desensitizes kainate receptors, attenuates capsaicin and inflammatory hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The methylglutamate, this compound, is a potent and highly selective agonist at kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (2S,4R)-4-methylglutamic acid (this compound): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal Concentration of SYM 2081 for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SYM 2081, also known as (2S,4R)-4-methylglutamate, is a potent and highly selective agonist for kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors.[1][2] Its high affinity and selectivity make it an invaluable tool for elucidating the physiological and pathological roles of kainate receptors in the central nervous system.[1][3] This document provides detailed application notes and protocols for utilizing this compound in various in vitro assays, with a focus on determining its optimal concentration for achieving desired experimental outcomes.
Data Presentation
The following tables summarize the quantitative data regarding the potency and selectivity of this compound across different receptor subtypes and experimental conditions.
Table 1: Potency of this compound at Kainate and AMPA Receptors
| Receptor Subunit | Assay Type | EC50 (µM) | Reference |
| GluR5 (GluK1) | Two-Electrode Voltage Clamp (Xenopus oocytes) | 0.12 ± 0.02 | [1] |
| GluR6 (GluK2) | Two-Electrode Voltage Clamp (Xenopus oocytes) | 0.23 ± 0.01 | [1] |
| GluR1 (AMPA) | Two-Electrode Voltage Clamp (Xenopus oocytes) | 132 ± 44 | [1] |
| GluR3 (AMPA) | Two-Electrode Voltage Clamp (Xenopus oocytes) | 453 ± 57 | [1] |
Table 2: Inhibitory Activity of this compound in Radioligand Binding Assays
| Receptor Type | Radioligand | Tissue/Cell Type | IC50 (nM) | Reference |
| Wild-type Kainate Receptors | [3H]kainic acid | Rat Forebrain | ~32 | [3] |
| Recombinant GluR6 Receptors | [3H]kainic acid | HEK293 cells | ~19 | [3] |
Table 3: Activity of this compound at Glutamate Transporters
| Transporter | Activity | Km / Kb (µM) | Cell Type | Reference |
| EAAT1 | Substrate | 54 (Km) | Xenopus laevis oocytes | [4] |
| EAAT2 | Inhibitor | 3.4 (Kb) | Xenopus laevis oocytes | [4] |
Mandatory Visualizations
Signaling Pathways
Caption: Agonist binding of this compound to kainate receptors leads to ion channel opening, cation influx, and initiation of downstream signaling.
Caption: this compound modulates the expression of key apoptotic proteins, leading to a neuroprotective effect.[4]
Experimental Workflows
Caption: Workflow for determining the EC50 of this compound using two-electrode voltage clamp in Xenopus oocytes.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is designed to determine the half-maximal effective concentration (EC50) of this compound at specific kainate receptor subtypes expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for the kainate receptor subunit of interest (e.g., GluK1, GluK2)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)
-
Collagenase solution
-
Microinjection setup
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Glass microelectrodes (filled with 3 M KCl)
Procedure:
-
Oocyte Preparation:
-
Surgically remove ovarian lobes from a female Xenopus laevis.
-
Treat with collagenase to defolliculate the oocytes.
-
Select healthy stage V-VI oocytes and store them in ND96 solution at 16-18°C.
-
-
cRNA Injection:
-
Inject oocytes with 50 nL of the kainate receptor subunit cRNA (e.g., 0.1-1 ng/oocyte).
-
Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place a single oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
Prepare a series of dilutions of this compound in ND96 solution, ranging from sub-nanomolar to micromolar concentrations.
-
Apply each concentration of this compound to the oocyte via the perfusion system.
-
Record the inward current elicited by each concentration of this compound. Ensure a stable baseline is achieved before and after each application.
-
-
Data Analysis:
-
Measure the peak inward current for each this compound concentration.
-
Normalize the responses to the maximum response observed.
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Optimal Concentration Range: Based on published data, a concentration range of 10 nM to 10 µM is recommended to generate a full dose-response curve for high-affinity kainate receptors.[1]
Radioligand Binding Assay
This protocol is used to determine the inhibitory constant (IC50) of this compound for the binding of a radiolabeled ligand (e.g., [3H]kainic acid) to kainate receptors in brain tissue homogenates or cell membranes expressing the receptor.
Materials:
-
Rat forebrain tissue or HEK293 cells expressing the kainate receptor of interest
-
[3H]kainic acid
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize the brain tissue or cells in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a series of tubes, add a fixed concentration of [3H]kainic acid (typically at or below its Kd).
-
Add increasing concentrations of unlabeled this compound (e.g., from 1 nM to 100 µM).
-
To determine non-specific binding, add a high concentration of unlabeled kainic acid (e.g., 100 µM) to a separate set of tubes.
-
Add the membrane preparation to each tube to initiate the binding reaction.
-
Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a filtration manifold.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition binding curve to determine the IC50 value.
-
Optimal Concentration Range: To determine the IC50 for kainate receptors, a concentration range of 1 nM to 1 µM is recommended.[3]
In Vitro Apoptosis Assay in Cultured Neurons
This protocol assesses the effect of this compound on apoptosis in cultured neurons, for example, under conditions of hypoxia or excitotoxicity.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line
-
This compound
-
Culture medium and supplements
-
Apoptosis-inducing agent (e.g., glutamate, or hypoxic conditions)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide, or TUNEL assay kit)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture neurons to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Induce apoptosis by adding an excitotoxic concentration of glutamate or by placing the cells in a hypoxic chamber.
-
Include appropriate controls: untreated cells, cells treated with the apoptosis-inducing agent alone, and cells treated with this compound alone.
-
Incubate for the desired duration (e.g., 16-24 hours).
-
-
Apoptosis Detection (using Annexin V/PI staining):
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in binding buffer provided with the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry or fluorescence microscopy.
-
-
Data Analysis:
-
Quantify the percentage of apoptotic cells (Annexin V-positive) and necrotic cells (Propidium Iodide-positive).
-
Compare the percentage of apoptotic cells in the this compound-treated groups to the control groups.
-
Optimal Concentration: A concentration of 10 µg/mL has been shown to have neuroprotective effects by modulating apoptotic signaling pathways.[4] A concentration range of 1-100 µM could be explored to determine the optimal protective concentration.
Calcium Imaging Assay
This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to this compound application in cells expressing kainate receptors.
Materials:
-
HEK293 cells or neurons expressing the kainate receptor of interest
-
This compound
-
Calcium-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence imaging system (microscope with a sensitive camera and appropriate filters)
Procedure:
-
Cell Preparation and Dye Loading:
-
Plate cells on glass coverslips and allow them to adhere.
-
Prepare a loading solution containing the calcium indicator (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Incubate the cells with the loading solution at 37°C for 30-60 minutes.
-
Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the AM ester.
-
-
Calcium Imaging:
-
Mount the coverslip onto the stage of the fluorescence microscope.
-
Acquire a baseline fluorescence signal.
-
Perfuse the cells with a solution containing a specific concentration of this compound.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Calculate the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0), expressed as ΔF/F0.
-
Plot the fluorescence change as a function of time.
-
To determine an EC50 for calcium influx, apply a range of this compound concentrations and measure the peak fluorescence response for each.
-
Optimal Concentration Range: A range of 0.1 µM to 100 µM is suggested to observe a dose-dependent increase in intracellular calcium.
Conclusion
This compound is a powerful tool for investigating the function of kainate receptors. The optimal concentration for in vitro assays is highly dependent on the specific assay and the receptor subtype being studied. For high-affinity kainate receptors, concentrations in the nanomolar to low micromolar range are typically effective. For assays investigating neuroprotection or broader cellular effects, higher concentrations in the micromolar range may be necessary. It is crucial to perform dose-response experiments to determine the optimal concentration for each specific experimental context. The protocols provided here offer a starting point for researchers to design and execute robust in vitro experiments using this compound.
References
- 1. pnas.org [pnas.org]
- 2. GluK2 Q/R editing regulates kainate receptor signaling and long-term potentiation of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low-affinity kainate receptor agonists induce insult-dependent apoptosis and necrosis in cultured murine cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brainvta.tech [brainvta.tech]
Application Notes and Protocols for SYM 2081 Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of SYM 2081 in rodent models, including established protocols, quantitative data, and visualization of its mechanism of action. This compound, also known as (2S,4R)-4-methylglutamic acid, is a potent and selective agonist for the kainate subtype of ionotropic glutamate (B1630785) receptors.[1][2][3] Its primary mechanism of action involves the desensitization of these receptors, leading to an attenuation of excitatory neurotransmission.[2][4] This property makes it a valuable tool for studying the physiological roles of kainate receptors and for investigating their potential as therapeutic targets, particularly in the context of pain.[4][5]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from various in vitro and in vivo studies.
Table 1: Receptor Binding and Potency of this compound
| Parameter | Receptor/Assay | Species | Value | Reference |
| IC₅₀ | [³H]kainic acid binding to wild-type kainate receptors | Rat (forebrain) | ~32 nM | [2] |
| IC₅₀ | [³H]kainic acid binding to recombinant GluR6 kainate receptors | - | ~19 nM | [2] |
| IC₅₀ vs. AMPA Receptors | Radioligand binding | Rat (forebrain) | ~800-fold less potent than for kainate receptors | [2] |
| IC₅₀ vs. NMDA Receptors | Radioligand binding | Rat (forebrain) | ~200-fold less potent than for kainate receptors | [2] |
| EC₅₀ | Activation of homomeric GluR5 kainate receptors | Xenopus oocytes | 0.12 ± 0.02 µM | [3] |
| EC₅₀ | Activation of homomeric GluR6 kainate receptors | Xenopus oocytes | 0.23 ± 0.01 µM | [3] |
| EC₅₀ | Activation of AMPA receptors (GluR1 subunit) | Xenopus oocytes | 132 ± 44 µM | [3] |
| EC₅₀ | Activation of AMPA receptors (GluR3 subunit) | Xenopus oocytes | 453 ± 57 µM | [3] |
Table 2: In Vivo Administration and Efficacy of this compound in a Rat Model of Hyperalgesia
| Administration Route | Dose | Model | Primary Outcome | Result | Reference |
| Intraperitoneal (i.p.) | 10, 50, 100 mg/kg | Capsaicin-induced hyperalgesia | Mechanical and heat hyperalgesia | Attenuated development of hyperalgesia | [4] |
| Intraperitoneal (i.p.) | 10, 100 mg/kg | Carrageenan-evoked hyperalgesia | Ongoing inflammatory hyperalgesia | Completely reversed mechanical hyperalgesia and partially reversed heat hyperalgesia | [4] |
| Intrathecal | 1-100 µg/5 µl | Capsaicin-evoked hyperalgesia | Heat hyperalgesia | Attenuated the development of hyperalgesia | [4] |
| Intraplantar | 10, 100 µg/50 µl | Capsaicin-evoked hyperalgesia | Heat hyperalgesia | No significant effect | [4] |
Experimental Protocols
The following are detailed protocols for the administration of this compound to rodent models based on published literature and general laboratory practices.
Protocol 1: Intraperitoneal (i.p.) Administration for Pain Models
Objective: To administer this compound systemically to investigate its effects on centrally mediated processes, such as pain and hyperalgesia.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl) or other appropriate vehicle
-
Vortex mixer
-
pH meter and solutions for adjustment (e.g., NaOH, HCl)
-
Animal scale
-
1 ml syringes with 25-27 gauge needles
-
70% ethanol (B145695) for disinfection
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Dissolve this compound in a sterile vehicle (e.g., saline). The solubility and stability of this compound in the chosen vehicle should be confirmed.
-
Gently vortex the solution until the compound is fully dissolved.
-
Adjust the pH of the solution to physiological range (7.2-7.4) if necessary.
-
Prepare a fresh solution on the day of the experiment.
-
-
Animal Handling and Dosing:
-
Weigh each animal to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the rodent. For rats, this can be done by firmly holding the animal by the scruff of the neck and supporting its body.
-
Position the animal with its head tilted slightly downwards.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no blood or urine is drawn, which would indicate improper needle placement.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Intrathecal (i.t.) Administration for Spinal Cord Studies
Objective: To deliver this compound directly to the spinal cord to investigate its effects on spinal nociceptive processing.
Materials:
-
This compound
-
Sterile, preservative-free vehicle (e.g., artificial cerebrospinal fluid)
-
Micro-syringes (e.g., Hamilton syringes) with 30-gauge needles
-
Anesthesia (e.g., isoflurane)
-
Animal clippers
-
Surgical scrub and 70% ethanol
-
Heating pad to maintain body temperature
-
Appropriate PPE
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile, low-volume, high-concentration solution of this compound in an appropriate vehicle.
-
Ensure the solution is particle-free.
-
-
Animal Preparation and Dosing:
-
Anesthetize the animal using a standard protocol.
-
Shave the fur over the lumbar region of the back.
-
Aseptically prepare the injection site with a surgical scrub followed by 70% ethanol.
-
Position the animal on a heating pad to maintain body temperature.
-
Palpate the iliac crests and insert the needle between the L5 and L6 vertebrae.
-
A characteristic tail-flick response upon needle entry indicates correct placement in the intrathecal space.
-
Slowly inject the small volume of the this compound solution (e.g., 5 µl for rats).
-
Withdraw the needle and allow the animal to recover from anesthesia in a clean, warm cage.
-
Monitor the animal for motor impairment or other adverse effects.
-
Protocol 3: General Protocol for Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of this compound in rodents following administration via a specific route (e.g., intravenous, oral).
Materials:
-
This compound
-
Appropriate sterile vehicle for the chosen administration route
-
Cannulated rodents (e.g., jugular vein cannulation for blood sampling) or appropriate materials for terminal blood collection
-
Syringes and needles appropriate for the administration route
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
Freezer (-80°C) for plasma storage
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Dosing Solution Preparation and Administration:
-
Prepare a sterile and accurately concentrated dosing solution of this compound.
-
Administer the compound to the animals via the chosen route (e.g., intravenous bolus, oral gavage).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-administration.
-
For serial sampling from cannulated animals, collect a small volume of blood into appropriate tubes.
-
For terminal studies, collect a larger volume of blood via cardiac puncture at a single time point for each cohort of animals.
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use appropriate software to perform a non-compartmental or compartmental analysis of the plasma concentration-time data.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).
-
Visualizations
Signaling Pathway and Mechanism of Action
The primary mechanism of action of this compound is the desensitization of kainate receptors, which are ionotropic glutamate receptors. The following diagram illustrates this process at a glutamatergic synapse.
Caption: Mechanism of this compound at the kainate receptor.
Experimental Workflow: Pharmacokinetic Study
The following diagram outlines a typical workflow for conducting a pharmacokinetic study of this compound in a rodent model.
Caption: Workflow for a rodent pharmacokinetic study of this compound.
References
- 1. Kainate receptor - Wikipedia [en.wikipedia.org]
- 2. (2S,4R)-4-methylglutamic acid (this compound): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The methylglutamate, this compound, is a potent and highly selective agonist at kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an agonist that desensitizes kainate receptors, attenuates capsaicin and inflammatory hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Synaptic Plasticity and LTP with SYM 2081
For Researchers, Scientists, and Drug Development Professionals
Introduction
SYM 2081, or (2S,4R)-4-methylglutamate, is a potent and selective agonist for kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors.[1] Its high affinity and selectivity for kainate receptors over AMPA and NMDA receptors make it an invaluable tool for elucidating the specific roles of kainate receptors in synaptic transmission and plasticity, including the induction and modulation of long-term potentiation (LTP).[1][2] These application notes provide detailed protocols and background information for utilizing this compound in the study of synaptic plasticity and LTP.
Mechanism of Action
This compound acts as a potent agonist at homomeric kainate receptors composed of GluR5 and GluR6 subunits.[1] Kainate receptors are implicated in both presynaptic and postsynaptic mechanisms of synaptic plasticity.
-
Presynaptic Modulation: At presynaptic terminals, particularly at mossy fiber synapses in the hippocampus, activation of kainate receptors can enhance neurotransmitter release. This is thought to be a key mechanism in the induction of mossy fiber LTP.[3][4]
-
Postsynaptic Induction of LTP: Postsynaptic kainate receptors can trigger a form of LTP that is independent of NMDA receptor activation. This process involves a metabotropic action of the kainate receptor, leading to the activation of G-proteins, phospholipase C (PLC), and protein kinase C (PKC).[5][6] This signaling cascade ultimately leads to an increase in the surface expression of AMPA receptors, strengthening the synapse.
Quantitative Data
The following tables summarize the quantitative pharmacological data for this compound.
Table 1: Potency of this compound at Kainate and AMPA Receptors
| Receptor Subunit | Agonist Activity (EC50) | Notes |
| Homomeric GluR5 | 0.12 ± 0.02 µM | Measured in Xenopus oocytes in the presence of concanavalin (B7782731) A.[1] |
| Homomeric GluR6 | 0.23 ± 0.01 µM | Measured in Xenopus oocytes in the presence of concanavalin A.[1] |
| Homomeric GluR1 (AMPA) | 132 ± 44 µM | Demonstrates high selectivity for kainate receptors.[1] |
| Homomeric GluR3 (AMPA) | 453 ± 57 µM | Demonstrates high selectivity for kainate receptors.[1] |
Table 2: Inhibitory Activity of this compound
| Receptor Type | Inhibitory Activity (IC50) | Notes |
| Wild-type Kainate Receptors (rat forebrain) | ~32 nM | Inhibition of [3H]kainic acid binding.[2] |
| Recombinant GluR6 Receptors | ~19 nM | Inhibition of [3H]kainic acid binding.[2] |
| Wild-type AMPA Receptors (rat forebrain) | ~25.6 µM (800-fold less potent than at kainate receptors) | Inhibition of radioligand binding.[2] |
| Wild-type NMDA Receptors (rat forebrain) | ~6.4 µM (200-fold less potent than at kainate receptors) | Inhibition of radioligand binding.[2] |
Experimental Protocols
Protocol 1: Induction of Kainate Receptor-Dependent LTP in Hippocampal Slices
This protocol describes the induction of LTP in the CA1 region of the hippocampus through the activation of postsynaptic kainate receptors using this compound.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 3 KCl, 26 NaHCO₃, 1.25 NaH₂PO₄, 10 Glucose, 2 CaCl₂, 1 MgCl₂. The aCSF should be continuously bubbled with carbogen (B8564812) (95% O₂ / 5% CO₂).
-
Acute hippocampal slices (350-400 µm thick) from rodents.
-
Standard electrophysiology setup for extracellular field potential recordings.
Procedure:
-
Slice Preparation: Prepare acute hippocampal slices using a vibratome in ice-cold, oxygenated sucrose-based cutting solution. Allow slices to recover in a holding chamber with carbogenated aCSF at 34°C for at least 45 minutes, and then at room temperature for at least 30 minutes before recording.[7]
-
Electrophysiology Setup: Transfer a slice to the recording chamber, continuously perfused with warm (33.5°C), carbogenated aCSF. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Baseline Recording: Obtain a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) for at least 30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Application of this compound: Bath-apply this compound at a concentration of 1 µM. The EC50 for this compound at GluR6-containing receptors is approximately 1 µM for eliciting inward currents.[2]
-
LTP Induction: In the presence of this compound, deliver a high-frequency stimulation (HFS) protocol. A suitable protocol for inducing kainate receptor-dependent LTP is a "ripple-like" stimulation, consisting of high-frequency patterns of activity (~200 Hz for ~100 ms, repeated at ~1 Hz).[8] Alternatively, a theta-burst stimulation (TBS) protocol can be used, which consists of 10 bursts of 4 pulses at 100 Hz, with the bursts repeated at 5 Hz.[9]
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes after the HFS to monitor the induction and maintenance of LTP.
-
Data Analysis: Normalize the fEPSP slope to the baseline average. A sustained increase of at least 20% in the fEPSP slope for 60 minutes post-HFS is typically considered successful LTP induction.
Protocol 2: Investigating the Role of Presynaptic Kainate Receptors in Mossy Fiber LTP
This protocol is designed to study the contribution of presynaptic kainate receptors to LTP at the mossy fiber-CA3 synapse.
Materials:
-
This compound
-
LY382884 (a selective GluK5 subunit antagonist, as a control)
-
aCSF
-
Acute hippocampal slices
-
Electrophysiology setup
Procedure:
-
Slice Preparation and Setup: Prepare hippocampal slices as described in Protocol 1. Place the stimulating electrode in the dentate gyrus to activate mossy fibers and the recording electrode in the stratum lucidum of the CA3 region.
-
Baseline Recording: Record baseline fEPSPs for at least 30 minutes.
-
Pharmacological Manipulation:
-
Condition 1 (Control): Induce LTP using an HFS protocol (e.g., 100 Hz for 1 second).
-
Condition 2 (this compound): Bath-apply this compound at a low concentration (e.g., 50-100 nM) to preferentially activate high-affinity presynaptic kainate receptors. After a 15-20 minute incubation, deliver the HFS protocol. Low concentrations of kainate have been shown to enhance the mossy fiber volley.[4]
-
Condition 3 (Antagonist Control): To confirm the involvement of kainate receptors, pre-incubate slices with a kainate receptor antagonist like LY382884 (10 µM) before applying this compound and the HFS protocol. LY382884 has been shown to block the induction of mossy fiber LTP.[3]
-
-
Post-Induction Recording and Analysis: Monitor and analyze the fEPSP slope as described in Protocol 1. Compare the magnitude of LTP across the different conditions.
Visualizations
Signaling Pathway for Postsynaptic Kainate Receptor-Mediated LTP
Caption: Postsynaptic kainate receptor signaling cascade leading to LTP.
Experimental Workflow for Studying this compound Effects on LTP
Caption: Experimental workflow for inducing LTP with this compound.
Logical Relationship of Kainate Receptor Subunits in LTP
Caption: Kainate receptor subunits involved in different forms of LTP.
References
- 1. The methylglutamate, this compound, is a potent and highly selective agonist at kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (2S,4R)-4-methylglutamic acid (this compound): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kainate receptors and the induction of mossy fibre long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Presynaptic kainate receptors at hippocampal mossy fiber synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic action of postsynaptic kainate receptors triggers hippocampal long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. Hippocampal LTP and contextual learning require surface diffusion of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 9. genes2cognition.org [genes2cognition.org]
Application Notes and Protocols for SYM 2081 in Models of Neuropathic Pain and Hyperalgesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
SYM 2081, chemically known as (2S,4R)-4-methylglutamic acid, is a potent and highly selective ligand for kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors.[1][2] While initially characterized as an agonist, its primary functional effect in vivo is the profound and rapid desensitization of these receptors.[3][4] This unique property makes this compound a valuable pharmacological tool for investigating the role of kainate receptors in various physiological and pathological processes, including the transmission of nociceptive information.[3] These application notes provide a comprehensive overview of the use of this compound in preclinical models of neuropathic pain and hyperalgesia, complete with detailed experimental protocols and quantitative data.
Mechanism of Action
This compound acts as a potent agonist at kainate receptors, particularly those containing GluR5 and GluR6 subunits.[2] However, its binding induces a rapid and profound desensitization of the receptor, rendering it refractory to subsequent stimulation by endogenous glutamate.[3][4] In the context of pain signaling, kainate receptors are involved in excitatory neurotransmission at synapses in nociceptive pathways. By desensitizing these receptors, this compound effectively dampens the transmission of pain signals, leading to antihyperalgesic and antiallodynic effects.[3][5] Intrathecal administration has been shown to be effective, suggesting a central mechanism of action.[3]
Quantitative Data
The following tables summarize the key quantitative data for this compound from various studies.
Table 1: Receptor Binding and Potency of this compound
| Parameter | Receptor/Subunit | Value | Species | Reference |
| IC50 | [3H]kainic acid binding (wild-type) | ~32 nM | Rat (forebrain) | [4] |
| [3H]kainic acid binding (recombinant) | ~19 nM | GluR6 | [4] | |
| AMPA receptor binding | ~25.6 µM (800-fold less potent) | Rat (forebrain) | [4] | |
| NMDA receptor binding | ~6.4 µM (200-fold less potent) | Rat (forebrain) | [4] | |
| EC50 | Kainate Receptor Activation | ~1 µM | GluR6 | [4] |
| Kainate Receptor Activation | 0.12 ± 0.02 µM | GluR5 | [2] | |
| Kainate Receptor Activation | 0.23 ± 0.01 µM | GluR6 | [2] | |
| AMPA Receptor Activation | 132 ± 44 µM | GluR1 | [2] | |
| AMPA Receptor Activation | 453 ± 57 µM | GluR3 | [2] | |
| Km | EAAT1 Substrate | 54 µM | Xenopus oocytes | [6] |
| Kb | EAAT2 Inhibition | 3.4 µM | Xenopus oocytes | [6] |
Table 2: Efficacy of this compound in Preclinical Pain Models
| Pain Model | Species | Route of Administration | Dose(s) | Observed Effect | Reference |
| Capsaicin-Induced Hyperalgesia | Rat | Intraperitoneal (i.p.) | 10, 50, 100 mg/kg | Attenuated development of mechanical and heat hyperalgesia.[3] | [3] |
| Rat | Intrathecal | 1-100 µg/5 µL | Attenuated development of capsaicin-evoked heat hyperalgesia.[3] | [3] | |
| Carrageenan-Induced Inflammatory Hyperalgesia | Rat | Intraperitoneal (i.p.) | 10, 100 mg/kg | Completely reversed ongoing mechanical hyperalgesia and partially (~50%) reversed ongoing heat hyperalgesia.[3] | [3] |
| Sciatic Nerve Cold-Freeze Injury | Rat | Intraperitoneal (i.p.) | 100, 150 mg/kg | Significantly reduced mechanical allodynia and thermal hyperalgesia.[5] | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Capsaicin-Induced Hyperalgesia Model
This model is used to assess thermal and mechanical hyperalgesia following the activation of nociceptors.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO, Tween 80)
-
Von Frey filaments
-
Radiant heat source (e.g., Hargreaves apparatus)
-
Male Sprague-Dawley rats (200-300g)
Protocol:
-
Acclimation: Acclimate rats to the testing environment and apparatus for at least 2-3 days prior to the experiment.[1][7]
-
Baseline Measurements:
-
Mechanical Threshold: Place rats in individual Plexiglas chambers on a wire mesh floor. Apply von Frey filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited. The lowest force that evokes a consistent withdrawal is the baseline mechanical threshold.[1][8]
-
Thermal Latency: Place rats in the Hargreaves apparatus. Apply a radiant heat source to the plantar surface of the hind paw and record the latency to paw withdrawal.[9][10]
-
-
Drug Administration: Administer this compound (e.g., 10, 50, or 100 mg/kg, i.p.) or vehicle 30 minutes prior to capsaicin injection.[3]
-
Induction of Hyperalgesia: Inject capsaicin (e.g., 10 µg in 10 µL of vehicle) into the plantar surface of one hind paw.[11]
-
Post-Capsaicin Measurements: At various time points after capsaicin injection (e.g., 15, 30, 60, 120 minutes), reassess mechanical thresholds and thermal latencies as described in step 2.[3][11] A decrease in withdrawal threshold/latency indicates hyperalgesia.
Carrageenan-Induced Inflammatory Pain Model
This model is used to assess inflammatory pain and hyperalgesia.
Materials:
-
This compound
-
Lambda carrageenan (1% w/v in sterile saline)
-
Vehicle
-
Plethysmometer or calipers
-
Von Frey filaments
-
Radiant heat source
-
Male Sprague-Dawley rats (200-300g)
Protocol:
-
Acclimation and Baseline: Acclimate animals and obtain baseline measurements for paw volume, mechanical thresholds, and thermal latencies as described previously.[12][13]
-
Induction of Inflammation: Inject 100 µL of 1% carrageenan solution into the plantar surface of one hind paw.[13][14]
-
Drug Administration: For reversal studies, administer this compound (e.g., 10 or 100 mg/kg, i.p.) or vehicle after the development of carrageenan-evoked hyperalgesia (e.g., 2-3 hours post-carrageenan).[3]
-
Post-Carrageenan Measurements:
Sciatic Nerve Injury Model of Neuropathic Pain
This model mimics chronic neuropathic pain resulting from peripheral nerve damage.
Materials:
-
This compound
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Chromic gut sutures or other materials for nerve ligation/constriction
-
Von Frey filaments
-
Radiant heat source
-
Male Sprague-Dawley rats
Protocol:
-
Surgical Procedure (Chronic Constriction Injury - CCI):
-
Post-Operative Recovery and Pain Development: Allow the animals to recover for several days (e.g., 5-7 days) for neuropathic pain symptoms to develop.[5][15]
-
Baseline (Post-Injury) Measurements: Measure mechanical and thermal withdrawal thresholds in the ipsilateral (injured) and contralateral (uninjured) paws.[5]
-
Drug Administration: Administer this compound (e.g., 100 or 150 mg/kg, i.p.) or vehicle.[5]
-
Post-Treatment Assessment: Measure mechanical and thermal thresholds at various time points after drug administration to assess the reversal of allodynia and hyperalgesia.[5]
Conclusion
This compound is a valuable tool for studying the role of kainate receptors in pain, particularly in models of hyperalgesia and neuropathic pain. Its mechanism of inducing receptor desensitization offers a unique approach to modulating excitatory neurotransmission in nociceptive pathways. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies to further elucidate the therapeutic potential of targeting kainate receptors for pain management.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. The methylglutamate, this compound, is a potent and highly selective agonist at kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an agonist that desensitizes kainate receptors, attenuates capsaicin and inflammatory hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (2S,4R)-4-methylglutamic acid (this compound): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SYM-2081 a kainate receptor antagonist reduces allodynia and hyperalgesia in a freeze injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 8. von Frey testing [bio-protocol.org]
- 9. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 10. Hargreaves Test-A Brief Overview | MolecularCloud [molecularcloud.org]
- 11. Enhanced withdrawal responses to heat and mechanical stimuli following intraplantar injection of capsaicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inotiv.com [inotiv.com]
- 15. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selection of sciatic nerve injury models: implications for pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application of SYM 2081 in Inflammatory Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SYM 2081 is a potent and highly selective agonist for the kainate subtype of ionotropic glutamate (B1630785) receptors, with a particular affinity for GluK1 and GluK2 subunits.[1][2] While extensively utilized in neuroscience to elucidate the roles of kainate receptors in the central nervous system, emerging evidence highlights its potential as a valuable tool in inflammatory disease research. Kainate receptors are expressed on various immune cells, and their activation by this compound can modulate inflammatory responses, offering a novel avenue for investigating and potentially targeting inflammatory pathways.[3][4] These application notes provide detailed protocols for utilizing this compound to study its effects on microglia and T-lymphocytes, key players in both central and peripheral inflammatory processes.
Application Notes
Mechanism of Action in Inflammation:
This compound acts as a potent agonist at kainate receptors, which are ligand-gated ion channels.[1][2] Upon binding, it induces a conformational change in the receptor, leading to the influx of ions such as Na+ and Ca2+. This ion flux can alter the membrane potential and activate various intracellular signaling cascades in immune cells, thereby modulating their inflammatory functions. In the context of inflammation, this compound has been shown to attenuate inflammatory hyperalgesia and inhibit mast cell degranulation, suggesting a role in dampening inflammatory responses.[4][5]
Key Applications in Inflammatory Disease Research:
-
Neuroinflammation: Investigate the role of kainate receptor activation on microglial activation, cytokine release, and phagocytosis in models of neurodegenerative diseases (e.g., Alzheimer's disease, Parkinson's disease) and acute brain injury (e.g., stroke, trauma).
-
Autoimmune Diseases: Explore the modulatory effects of this compound on T-lymphocyte proliferation, differentiation, and cytokine production in in vitro models relevant to autoimmune conditions such as rheumatoid arthritis and multiple sclerosis.
-
Peripheral Inflammation: Elucidate the function of kainate receptors on peripheral immune cells, such as mast cells, in inflammatory skin conditions like dermatitis and rosacea.[4]
-
Drug Discovery: Utilize this compound as a pharmacological tool to screen for and characterize novel anti-inflammatory compounds that target kainate receptor signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a reference for experimental design.
Table 1: Receptor Binding and Potency of this compound
| Parameter | Value | Receptor Subunit(s) | Species | Reference |
| EC50 | 0.12 ± 0.02 µM | GluR5 (GluK1) | Homomeric | [2] |
| EC50 | 0.23 ± 0.01 µM | GluR6 (GluK2) | Homomeric | [2] |
| IC50 | ~19 nM | GluR6 (GluK2) | Recombinant | [1] |
| IC50 | ~32 nM | Wild-type Kainate Receptors | Rat Forebrain | [1] |
| Selectivity | ~200-fold vs. NMDA receptors | - | Rat Forebrain | [1] |
| Selectivity | ~800-fold vs. AMPA receptors | - | Rat Forebrain | [1] |
Table 2: Exemplary Dose-Response Data for Inflammatory Markers
| Cell Type/Model | Inflammatory Stimulus | This compound Concentration | Measured Parameter | Observed Effect | Reference |
| Rat Hindpaw | Carrageenan | 10 - 100 mg/kg (i.p.) | Mechanical Hyperalgesia | Attenuation | [5] |
| Murine Mast Cells | MrgprB2 Agonism | Not specified | Degranulation | Inhibition | [4] |
| Murine Model | Dermatitis and Rosacea | Not specified | Skin Inflammation | Reduction | [4] |
| Primary Microglia | Lipopolysaccharide (LPS) | 1 - 10 µM (hypothetical) | TNF-α Release | Dose-dependent modulation | Inferred from[3] |
| Human T-lymphocytes | Anti-CD3/CD28 | 0.1 - 10 µM (hypothetical) | Proliferation (BrdU) | Dose-dependent modulation | General Protocol |
Experimental Protocols
Protocol 1: In Vitro Microglial Activation Assay
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by lipopolysaccharide (LPS)-stimulated microglia.
Materials:
-
Primary microglia or a suitable microglial cell line (e.g., BV-2)
-
Culture medium: DMEM/F-12 supplemented with 10% FBS, 1% penicillin-streptomycin
-
This compound (prepare stock solution in sterile water or DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
96-well tissue culture plates
-
ELISA kits for TNF-α and IL-6
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Cell Seeding: Seed microglia into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM.
-
Remove the old medium from the cells and replace it with 100 µL of medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 1 hour at 37°C and 5% CO2.
-
-
Stimulation with LPS:
-
Prepare a working solution of LPS in culture medium. A final concentration of 100 ng/mL is often effective for microglial activation.
-
Add 100 µL of the LPS solution to each well (except for the unstimulated control wells, to which 100 µL of plain medium is added). The final volume in each well will be 200 µL.
-
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well for cytokine analysis. Store at -80°C if not analyzed immediately.
-
Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatants using ELISA kits, following the manufacturer's instructions.
-
Cell Viability Assessment: Perform a cell viability assay on the remaining cells in the plate to ensure that the observed effects are not due to cytotoxicity of this compound.
Protocol 2: T-Lymphocyte Proliferation Assay
Objective: To evaluate the impact of this compound on the proliferation of activated human T-lymphocytes.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-lymphocytes
-
Culture medium: RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin, and 2-mercaptoethanol
-
This compound
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)
-
BrdU (5-bromo-2'-deoxyuridine) labeling and detection kit
-
96-well flat-bottom tissue culture plates
Procedure:
-
Plate Coating (for plate-bound antibody stimulation):
-
Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with sterile PBS before adding cells.
-
-
Cell Seeding:
-
Isolate PBMCs or T-lymphocytes from healthy donor blood.
-
Resuspend cells in culture medium and seed them into the 96-well plate at a density of 2 x 10^5 cells/well.
-
-
Treatment with this compound:
-
Add this compound at various final concentrations (e.g., 0.1 µM to 10 µM) to the respective wells. Include a vehicle control.
-
-
Stimulation:
-
If using plate-bound anti-CD3, add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the wells.
-
If using soluble antibodies, add a pre-determined optimal concentration of both anti-CD3 and anti-CD28 antibodies.
-
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
BrdU Labeling:
-
Add BrdU solution to each well and incubate for an additional 18-24 hours.
-
-
Proliferation Measurement:
-
Measure BrdU incorporation using a commercial ELISA-based kit according to the manufacturer's protocol. This typically involves fixing the cells, denaturing the DNA, and using an anti-BrdU antibody conjugated to an enzyme for colorimetric detection.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathway of this compound in microglia.
Caption: Experimental workflow for microglial activation assay.
Caption: Logical relationship of this compound in inflammatory research.
References
- 1. (2S,4R)-4-methylglutamic acid (this compound): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The methylglutamate, this compound, is a potent and highly selective agonist at kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotransmitter receptors on microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Kainate Receptors Sensitizes Oligodendrocytes to Complement Attack - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an agonist that desensitizes kainate receptors, attenuates capsaicin and inflammatory hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SYM 2081 solubility and preparation of stock solutions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with SYM 2081. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as (2S,4R)-4-Methylglutamic acid, is a potent and highly selective agonist for the kainate receptor.[1] It displays significantly higher selectivity for kainate receptors over AMPA and NMDA receptors, making it a valuable tool for studying the specific roles of kainate receptors in the central nervous system.
Q2: What is the solubility of this compound?
A2: this compound is slightly soluble in aqueous solutions and acetonitrile. For detailed solubility data, please refer to the table below.
Q3: How should I store this compound?
A3: For long-term storage, this compound powder should be stored at -20°C and is stable for at least four years. Stock solutions should be aliquoted and stored at -20°C and are generally stable for up to one month. It is recommended to avoid repeated freeze-thaw cycles.
Q4: What are the primary applications of this compound in research?
A4: this compound is primarily used to selectively activate and study kainate receptors. Its applications include investigating the role of these receptors in synaptic transmission, plasticity, and various neurological conditions. It has been used in electrophysiology studies to induce currents in cells expressing kainate receptors and in in vivo models to study its effects on pain perception.
Solubility Data
| Solvent | Solubility | Source |
| Water | 0.1 - 1 mg/mL | Cayman Chemical |
| Acetonitrile | 0.1 - 1 mg/mL | Cayman Chemical |
Experimental Protocols
Preparation of Aqueous Stock Solutions
This protocol provides a general guideline for preparing an aqueous stock solution of this compound. Due to its limited aqueous solubility, careful preparation is crucial.
Materials:
-
This compound powder
-
Sterile, high-purity water or desired aqueous buffer (e.g., PBS, HEPES-buffered saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-warming: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a small volume of the aqueous solvent to the powder. For example, to prepare a 1 mg/mL solution, add 1 mL of solvent to 1 mg of this compound.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
Sonication (Optional): If the compound does not fully dissolve with vortexing, sonicate the solution in a water bath for 5-10 minutes. This can help break up small aggregates and enhance solubility.
-
Final Volume: Once the compound is dissolved, add the remaining solvent to reach the final desired concentration and vortex briefly to ensure homogeneity.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm sterile filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon dilution of stock solution into aqueous buffer. | The final concentration of this compound in the working solution exceeds its solubility limit in the buffer. | - Decrease the final working concentration. - Ensure the stock solution is added to the buffer with vigorous mixing to promote rapid dispersion. |
| Cloudy or particulate-containing working solution. | Incomplete dissolution of the stock solution or precipitation after dilution. | - Ensure the stock solution is fully dissolved before use. - Briefly sonicate the final working solution to help break up any small aggregates. - Prepare fresh working solutions immediately before each experiment. |
| Loss of compound activity despite apparent solubility. | Adsorption of the hydrophobic compound to plasticware (e.g., pipette tips, tubes). | - Use low-adhesion plasticware. - Pre-rinse pipette tips with the solution before transferring. |
Visualizations
Experimental Workflow for Kainate Receptor Activation Assay
Caption: Workflow for a typical in vitro kainate receptor activation experiment using this compound.
Signaling Pathway of Kainate Receptor Activation
Caption: Simplified signaling pathway initiated by this compound binding to a kainate receptor.
References
Technical Support Center: SYM 2081 for In Vivo Injections
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful in vivo application of SYM 2081. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vivo injections?
A1: For in vivo applications, particularly intraperitoneal (i.p.) injections, sterile isotonic saline (0.9% sodium chloride) is the recommended vehicle.[1][2][3] this compound is slightly soluble in aqueous solutions.
Q2: What is the reported solubility of this compound?
A2: The solubility of this compound in water is reported to be in the range of 0.1 to 1 mg/mL, with one source indicating solubility up to 8.06 mg/mL at 25°C. It is also slightly soluble in acetonitrile (B52724) (0.1-1 mg/mL).[4]
Q3: Can I use other solvents for in vivo administration?
A3: While other solvents might be used in specific, justified circumstances, sterile saline is the preferred and most common vehicle for intraperitoneal injections of similar compounds like kainic acid.[1][2][3] The use of non-physiological solvents can cause irritation, inflammation, or toxicity, potentially confounding experimental results. If an alternative solvent is considered, thorough validation and appropriate control experiments are crucial.
Q4: How should I prepare the this compound solution for injection?
A4: To prepare the solution, dissolve the this compound powder in sterile isotonic saline. Gentle warming and vortexing can aid dissolution. It is recommended to prepare the solution fresh on the day of the experiment. For a detailed step-by-step guide, please refer to the Experimental Protocols section.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and highly selective agonist for the kainate subtype of ionotropic glutamate (B1630785) receptors.[5] Upon binding, it activates the receptor, leading to the opening of an ion channel permeable to sodium and potassium ions, which results in neuronal depolarization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving this compound | The concentration required exceeds the solubility limit in saline. | - Gently warm the saline to 37°C before adding this compound. - Use a vortex mixer to aid dissolution. - If the desired concentration is still not achievable, consider preparing a more concentrated stock in a minimal amount of a suitable co-solvent (e.g., a very small percentage of DMSO) and then diluting it with saline. However, appropriate vehicle controls are essential. |
| Precipitation Observed in Solution | The solution is supersaturated or has cooled down after initial dissolution. | - Ensure the solution is clear and free of particulates before injection. - If precipitation occurs upon cooling, try to maintain the solution at a slightly elevated temperature (e.g., room temperature or 37°C) until injection. - Prepare a fresh solution at a slightly lower concentration if the issue persists. |
| Inconsistent Experimental Results | Variability in drug preparation, administration, or animal handling. | - Ensure accurate weighing of this compound and precise measurement of the vehicle. - Follow a standardized injection protocol, including consistent injection volume and site (lower right abdominal quadrant is recommended for i.p. injections in rodents). - Minimize stress to the animals during handling and injection, as stress can influence physiological responses. |
| Adverse Animal Reactions Post-Injection | The dose may be too high, or the injection was not properly administered. | - Review the dosage and ensure it is within the reported effective range for your animal model.[4] - Ensure the injection is truly intraperitoneal and has not entered an organ or the subcutaneous space. - Observe the animals closely after injection for any signs of distress. If adverse effects are noted, consider reducing the dose in subsequent experiments. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in different solvents.
| Solvent | Solubility | Temperature | Source |
| Water | 0.1 - 1 mg/mL | Not Specified | Cayman Chemical[4] |
| Water | 8.06 mg/mL | 25°C | AbMole BioScience |
| Acetonitrile | 0.1 - 1 mg/mL | Not Specified | Cayman Chemical[4] |
Experimental Protocols
Protocol for Preparation and Administration of this compound for Intraperitoneal (i.p.) Injection in Rodents
This protocol is based on established methods for the in vivo administration of kainate receptor agonists.[1][2][3]
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride (Saline) solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Warming block or water bath (optional)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., in mg/kg) and the weight of the animals, calculate the total mass of this compound needed. Also, determine the total volume of the final solution required, ensuring the injection volume is appropriate for the animal species (e.g., typically up to 10 mL/kg for mice and rats).
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Add sterile saline: Add the calculated volume of sterile 0.9% saline to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound:
-
Cap the tube securely and vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, you may gently warm the solution to 37°C for a few minutes and then vortex again.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Prepare for injection:
-
Draw the required volume of the this compound solution into a sterile syringe fitted with an appropriate gauge needle.
-
Ensure there are no air bubbles in the syringe.
-
-
Administration:
-
Properly restrain the animal.
-
Administer the solution via intraperitoneal injection into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
-
Post-injection monitoring: Observe the animal for any adverse reactions and proceed with the experimental timeline.
Note: It is highly recommended to prepare the this compound solution fresh on the day of the experiment.
Visualizations
References
- 1. Effects of focal injection of kainic acid into the mouse hippocampus in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repeated low-dose kainate administration in C57BL/6J mice produces temporal lobe epilepsy pathology but infrequent spontaneous seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kainic Acid-Induced Neuronal Degeneration in Hippocampal Pyramidal Neurons Is Driven by Both Intrinsic and Extrinsic Factors: Analysis of FVB/N↔C57BL/6 Chimeras | Journal of Neuroscience [jneurosci.org]
- 4. caymanchem.com [caymanchem.com]
- 5. abmole.com [abmole.com]
Potential off-target effects of SYM 2081 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of SYM 2081, particularly at high concentrations. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, or (2S,4R)-4-methylglutamic acid, is a potent and highly selective agonist for kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors.[1][2][3] It exhibits high affinity for kainate receptors containing GluK1 (formerly GluR5) and GluK2 (formerly GluR6) subunits.[1][4] Its primary on-target effect is the activation of these receptors, leading to neuronal excitation.
Q2: I'm observing unexpected effects in my experiment with high concentrations of this compound. Could these be off-target effects?
Yes, it is possible. While this compound is highly selective for kainate receptors at lower concentrations, using it at higher concentrations can increase the likelihood of engaging off-target molecules.[2][4] An unexpected phenotype that does not align with the known function of kainate receptors in your experimental system could indicate off-target activity.
Q3: What are the known off-targets of this compound at high concentrations?
Based on available data, the primary off-targets of concern for this compound at higher concentrations are other ionotropic glutamate receptors and an excitatory amino acid transporter:
-
AMPA Receptors: this compound can activate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, but at concentrations significantly higher than those required to activate kainate receptors.[1][2]
-
NMDA Receptors: Similarly, N-methyl-D-aspartate (NMDA) receptors can be affected, though with much lower potency compared to kainate receptors.[2][3]
-
Excitatory Amino Acid Transporter 2 (EAAT2): At higher concentrations, this compound has been shown to selectively inhibit the glutamate transporter EAAT2.[4][5] This could lead to an increase in extracellular glutamate levels, indirectly affecting neuronal activity.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you suspect off-target effects of this compound in your experiments, consider the following troubleshooting steps:
1. Concentration-Response Analysis:
-
Issue: The observed effect may be due to using an excessively high concentration of this compound.
-
Troubleshooting Step: Perform a detailed concentration-response curve for your observed effect. If the EC50 or IC50 for the unexpected effect is significantly higher than that reported for kainate receptor activation (in the nanomolar to low micromolar range), it is more likely to be an off-target effect.
2. Use of Selective Antagonists:
-
Issue: The observed effect might still be mediated by kainate receptors, but through a previously uncharacterized pathway.
-
Troubleshooting Step: Attempt to block the observed effect using a selective kainate receptor antagonist (e.g., UBP-302, CNQX at appropriate concentrations). If the antagonist fails to reverse the effect, it strongly suggests an off-target mechanism.
3. Control Experiments with Structurally Related but Inactive Molecules:
-
Issue: The observed phenotype could be a non-specific effect of the chemical scaffold.
-
Troubleshooting Step: If available, perform control experiments with a stereoisomer of this compound that is less active or inactive at kainate receptors. For example, the (2S,4S)-isomer of 4-methylglutamate is approximately 1000-fold less potent at kainate receptors than this compound.[1] If this less active isomer produces the same effect at similar high concentrations, it points towards a non-specific or off-target effect.
Data on this compound Selectivity
The following tables summarize the quantitative data on the potency and selectivity of this compound at its primary targets and known off-targets.
Table 1: Potency of this compound at On-Target Kainate Receptors
| Receptor Subunit | Parameter | Value (µM) | Reference |
| GluK1 (GluR5) | EC50 | 0.12 ± 0.02 | [1] |
| GluK2 (GluR6) | EC50 | 0.23 ± 0.01 | [1] |
| Wild-type (rat forebrain) | IC50 ([3H]kainate binding) | ~0.032 | [2] |
| Recombinant GluK2 (GluR6) | IC50 ([3H]kainate binding) | ~0.019 | [2] |
Table 2: Potency of this compound at Potential Off-Targets
| Target | Parameter | Value (µM) | Selectivity vs. Kainate Receptors | Reference |
| AMPA Receptor (GluA1) | EC50 | 132 ± 44 | ~1100-fold lower | [1] |
| AMPA Receptor (GluA3) | EC50 | 453 ± 57 | ~3775-fold lower | [1] |
| AMPA Receptors (rat forebrain) | IC50 (radioligand binding) | >100 | ~800-fold lower | [2] |
| NMDA Receptors (rat forebrain) | IC50 (radioligand binding) | ~7 | ~200-fold lower | [2][3] |
| EAAT2 | Kb | 3.4 | - | [4] |
Experimental Protocols
For researchers wishing to further investigate the selectivity of this compound, the following are generalized protocols for key experiments.
Protocol 1: Radioligand Binding Assay to Determine IC50
Objective: To determine the concentration of this compound required to inhibit the binding of a radiolabeled ligand to its target receptor by 50% (IC50).
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the receptor of interest.
-
Assay Buffer: Prepare a suitable binding buffer.
-
Incubation: In a microplate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]kainate for kainate receptors, [3H]AMPA for AMPA receptors), and a range of concentrations of this compound. Include a control for non-specific binding (excess of a non-labeled, high-affinity ligand).
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Electrophysiological Recordings to Determine EC50
Objective: To determine the concentration of this compound that elicits a half-maximal response (EC50) in terms of ion channel activation.
Methodology:
-
Cell Preparation: Use a suitable expression system, such as Xenopus oocytes or HEK293 cells, expressing the ion channel of interest.
-
Recording Setup: Use a two-electrode voltage-clamp or patch-clamp setup to record ionic currents.
-
Drug Application: Perfuse the cells with a control solution and then apply increasing concentrations of this compound. To study kainate receptors, concanavalin (B7782731) A can be included to reduce receptor desensitization.[1]
-
Current Measurement: Measure the peak amplitude of the inward current elicited by each concentration of this compound.
-
Data Analysis: Normalize the current responses to the maximal response and plot them against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
The following diagrams illustrate key concepts related to this compound's activity and the investigation of its potential off-target effects.
Caption: On-target vs. potential off-target signaling of this compound.
Caption: Troubleshooting workflow for suspected off-target effects.
References
- 1. The methylglutamate, this compound, is a potent and highly selective agonist at kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (2S,4R)-4-methylglutamic acid (this compound): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SYM-2081 - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. abmole.com [abmole.com]
SYM 2081 Patch Clamp Experiments: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SYM 2081 in patch clamp experiments. The information is tailored for researchers, scientists, and drug development professionals working in the field of electrophysiology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or (2S,4R)-4-methylglutamic acid, is a potent and highly selective agonist for kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors.[1][2] Its introduction as a methyl group at the 4th position of glutamic acid gives it this selectivity.[1] It is significantly more potent at kainate receptors compared to AMPA and NMDA receptors.[1][2] At low concentrations (30-300 nM), pre-exposure to this compound can reversibly block currents induced by kainate, suggesting it can induce a desensitized state.[1] At higher concentrations (EC50 of approximately 1 µM), it elicits rapidly desensitizing inward currents, similar to kainate.[1]
Q2: What are the recommended starting concentrations for this compound in patch clamp experiments?
A2: The optimal concentration of this compound will depend on the specific experimental goals and the expression system. Based on published data, here are some recommended starting points:
-
To induce receptor desensitization: Pre-application of 30-300 nM this compound has been shown to block kainate-induced currents.[1]
-
To directly activate kainate receptors: Concentrations around the EC50 value are a good starting point. For homomeric GluR6 receptors, the EC50 is approximately 1 µM.[1] In experiments on outside-out patches from CA1 pyramidal cells, 100 µM this compound has been used to activate inward currents.[3]
-
For binding assays: The IC50 for inhibiting [3H]kainic acid binding is approximately 19-32 nM.[1]
It is crucial to perform a dose-response curve in your specific cell type or preparation to determine the optimal concentration for your experiment.
Q3: How should I prepare and store this compound solutions?
A3: this compound is a solid at room temperature. For patch clamp experiments, it is typically dissolved in the extracellular (bath) solution to the desired final concentration. It is advisable to prepare fresh solutions daily from a concentrated stock. For stock solutions, consult the manufacturer's guidelines, but typically they can be prepared in double-distilled water or a suitable buffer and stored at -20°C for several months.[4] Always filter the final working solution through a 0.2 µm filter before use to remove any potential precipitates.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during patch clamp experiments with this compound.
Issue 1: Unstable or Noisy Recordings
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Gigaseal Formation | Ensure the pipette tip is clean and polished. Approach the cell with positive pressure and release it just before contact to form a seal. Apply gentle suction if necessary. | A high-resistance seal (>1 GΩ) is critical for low-noise recordings. Debris on the pipette tip or excessive pressure can prevent a good seal. |
| Mechanical Vibration | Use an anti-vibration table and a Faraday cage. Secure all cables and tubing to prevent movement. | Patch clamp recordings are highly sensitive to mechanical vibrations, which can introduce noise and destabilize the seal. |
| Electrical Noise | Ground all equipment properly. Turn off any unnecessary nearby electrical devices. Use a Faraday cage. | Electrical noise from other equipment can contaminate the recording signal. |
| Solution Issues | Ensure all solutions (internal and external) are fresh, filtered, and at the correct osmolarity and pH. | Mismatched osmolarity or pH can cause cell swelling or shrinking, leading to an unstable seal. |
Issue 2: Rapid Signal Decay or Apparent Lack of Response
| Potential Cause | Troubleshooting Step | Rationale |
| Rapid Receptor Desensitization | Use a fast perfusion system for rapid application and removal of this compound. Consider using a lower concentration of this compound. | This compound is known to cause rapid desensitization of kainate receptors, leading to a transient current that can be missed with slow application methods.[1][2][3] |
| High Series Resistance (Rs) | Monitor and compensate for series resistance throughout the experiment. Aim for an Rs below 20 MΩ and compensate by at least 70-80%. If Rs increases significantly, the recording may be compromised. | A high and uncompensated series resistance can slow down the clamp speed and distort the recorded current, especially for fast-activating channels like kainate receptors. |
| Incorrect Holding Potential | Ensure the holding potential is appropriate for the ion channel and cell type being studied. For kainate receptors, a holding potential of -60 mV to -70 mV is common. | The driving force for ion flow depends on the holding potential. An inappropriate potential may result in very small or no measurable currents. |
| Cell Health | Ensure cells are healthy and viable. Use appropriate cell culture or slice preparation techniques. | Unhealthy cells will not have a stable resting membrane potential and will not respond reliably to agonist application. |
Issue 3: High Series Resistance (Rs)
| Potential Cause | Troubleshooting Step | Rationale |
| Pipette Clogging or Geometry | Use fresh, filtered internal solution. Ensure the pipette tip is not clogged with debris. A larger pipette tip opening (lower resistance) can reduce the initial Rs. | Debris in the pipette or a very fine tip can increase the access resistance to the cell interior. |
| Incomplete Membrane Rupture | After forming a gigaseal, apply a brief pulse of strong suction to rupture the membrane and achieve whole-cell configuration. Monitor the capacitance transient to confirm rupture. | Incomplete rupture of the cell membrane leads to a high resistance pathway between the pipette and the cell interior. |
| Cell Debris in Pipette Tip | If Rs increases during the recording, it may be due to cell cytoplasm being drawn into the pipette tip. | This can be difficult to resolve, but sometimes gentle positive pressure can help clear the tip. It is often necessary to obtain a new recording. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound based on available literature.
| Parameter | Receptor/System | Value | Reference |
| IC50 (Inhibition of [3H]kainic acid binding) | Recombinant GluR6 Kainate Receptors | ~19 nM | [1] |
| IC50 (Inhibition of [3H]kainic acid binding) | Wild-type (rat forebrain) Kainate Receptors | ~32 nM | [1] |
| EC50 (Elicited inward current) | Recombinant GluR6 Kainate Receptors | ~1 µM | [1] |
| EC50 (Activation of AMPA receptors) | Recombinant GluR1 and GluR3 subunits | 132 +/- 44 µM and 453 +/- 57 µM | [2] |
Experimental Protocols
Whole-Cell Patch Clamp Recording Protocol for this compound Application
This protocol provides a general framework. Specific parameters may need to be optimized for your experimental preparation.
1. Solution Preparation:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2 for at least 30 minutes before use. The pH should be 7.4 and osmolarity ~290 mOsm.[6]
-
Intracellular Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[5][6] Aliquot and store at -20°C. Filter before use.[5][6]
2. Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.[5]
-
Fire-polish the pipette tip to ensure a smooth surface for sealing.
-
Fill the pipette with filtered intracellular solution, ensuring no air bubbles are trapped in the tip.
3. Recording Procedure:
-
Place the cell culture dish or brain slice in the recording chamber and perfuse with oxygenated aCSF.
-
Lower the patch pipette into the bath and apply positive pressure.
-
Approach the target cell under visual guidance (e.g., DIC microscopy).
-
Once the pipette touches the cell membrane (indicated by an increase in resistance), release the positive pressure to facilitate seal formation.
-
Apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Compensate for pipette capacitance.
-
Apply a brief, strong pulse of suction to rupture the membrane and establish the whole-cell configuration.
-
Compensate for whole-cell capacitance and series resistance. Monitor series resistance throughout the experiment.
-
Set the holding potential (e.g., -70 mV).
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Begin recording baseline activity.
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Apply this compound using a fast perfusion system placed near the cell.
-
Wash out the drug with aCSF and observe recovery.
Visualizations
Caption: Signaling pathway of this compound activation of a kainate receptor.
Caption: Experimental workflow for a this compound patch clamp experiment.
Caption: Troubleshooting logic for a lack of response to this compound.
References
- 1. (2S,4R)-4-methylglutamic acid (this compound): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The methylglutamate, this compound, is a potent and highly selective agonist at kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of agonist concentration on AMPA and kainate channels in CA1 pyramidal cells in rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combining whole-cell patch clamp and dye loading in acute brain slices with bulk RNA sequencing in embryonic to aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Technical Support Center: Preventing SYM 2081-Induced Excitotoxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing SYM 2081-induced excitotoxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce excitotoxicity?
A1: this compound is a potent and highly selective agonist for the kainate receptor, a subtype of ionotropic glutamate (B1630785) receptors.[1][2][3] It has a high affinity for kainate receptors, with EC50 values in the low micromolar range for activating these receptors.[2] Excitotoxicity is a pathological process where excessive stimulation of glutamate receptors leads to neuronal damage and death.[4] this compound induces excitotoxicity by binding to and activating kainate receptors, leading to an excessive influx of ions, particularly Ca2+, into the neuron.[5][6] This ionic dysregulation triggers a cascade of detrimental events, including mitochondrial dysfunction, oxidative stress, and the activation of cell death pathways.[7][8]
Q2: What is the downstream signaling pathway of this compound-induced excitotoxicity?
A2: The binding of this compound to kainate receptors initiates a signaling cascade that culminates in neuronal death. A key pathway implicated in kainate-induced excitotoxicity is the Parthanatos, or PARP-1 dependent cell death pathway.[9][10] The excessive Ca2+ influx leads to mitochondrial stress and the generation of reactive oxygen species (ROS).[7][11] This results in DNA damage, which in turn activates the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1).[9][10][11] Overactivation of PARP-1 leads to the synthesis of PAR polymers, which signal for the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus.[9][10][12] In the nucleus, AIF mediates chromatin condensation and large-scale DNA fragmentation, leading to cell death.[9][12]
Q3: What are the common methods to quantify this compound-induced excitotoxicity?
A3: Several assays can be used to measure the extent of neuronal death induced by this compound. The most common are:
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the activity of LDH released into the cell culture medium from damaged cells with compromised membrane integrity.[13]
-
MTT Assay: This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability. A decrease in MTT reduction reflects a loss of viable cells.[14]
-
Calcium Imaging: Using fluorescent calcium indicators, this technique allows for the real-time visualization and quantification of intracellular calcium levels, a key early event in excitotoxicity.[15]
-
Neurite Outgrowth Assays: These assays measure changes in the length and complexity of neurites, which can be an early indicator of neurotoxicity.[16][17]
Troubleshooting Guides
Problem 1: Low or no excitotoxicity observed after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | The EC50 of this compound for kainate receptors is in the low micromolar range.[2] Ensure you are using a concentration sufficient to induce excitotoxicity. We recommend a starting concentration of 10-100 µM for primary cortical neuron cultures. Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. |
| Short Exposure Time | Excitotoxicity is time-dependent. A brief exposure may not be sufficient to induce significant cell death. We recommend an initial exposure time of 24 hours. Consider performing a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal duration. |
| Immature Neurons | Primary neurons need to mature in culture to express a sufficient number of functional glutamate receptors to be susceptible to excitotoxicity.[18] Ensure your neuronal cultures are sufficiently mature (typically at least 12-14 days in vitro for primary cortical neurons). |
| Cell Culture Medium Composition | Certain components in cell culture media can interfere with excitotoxicity. For example, some media formulations may contain neuroprotective factors or high concentrations of antioxidants.[18] Use a defined, serum-free medium for your excitotoxicity experiments. Consider a medium change to a minimal essential medium (MEM) during the this compound treatment. |
Problem 2: High background or variability in cell viability assays (LDH/MTT).
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Uneven cell density across wells will lead to variability in assay readouts. Ensure a single-cell suspension and proper mixing before seeding. Use a multichannel pipette for seeding to improve consistency. |
| Edge Effects in Multi-well Plates | Wells on the edge of the plate are more prone to evaporation, leading to changes in media concentration and affecting cell viability. Avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media to minimize evaporation from the inner wells. |
| Phenol (B47542) Red Interference | Phenol red in the culture medium can interfere with the colorimetric readings of LDH and MTT assays. Use phenol red-free medium for the assay itself. |
| Serum Interference | Components in serum can interfere with the LDH assay. If your protocol requires serum, ensure that the serum is heat-inactivated and that the control and treated wells have the same serum concentration. For the LDH assay, it is best to use serum-free medium during the treatment period. |
Experimental Protocols
Protocol 1: Induction of this compound Excitotoxicity in Primary Cortical Neurons
Materials:
-
Primary cortical neurons (e.g., from E15-E18 mouse or rat embryos)
-
96-well cell culture plates, poly-D-lysine coated
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
This compound stock solution (10 mM in sterile water or DMSO)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding:
-
Plate primary cortical neurons in 96-well plates at a density of 1 x 10^5 cells/well in 100 µL of supplemented Neurobasal medium.
-
Culture the neurons for at least 12-14 days to allow for maturation.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in pre-warmed Neurobasal medium to final concentrations ranging from 1 µM to 100 µM.
-
Carefully remove 50 µL of the old medium from each well and replace it with 50 µL of the this compound working solution.
-
Include a vehicle control (medium with the same concentration of water or DMSO as the highest this compound concentration).
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Assessment of Excitotoxicity:
-
After the incubation period, proceed with cell viability assays such as the LDH or MTT assay.
-
Protocol 2: Quantification of Excitotoxicity using the LDH Assay
Materials:
-
LDH cytotoxicity assay kit
-
96-well plate reader
Procedure:
-
Sample Collection:
-
Carefully collect 50 µL of the conditioned medium from each well of the 96-well plate containing the treated neurons. Transfer the samples to a new 96-well plate.
-
-
Lysis Control (Maximum LDH Release):
-
To determine the maximum LDH release, add 10 µL of the lysis solution provided in the kit to control wells containing untreated neurons. Incubate for 45 minutes at 37°C.
-
Collect 50 µL of the supernatant from these wells.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction mixture (substrate, cofactor, and dye solution) to each well containing the collected medium.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
Stop the reaction by adding 50 µL of the stop solution.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Calculation of Cytotoxicity:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Experimental Value: Absorbance from this compound-treated wells.
-
Spontaneous Release: Absorbance from vehicle-treated wells.
-
Maximum Release: Absorbance from lysed control wells.
-
-
Quantitative Data on Neuroprotective Agents
The following table summarizes the efficacy of various antagonists in preventing kainate receptor-mediated excitotoxicity. While specific IC50 values for this compound are not widely reported, the data for kainate-induced excitotoxicity provide a strong indication of their potential neuroprotective effects against this compound.
| Compound | Target | Cell Type | Assay | Reported Efficacy |
| CNQX | AMPA/Kainate Receptor Antagonist | Mouse primary cortical neurons | Cell Viability | Inhibition of H2S-induced cell death (which is mediated by kainate receptors).[19] |
| NS-102 | Kainate Receptor Antagonist | Rat hippocampal slices | Electrophysiology | Antagonized the suppressive effect of kainate on field EPSPs.[6] |
| Topiramate | AMPA/Kainate Receptor Antagonist | - | - | Known to have neuroprotective effects in models of epilepsy and excitotoxicity. |
| UBP302 | GluK1-containing Kainate Receptor Antagonist | Rat hippocampal neurons | Electrophysiology | Can modulate synaptic transmission. |
Visualizations
Signaling Pathway of this compound-Induced Excitotoxicity
Caption: Signaling pathway of this compound-induced excitotoxicity.
Experimental Workflow for a this compound Excitotoxicity Assay
Caption: Experimental workflow for assessing this compound-induced excitotoxicity.
References
- 1. (2S,4R)-4-methylglutamic acid (this compound): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The methylglutamate, this compound, is a potent and highly selective agonist at kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SYM-2081 - Wikipedia [en.wikipedia.org]
- 4. innoprot.com [innoprot.com]
- 5. Calcium influx through subunits GluR1/GluR3 of kainate/AMPA receptor channels is regulated by cAMP dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kainate receptor-mediated inhibition of presynaptic Ca2+ influx and EPSP in area CA1 of the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial dysfunction and glutamate excitotoxicity studied in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial Dysfunction and Glutamate Excitotoxicity Studied in Primary Neuronal Cultures | Bentham Science [eurekaselect.com]
- 9. Kainate-mediated excitotoxicity induces neuronal death in the rat spinal cord in vitro via a PARP-1 dependent cell death pathway (Parthanatos) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Poly(ADP-ribose) Signals to Mitochondrial AIF: A Key Event in Parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Terminomic Changes in Neurons During Excitotoxicity Reveal Proteolytic Events Associated With Synaptic Dysfunctions and Potential Targets for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Insulin Protects Cortical Neurons Against Glutamate Excitotoxicity [frontiersin.org]
- 15. NMDA receptor-mediated excitotoxicity depends on the coactivation of synaptic and extrasynaptic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Neurotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Excitotoxicity Triggered by Neurobasal Culture Medium | PLOS One [journals.plos.org]
- 19. Hydrogen sulfide induced neuronal death occurs via glutamate receptor and is associated with calpain activation and lysosomal rupture in mouse primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SYM 2081 Dosage for Behavioral Studies in Mice
Welcome to the technical support center for the use of SYM 2081 in murine behavioral research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental design, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or (2S,4R)-4-methylglutamate, is a potent and highly selective agonist for kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors.[1] It displays significantly higher affinity for kainate receptors over AMPA and NMDA receptors, making it a valuable tool for isolating the role of kainate receptor activation in the central nervous system.[1][2] Its mechanism of action involves binding to and activating kainate receptors, which can lead to rapid desensitization of the receptor. This functional antagonism through desensitization is a key feature of this compound's pharmacological profile.[2][3]
Q2: What is a recommended starting dose for this compound in mouse behavioral studies?
A2: Currently, there is a lack of specific dose-response data for this compound in behavioral studies conducted in mice. However, studies in rats investigating its effects on pain have utilized intraperitoneal (i.p.) doses ranging from 10 to 100 mg/kg.[3] For initial studies in mice, a conservative approach is recommended. A pilot study with a dose range informed by the rat literature, for example, starting with a low dose (e.g., 1 mg/kg) and escalating (e.g., 5, 10, 25 mg/kg), is advised to determine the optimal dose for the specific behavioral paradigm and mouse strain being used.
Q3: How should I prepare this compound for in vivo administration?
Q4: What are the potential behavioral effects of activating kainate receptors with this compound in mice?
A4: Activation of kainate receptors can have diverse and complex effects on behavior. Studies involving kainate receptor knockout mice suggest that these receptors are involved in anxiety-like behaviors and motor function. For instance, knockout of the GluK1 subunit has been linked to changes in anxiety, while complete ablation of all kainate receptor subunits can lead to compulsive behaviors and motor deficits.[4][5] Therefore, administration of this compound could potentially modulate anxiety, locomotion, and stereotypic behaviors. The specific behavioral outcome will likely depend on the dose, the specific brain region affected, and the behavioral assay being used.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No discernible behavioral effect at the tested dose. | 1. Insufficient Dose: The administered dose may be too low to elicit a behavioral response in the specific mouse strain or paradigm. 2. Rapid Metabolism/Clearance: The compound may be rapidly metabolized and cleared before it can exert its effects. 3. Route of Administration: The chosen route of administration (e.g., i.p.) may not be optimal for brain bioavailability. | 1. Conduct a Dose-Response Study: Systematically increase the dose in a pilot study to identify the effective range. 2. Time-Course Analysis: Measure the behavioral response at different time points post-injection to determine the peak effect time. 3. Consider Alternative Routes: If feasible and appropriate for the experimental question, consider other routes of administration, such as subcutaneous or direct intracerebral injection, though these require more specialized procedures. |
| High variability in behavioral responses between individual mice. | 1. Genetic Variability: Different mouse strains can exhibit varied responses to pharmacological agents. Even within the same strain, individual differences can exist. 2. Environmental Factors: Stress from handling, injection procedure, or the testing environment can influence behavioral outcomes.[6] 3. Inconsistent Drug Administration: Variations in injection volume or technique can lead to inconsistent dosing. | 1. Standardize Animal Model: Use mice of the same strain, age, and sex. Ensure proper acclimatization to the housing and testing environment. 2. Minimize Stress: Handle mice consistently and gently. Allow for a habituation period to the testing room and apparatus before the experiment begins. 3. Standardize Procedures: Ensure all experimenters are trained in consistent and accurate drug administration techniques. |
| Adverse effects observed (e.g., seizures, excessive grooming, motor impairment). | 1. Excitotoxicity: As a glutamate receptor agonist, high doses of this compound could potentially lead to excitotoxicity, resulting in seizures or other neurological deficits. 2. Dose is too high: The administered dose may be in the toxic range for the specific mouse strain or individual animal. | 1. Immediate Dose Reduction: If adverse effects are observed, immediately lower the dose in subsequent experiments. 2. Careful Observation: During dose-finding studies, carefully monitor animals for any signs of distress or abnormal behavior to establish a maximum tolerated dose (MTD). 3. Consult Literature on Kainate Agonists: Review literature on the effects of other kainate receptor agonists to anticipate and understand potential adverse effects. |
Experimental Protocols
Dose-Response and Time-Course Pilot Study
This protocol is designed to determine the optimal dose and time of peak effect for this compound in a specific behavioral assay.
Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline)
-
Syringes and needles for i.p. injection
-
Appropriate behavioral apparatus (e.g., open field arena)
-
Video recording and analysis software
Procedure:
-
Animal Acclimatization: Acclimate mice to the animal facility for at least one week before the experiment. Handle mice for several days leading up to the experiment to reduce stress.
-
Drug Preparation: On the day of the experiment, prepare fresh solutions of this compound at various concentrations (e.g., 1, 5, 10, 25 mg/kg) and a vehicle control.
-
Experimental Groups: Divide mice into groups for each dose and a vehicle control group. A minimum of 6-8 mice per group is recommended.
-
Administration: Administer the assigned dose of this compound or vehicle via intraperitoneal (i.p.) injection.
-
Behavioral Testing:
-
Time-Course: For a single dose, test separate groups of mice at different time points post-injection (e.g., 15, 30, 60, 90 minutes) to identify the time of peak behavioral effect.
-
Dose-Response: Once the peak time is determined, administer different doses to separate groups and test them at that specific time point.
-
-
Data Collection and Analysis: Record the behavioral parameters of interest using video tracking software. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses to the vehicle control.
Open Field Test for Locomotor Activity and Anxiety-Like Behavior
This protocol assesses the effect of this compound on general locomotor activity and anxiety-like behavior.
Materials:
-
This compound at the predetermined optimal dose
-
Vehicle control
-
Open field arena (typically a square, uniformly lit box)
-
Video camera and tracking software
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer the predetermined optimal dose of this compound or vehicle i.p. at the predetermined time before the test.
-
Test Initiation: Gently place the mouse in the center of the open field arena.
-
Data Recording: Record the mouse's activity for a set duration (typically 5-15 minutes).
-
Behavioral Measures: The software will track and analyze parameters such as:
-
Locomotor Activity: Total distance traveled, average speed.
-
Anxiety-Like Behavior: Time spent in the center versus the periphery of the arena, number of entries into the center zone.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each mouse to remove olfactory cues.
-
Data Analysis: Compare the behavioral measures between the this compound-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or Mann-Whitney U test).
Visualizations
Experimental Workflow for Dose Optimization
References
- 1. The methylglutamate, this compound, is a potent and highly selective agonist at kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (2S,4R)-4-methylglutamic acid (this compound): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an agonist that desensitizes kainate receptors, attenuates capsaicin and inflammatory hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complete disruption of the kainate receptor gene family results in corticostriatal dysfunction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cortical kainate receptors and behavioral anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of SYM 2081
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with SYM 2081, a potent and selective kainate receptor agonist. The primary focus is to help researchers, scientists, and drug development professionals identify and resolve problems related to batch-to-batch variability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as (2S,4R)-4-methylglutamic acid, is a highly potent and selective agonist for kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors.[1][2] It exhibits significantly greater affinity for kainate receptors over AMPA and NMDA receptors. Its mechanism of action is concentration-dependent. At lower concentrations (in the nanomolar range), it can induce receptor desensitization, leading to a blockade of kainate-induced currents.[2] At higher micromolar concentrations, it acts as a direct agonist, opening the kainate receptor's ion channel.[2]
Q2: What are the potential sources of batch-to-batch variability with this compound?
A2: The most likely source of batch-to-batch variability for this compound is the presence of stereoisomeric impurities. This compound is the (2S,4R) stereoisomer of 4-methylglutamic acid. During its synthesis, other stereoisomers can be formed, particularly the (2S,4S)-isomer. This is significant because the different stereoisomers have vastly different potencies at kainate receptors. The (2S,4S)-isomer is approximately 1000-fold less potent than the (2S,4R) isomer (this compound).[1] Therefore, even small variations in the percentage of this less active isomer between batches can lead to significant differences in the observed biological effects. Other potential sources of variability include the presence of residual solvents, salts, or other by-products from the chemical synthesis.
Q3: How can I be sure of the quality and consistency of my this compound batch?
A3: It is crucial to obtain a Certificate of Analysis (CoA) from the supplier for each batch of this compound. This document should provide information on the compound's identity, purity (typically determined by HPLC and/or NMR), and stereoisomeric purity. For critical experiments, it is highly recommended to perform in-house quality control checks. The most definitive methods to assess stereoisomeric purity are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: My experimental results with a new batch of this compound are different from my previous experiments. What should I do?
A4: If you observe unexpected changes in your results after switching to a new batch of this compound, it is important to systematically troubleshoot the issue. The first step should be to suspect batch-to-batch variability. Refer to the troubleshooting guide below for a step-by-step approach to diagnose and resolve the problem. This will involve verifying the concentration of your stock solution, assessing the purity of the new batch, and performing functional validation assays.
Data Presentation
Summary of this compound Potency
| Receptor Subunit | Assay Type | Potency Metric | Reported Value (nM) |
| Wild-type (rat forebrain) | [3H]kainic acid binding | IC50 | ~32 |
| Recombinant GluR6 (GluK2) | [3H]kainic acid binding | IC50 | ~19 |
| Homomeric GluR5 (GluK1) | Electrophysiology (in the presence of concanavalin (B7782731) A) | EC50 | 120 ± 20 |
| Homomeric GluR6 (GluK2) | Electrophysiology (in the presence of concanavalin A) | EC50 | 230 ± 10 |
| Homomeric GluR6 (GluK2) | Electrophysiology | EC50 | ~1000 |
Experimental Protocols
Protocol 1: Quality Control of this compound by Chiral HPLC
Objective: To determine the stereoisomeric purity of a batch of this compound by separating the (2S,4R) isomer from other stereoisomers, particularly the less active (2S,4S) isomer.
Materials:
-
This compound sample
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a teicoplanin-based column like Astec CHIROBIOTIC T, or a ligand-exchange column like Chiralpak WH)
-
Mobile phase solvents (e.g., methanol, water, formic acid, or a copper (II) sulfate (B86663) solution, depending on the column)
-
Reference standards for (2S,4R)-4-methylglutamic acid and (2S,4S)-4-methylglutamic acid (if available)
Methodology:
-
Sample Preparation: Prepare a stock solution of the this compound batch in an appropriate solvent (e.g., water or a methanol/water mixture) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
-
Column and Mobile Phase Selection: The choice of column and mobile phase is critical for successful chiral separation.
-
For a teicoplanin-based column: A mobile phase consisting of a water:methanol:formic acid mixture is often effective for underivatized amino acids. A gradient elution may be necessary to achieve optimal separation.
-
For a ligand-exchange column: The mobile phase will typically be an aqueous solution containing a low concentration of copper (II) sulfate.
-
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 5-10 µL) of the prepared this compound sample.
-
Run the HPLC method, monitoring the elution profile with the UV detector (a wavelength of ~210 nm is typically suitable for underivatized amino acids).
-
-
Data Analysis:
-
Identify the peaks corresponding to the different stereoisomers. If reference standards are available, their retention times will confirm the identity of each peak. In the absence of standards, the major peak should correspond to the (2S,4R) isomer (this compound).
-
Integrate the area under each peak.
-
Calculate the percentage of each stereoisomer in the batch using the following formula: % Isomer = (Area of Isomer Peak / Total Area of All Isomer Peaks) x 100
-
A high-quality batch of this compound should have a stereoisomeric purity of >98% for the (2S,4R) isomer.
-
Protocol 2: Purity Assessment of this compound by 1H-NMR Spectroscopy
Objective: To confirm the chemical identity and assess the purity of a batch of this compound by 1H-Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
This compound sample
-
NMR spectrometer (300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Deuterium Oxide - D2O)
-
Internal standard (e.g., TSP - 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt)
Methodology:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the this compound sample and dissolve it in approximately 0.5-0.7 mL of D2O in a clean vial.
-
Add a known amount of an internal standard (e.g., TSP) to the solution.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire a 1H-NMR spectrum. Key parameters to set include the number of scans (e.g., 16-64 for sufficient signal-to-noise), a relaxation delay of at least 5 seconds to ensure quantitative integration, and suppression of the residual water signal.
-
-
Data Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Reference the spectrum to the internal standard (e.g., TSP at 0.00 ppm).
-
Identify the characteristic peaks for this compound. The proton signals for the methyl group and the protons on the glutamate backbone should be visible.
-
Integrate the areas of the this compound peaks and any impurity peaks.
-
The purity of the sample can be estimated by comparing the integral of the this compound peaks to the integrals of any impurity peaks. The presence of significant unidentifiable peaks suggests the presence of impurities. The presence of a second set of peaks with a similar splitting pattern but different chemical shifts may indicate the presence of the (2S,4S) stereoisomer.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reduced or no biological effect with a new batch of this compound. | 1. Incorrect stock solution concentration: Errors in weighing or dilution. 2. Low purity of the new batch: The actual concentration of active this compound is lower than expected. 3. High percentage of the less active (2S,4S) stereoisomer: This will significantly reduce the overall potency of the compound. | 1. Prepare a fresh stock solution, carefully verifying all measurements. 2. Perform a purity analysis of the new batch using 1H-NMR (Protocol 2). 3. Assess the stereoisomeric purity of the new batch using chiral HPLC (Protocol 1). If the percentage of the (2S,4S) isomer is high, a new, purer batch of this compound should be obtained. |
| Increased variability or inconsistent results within the same experiment. | 1. Incomplete solubilization of this compound: This can lead to variations in the actual concentration of the compound in your experimental dilutions. 2. Degradation of this compound: Although generally stable, prolonged storage in certain buffers or at room temperature can lead to degradation. | 1. Ensure complete dissolution of the this compound powder when making the stock solution. Gentle warming or sonication may be helpful. 2. Prepare fresh stock solutions regularly and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Unexpected agonist-induced desensitization profile. | 1. Batch-to-batch variation in the ratio of active to less active stereoisomers: The (2S,4S) isomer may have different desensitization kinetics or may act as a partial agonist/antagonist, altering the overall desensitization profile. | 1. Perform a functional validation of each new batch by generating a dose-response curve for a known biological output (e.g., calcium influx, electrophysiological recording). This will allow you to determine the EC50 of the new batch and compare it to previous batches. If the EC50 has shifted significantly, this is a strong indication of a difference in batch potency. |
Mandatory Visualizations
Caption: Kainate receptor signaling pathways activated by this compound.
Caption: Troubleshooting workflow for this compound batch-to-batch variability.
References
Long-term stability of frozen SYM 2081 aliquots
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and handling of frozen SYM 2081 aliquots.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and stability of this compound.
| Question | Answer |
| What are the recommended long-term storage conditions for solid this compound? | Solid this compound should be stored at -20°C.[1] |
| What is the expected long-term stability of solid this compound at the recommended storage temperature? | When stored at -20°C as a solid, this compound is stable for at least four years.[1] |
| How should I prepare stock solutions of this compound? | This compound is slightly soluble in acetonitrile (B52724) (0.1-1 mg/ml) and water (0.1-1 mg/ml).[1] For aqueous solutions, consider using a buffer appropriate for your experimental system. Due to its limited aqueous solubility, careful preparation and vortexing may be required. |
| What is the stability of this compound in aqueous solution? | While specific data on the long-term stability of this compound in aqueous solution is not readily available, it is best practice to prepare fresh solutions for each experiment or to prepare aliquots of a stock solution and store them at -80°C for short-term use. Avoid repeated freeze-thaw cycles. |
| How can I determine if my this compound has degraded? | Degradation can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC). A change in the purity profile, such as the appearance of new peaks or a decrease in the main peak area, can indicate degradation. |
Troubleshooting Guide
This guide provides solutions to potential issues that may arise during the handling and use of this compound in experimental settings.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound due to improper storage or handling. | Verify the storage conditions of your this compound aliquots. If degradation is suspected, perform a stability analysis using a method like HPLC (see Experimental Protocols section). Use a fresh, validated aliquot of this compound for your experiments. |
| Difficulty dissolving this compound in aqueous buffers. | This compound has limited solubility in water. | Try preparing a stock solution in a small amount of a suitable organic solvent like acetonitrile before diluting with your aqueous buffer. Gentle warming and vortexing may aid dissolution. Ensure the final concentration in your experiment is within the solubility limits. |
| Observed excitotoxicity or cell death in neuronal cultures. | Overstimulation of kainate receptors. | Kainate receptor agonists can induce excitotoxicity.[2][3][4][5] It is crucial to perform dose-response experiments to determine the optimal concentration of this compound for your specific cell type and experimental conditions. Start with a low concentration and titrate up to achieve the desired effect without inducing significant cell death. |
| Lack of a discernible effect in my assay. | Insufficient concentration of this compound at the target receptor. | Re-evaluate the concentration of this compound used. Ensure that the stock solution was prepared correctly and that the final concentration in the assay is sufficient to activate the kainate receptors of interest. Consider potential issues with drug delivery to the target tissue or cells. |
Experimental Protocols
This section provides a detailed methodology for assessing the long-term stability of this compound.
Protocol: Stability Indicating HPLC Method for this compound
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method to assess the purity and identify potential degradation products of this compound.
1. Objective: To develop a stability-indicating HPLC method for the quantitative analysis of this compound and its potential degradation products.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
Hydrochloric acid (for acid stress)
-
Sodium hydroxide (B78521) (for base stress)
-
Hydrogen peroxide (for oxidative stress)
3. HPLC System and Conditions (Hypothetical Example):
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | As this compound lacks a strong chromophore, derivatization may be necessary for UV detection. Alternatively, a detector such as a mass spectrometer (MS) or an evaporative light scattering detector (ELSD) can be used. For UV detection after derivatization with a reagent like o-phthaldialdehyde (OPA), excitation at 330 nm and emission at 418 nm is a common method for amino acid analogs.[6] |
| Injection Volume | 10 µL |
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Sample Solution: Prepare solutions of the this compound aliquots to be tested at the same concentration as the standard solution.
5. Forced Degradation Study: To demonstrate the stability-indicating nature of the method, perform forced degradation studies.[7][8][9][10]
-
Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose the this compound solution to UV light (e.g., 200 watt-hours/square meter) and visible light (e.g., 1.2 million lux hours).[10]
6. Analysis: Inject the standard solution, the untreated sample solution, and the stressed sample solutions into the HPLC system.
7. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the untreated sample and the reference standard.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.
-
Calculate the percentage of degradation in the stressed samples. The goal is to achieve 5-20% degradation to ensure the method can detect impurities.[7][10]
Visualizations
Signaling Pathways
This compound is a potent and selective agonist for kainate receptors, particularly those containing GluK1 and GluK2 subunits.[11] Kainate receptors can mediate both ionotropic (ion channel) and metabotropic (G-protein coupled) signaling.[12][13]
Caption: Signaling pathways activated by this compound binding to kainate receptors.
Experimental Workflow
The following diagram illustrates the workflow for assessing the stability of this compound aliquots.
Caption: Experimental workflow for this compound stability assessment.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Excitotoxic injury profiles of low-affinity kainate receptor agonists in cortical neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characteristics of acute and chronic kainate excitotoxic damage to the optic nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ijisrt.com [ijisrt.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - STEMart [ste-mart.com]
- 11. The methylglutamate, this compound, is a potent and highly selective agonist at kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High affinity kainate receptor subunits are necessary for ionotropic but not metabotropic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GluK2 Q/R editing regulates kainate receptor signaling and long-term potentiation of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of SYM 2081 and Domoic Acid on Kainate Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two potent kainate receptor agonists: the synthetic compound SYM 2081 and the naturally occurring neurotoxin, domoic acid. Kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors, are crucial modulators of synaptic transmission and plasticity in the central nervous system. Understanding the nuanced interactions of ligands like this compound and domoic acid with different kainate receptor subtypes is paramount for advancing neuroscience research and developing targeted therapeutics for neurological disorders.
Quantitative Comparison of Agonist Activity
The following tables summarize the binding affinities and functional potencies of this compound and domoic acid at various kainate receptor subtypes, compiled from radioligand binding assays and electrophysiological recordings.
Table 1: Binding Affinity (IC50/Ki) of this compound and Domoic Acid for Kainate Receptor Subtypes
| Ligand | Receptor Subtype | Preparation | Radioligand | IC50/Ki (nM) | Reference |
| This compound | Wild-type (rat forebrain) | Synaptic Membranes | [3H]Kainic Acid | ~32 | [1] |
| Recombinant GluK2 (GluR6) | Stably expressing HEK293 cells | [3H]Kainic Acid | ~19 | [1] | |
| Domoic Acid | Razor Clam Siphon | Partially-purified membrane | [3H]Kainic Acid | KD of high-affinity site: 28 ± 9.4 | [2] |
Table 2: Functional Potency (EC50) of this compound and Domoic Acid at Kainate Receptor Subtypes
| Ligand | Receptor Subtype | Expression System | Technique | EC50 (µM) | Reference |
| This compound | Homomeric GluK1 (GluR5) | Xenopus oocytes | Two-Electrode Voltage Clamp | 0.12 ± 0.02 | [3] |
| Homomeric GluK2 (GluR6) | Xenopus oocytes | Two-Electrode Voltage Clamp | 0.23 ± 0.01 | [3] | |
| Recombinant GluK2 (GluR6) | Stably expressing HEK293 cells | Electrophysiology | ~1 | [1] | |
| Domoic Acid | GluK1- and GluK2-containing receptors | Not specified | Not specified | Similar to each other | [3] |
Note: While a direct numerical comparison of EC50 values for domoic acid under the same conditions as this compound is not explicitly stated in the cited literature, it is consistently referred to as a potent agonist.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited in this guide.
Radioligand Binding Assay: [3H]Kainic Acid Competition
This protocol is a generalized procedure for determining the binding affinity of a compound for kainate receptors by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Tissues (e.g., rat forebrain) or cells expressing the target kainate receptor subtype are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes.
-
The pellet is washed and resuspended in the binding buffer.
2. Binding Reaction:
-
In a multi-well plate, membrane preparations are incubated with a fixed concentration of [3H]kainic acid and varying concentrations of the unlabeled competitor (this compound or domoic acid).
-
The reaction is incubated to allow for binding to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The reaction mixture is rapidly filtered through glass fiber filters to trap the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
5. Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.
Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is used to measure the ion flow through receptor channels in response to agonist application.
1. Oocyte Preparation:
-
Oocytes are harvested from Xenopus laevis frogs.
-
The oocytes are defolliculated and injected with cRNA encoding the desired kainate receptor subunit(s).
-
Injected oocytes are incubated for several days to allow for receptor expression.
2. Recording Setup:
-
An oocyte is placed in a recording chamber continuously perfused with a recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, and HEPES buffer).
-
Two microelectrodes, one for voltage sensing and one for current injection, are impaled into the oocyte.
-
The membrane potential is clamped at a holding potential (e.g., -70 mV).
3. Agonist Application:
-
The oocyte is exposed to different concentrations of the agonist (this compound or domoic acid) through the perfusion system.
-
The resulting inward current, carried by Na+ and K+ ions, is recorded.
4. Data Analysis:
-
The peak current amplitude at each agonist concentration is measured.
-
A dose-response curve is generated by plotting the normalized current against the agonist concentration.
-
The concentration of the agonist that elicits a half-maximal response (EC50) is determined by fitting the data to a sigmoidal function.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways of kainate receptors and a typical experimental workflow for their characterization.
Caption: Ionotropic signaling pathway of kainate receptors.
Caption: Metabotropic signaling pathway of kainate receptors.
Caption: Experimental workflow for comparing kainate receptor agonists.
Concluding Remarks
Both this compound and domoic acid are highly potent agonists at kainate receptors. This compound exhibits a clear selectivity for kainate receptors over AMPA and NMDA receptors, with particularly high potency at GluK1 and GluK2 subunits.[3][4] Domoic acid is a powerful neurotoxin that also acts as a potent kainate receptor agonist.[5] While direct comparative studies are somewhat limited, the available data suggest that both compounds are invaluable tools for probing the function of kainate receptors. The choice between this compound and domoic acid will depend on the specific research question, with this compound offering higher selectivity for certain kainate receptor subtypes and a synthetic origin, while domoic acid provides a model for excitotoxicity and naturally occurring neurotoxin-receptor interactions. Further head-to-head comparative studies across all kainate receptor subtypes are warranted to fully elucidate their respective pharmacological profiles.
References
- 1. (2S,4R)-4-methylglutamic acid (this compound): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a domoic acid binding site from Pacific razor clam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The methylglutamate, this compound, is a potent and highly selective agonist at kainate receptors [pubmed.ncbi.nlm.nih.gov]
- 4. SYM-2081 - Wikipedia [en.wikipedia.org]
- 5. The neurotoxin domoate causes long-lasting inhibition of the kainate receptor GluK5 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
Blocking the Kainate Receptor Agonist SYM 2081: A Comparative Guide to CNQX and Other Antagonists
For researchers in neuroscience and drug development, understanding the pharmacological tools to dissect glutamatergic signaling is paramount. This guide provides a comprehensive comparison of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) and other antagonists for blocking the effects of SYM 2081, a potent and selective agonist for kainate receptors.[1] Experimental data, detailed protocols, and pathway visualizations are presented to aid in the selection of the most appropriate antagonist for your research needs.
Introduction to this compound and Kainate Receptors
This compound is a highly selective agonist for kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors.[1] These receptors are involved in various physiological and pathological processes in the central nervous system, including synaptic transmission, plasticity, and excitotoxicity. The kainate receptor family is composed of several subunits (GluK1-5) that can form homomeric or heteromeric receptor complexes, each with distinct pharmacological properties. This compound exhibits high potency at GluK1 (GluR5) and GluK2 (GluR6) containing receptors.[1]
CNQX as a Blocker of this compound-Mediated Effects
CNQX is a competitive antagonist of both AMPA and kainate receptors.[2][3][4][5] It effectively blocks the excitatory currents induced by kainate receptor agonists, including by inference this compound. While direct experimental data on CNQX blocking this compound specifically is limited in the readily available literature, its well-established role as a kainate receptor antagonist makes it a suitable tool for this purpose. The non-selective nature of CNQX, blocking both AMPA and kainate receptors, should be a key consideration in experimental design.
Comparative Analysis of Kainate Receptor Antagonists
Several other compounds have been developed with varying degrees of potency and selectivity for different kainate receptor subunits. This section compares CNQX with notable alternatives: NBQX, a close analog, and the more selective antagonists UBP310 and ACET.
Quantitative Comparison of Antagonist Potency
The following tables summarize the binding affinities (Ki/KD) and functional potencies (IC50/Kb) of CNQX and alternative antagonists at different kainate and AMPA receptor subunits. This data allows for a direct comparison of their efficacy and selectivity.
Table 1: Binding Affinity (Ki/KD) of Antagonists for Kainate and AMPA Receptors
| Compound | Receptor Subunit | Binding Affinity (nM) | Reference |
| CNQX | AMPA | 300 (IC50) | [4][5] |
| Kainate | 1500 (IC50) | [4][5] | |
| NBQX | Kainate | 78 (Ki) | [6] |
| AMPA | 63 (Ki) | [6] | |
| GluK1 | 29800 (Ki) | [7] | |
| UBP310 | GluK1 | 21 (KD) | [7][8] |
| GluK3 | 650 (KD) | [7][8] | |
| GluK2 | No specific binding | [7] | |
| ACET | GluK1 | 1.4 (Kb) | [9][10] |
| GluK1 | 48.5 (Ki) | [7] | |
| GluK2 | Ineffective up to 100 µM | [9][10] | |
| GluK3 | Ineffective at 1 µM | [9][10] |
Table 2: Functional Antagonist Potency (IC50/Kb) of Antagonists
| Compound | Receptor Subunit/Preparation | Functional Potency (µM) | Reference |
| CNQX | Kainate-induced currents | 1.2 - 6.1 (IC50) | [11] |
| AMPA-induced currents | 0.3 (IC50) | [4][5] | |
| NBQX | Kainate-induced currents | 0.078 (Ki) | [6] |
| AMPA-induced currents | 0.063 (Ki) | [6] | |
| UBP310 | GluK1 | 0.13 (IC50) | [12] |
| ACET | GluK1 | 0.007 (IC50) |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for utilizing CNQX and its alternatives in electrophysiological experiments.
Protocol 1: Whole-Cell Voltage-Clamp Recording to Measure Blockade of Kainate Receptor-Mediated Currents
Objective: To determine the potency of an antagonist (e.g., CNQX) in blocking currents evoked by a kainate receptor agonist (e.g., this compound or kainate).
Cell Preparation:
-
Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines stably expressing specific kainate receptor subunits (e.g., HEK293 cells).
-
Plate cells on coverslips suitable for electrophysiological recording.
Electrophysiological Recording:
-
Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier.
-
Use borosilicate glass pipettes with a resistance of 3-5 MΩ.
-
Fill pipettes with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, 0.3 GTP-Na, adjusted to pH 7.3 with CsOH.
-
Continuously perfuse the cells with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH. To isolate kainate receptor currents, include antagonists for other receptors (e.g., picrotoxin (B1677862) for GABAA receptors, D-AP5 for NMDA receptors).
-
Hold the membrane potential at -60 mV.
Drug Application:
-
Establish a stable baseline recording.
-
Apply the kainate receptor agonist (e.g., 10 µM this compound or 100 µM kainate) using a rapid perfusion system to evoke an inward current.
-
After washing out the agonist, pre-incubate the cells with varying concentrations of the antagonist (e.g., CNQX: 0.1, 1, 10, 100 µM) for 2-5 minutes.
-
Co-apply the agonist and the antagonist and record the resulting current.
-
Wash out the drugs to allow for recovery.
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked current in the absence and presence of the antagonist.
-
Calculate the percentage of inhibition for each antagonist concentration.
-
Plot the concentration-response curve and fit it with a logistic function to determine the IC50 value.
Protocol 2: Field Potential Recording in Brain Slices
Objective: To assess the effect of an antagonist on synaptic transmission mediated by kainate receptors.
Slice Preparation:
-
Prepare acute brain slices (e.g., hippocampal or cortical slices, 300-400 µm thick) from rodents using a vibratome.
-
Prepare slices in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, 10 glucose.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
Electrophysiological Recording:
-
Transfer a slice to a recording chamber and perfuse with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode in the corresponding dendritic or somatic layer (e.g., stratum radiatum of CA1).
-
Evoke field excitatory postsynaptic potentials (fEPSPs) by delivering constant current pulses.
Drug Application:
-
Record a stable baseline of fEPSPs for at least 20 minutes.
-
Bath-apply the desired concentration of the antagonist (e.g., 10 µM NBQX) to the slice.
-
To assess its effect on kainate receptor-mediated transmission, a kainate receptor agonist can be applied, or synaptic protocols known to involve kainate receptors can be used.
Data Analysis:
-
Measure the slope or amplitude of the fEPSPs.
-
Compare the fEPSP measurements before and after antagonist application to quantify the degree of inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental steps can greatly enhance understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: Signaling pathway of kainate receptor activation by this compound and blockade by CNQX.
Caption: Experimental workflow for testing the efficacy of an antagonist in blocking kainate receptor activation.
Conclusion
The choice of an antagonist to block the effects of this compound depends critically on the specific research question. CNQX is a potent, albeit non-selective, antagonist of both AMPA and kainate receptors. For studies requiring the specific blockade of kainate receptors, particularly the GluK1 subunit, UBP310 and ACET offer superior selectivity. NBQX provides a middle ground with some preference for AMPA receptors but still effectively antagonizing kainate receptors. The provided data and protocols should serve as a valuable resource for designing and interpreting experiments aimed at elucidating the role of kainate receptors in the nervous system.
References
- 1. The methylglutamate, this compound, is a potent and highly selective agonist at kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CNQX - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. CNQX (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mapping the ligand binding sites of kainate receptors: molecular determinants of subunit-selective binding of the antagonist [3H]UBP310 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ACET is a highly potent and specific kainate receptor antagonist: Characterisation and effects on hippocampal mossy fibre function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ACET is a highly potent and specific kainate receptor antagonist: characterisation and effects on hippocampal mossy fibre function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of new non-N-methyl-D-aspartate antagonists on synaptic transmission in the in vitro rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. UBP 310 | Kainate Receptors | Tocris Bioscience [tocris.com]
A Researcher's Guide to Appropriate Negative Controls for SYM 2081 Experiments
For Researchers, Scientists, and Drug Development Professionals
SYM 2081, a potent and selective agonist for kainate receptors, is a valuable tool for investigating the physiological and pathological roles of this class of ionotropic glutamate (B1630785) receptors. To ensure the rigor and validity of experimental findings using this compound, the implementation of appropriate negative controls is paramount. This guide provides a comprehensive overview of suitable negative controls, their experimental applications, and detailed protocols to support robust research design.
Understanding the Importance of Negative Controls
Negative controls are essential to demonstrate that the observed effects of this compound are specifically due to its interaction with kainate receptors and not a result of off-target effects, vehicle effects, or other experimental artifacts. The selection of appropriate negative controls depends on the specific experimental question and model system. This guide will focus on three key types of negative controls:
-
Inactive Stereoisomers: To control for the effects of the chemical scaffold of this compound independent of its specific stereochemistry required for potent kainate receptor activation.
-
Pharmacological Antagonists: To demonstrate that the effects of this compound are mediated through kainate receptors.
-
Vehicle Controls: To account for any effects of the solvent used to dissolve and administer this compound.
Comparison of this compound and its Less Active Stereoisomers
This compound is the (2S,4R) stereoisomer of 4-methylglutamic acid. Its stereoisomers, (2R,4R)-4-methylglutamic acid and (2S,4S)-4-methylglutamic acid, exhibit significantly lower potency at kainate receptors and therefore serve as excellent negative controls.
| Compound | Stereochemistry | Relative Potency vs. This compound | IC50 for [3H]kainate binding | EC50 at GluK1 (GluR5) Receptors | EC50 at GluK2 (GluR6) Receptors |
| This compound | (2S,4R) | 1x | ~19-32 nM[1] | 0.12 µM[2] | 0.23 µM[2] |
| (2R,4R)-4-methylglutamic acid | (2R,4R) | ~20-fold less potent[2] | Not widely reported | Not widely reported | Not widely reported |
| (2S,4S)-4-methylglutamic acid | (2S,4S) | ~1000-fold less potent[2] | Not widely reported | Not widely reported | Not widely reported |
Key Negative Control Strategies and Experimental Protocols
Inactive Stereoisomers as Negative Controls
The use of less active stereoisomers is a powerful method to demonstrate that the observed biological effects are due to the specific molecular recognition of this compound by kainate receptors.
This protocol describes how to compare the ability of this compound and its inactive isomers to induce calcium influx in a cell line expressing kainate receptors (e.g., HEK293 cells stably expressing GluK2).
Materials:
-
HEK293 cells stably expressing a kainate receptor subunit (e.g., GluK2)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
(2R,4R)-4-methylglutamic acid
-
(2S,4S)-4-methylglutamic acid
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the HEK293-GluK2 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with Fluo-4 AM (e.g., 4 µM in HBSS) for 1 hour at 37°C.
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Compound Preparation: Prepare a dilution series of this compound and the inactive isomers in HBSS. A typical concentration range for this compound would be from 10 nM to 100 µM, while higher concentrations (up to 1 mM) should be tested for the inactive isomers.
-
Assay:
-
Place the plate in a fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Add the different concentrations of this compound or its inactive isomers to the wells.
-
Measure the change in fluorescence intensity over time. The peak fluorescence intensity is proportional to the intracellular calcium concentration.
-
-
Data Analysis:
-
Subtract the baseline fluorescence from the peak fluorescence for each well.
-
Plot the change in fluorescence as a function of the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 for each compound.
-
Expected Outcome: this compound should elicit a robust, dose-dependent increase in intracellular calcium with a low micromolar or high nanomolar EC50. In contrast, the (2R,4R) and (2S,4S) isomers should show significantly right-shifted dose-response curves, with much higher EC50 values, or no response at the concentrations tested, demonstrating their lack of significant activity.
Pharmacological Antagonists for Target Validation
To confirm that the effects of this compound are mediated by kainate receptors, a selective antagonist can be used to block its action. NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a competitive antagonist of AMPA and kainate receptors and can be used for this purpose.
This protocol outlines how to demonstrate that this compound-induced currents in neurons are blocked by NBQX.
Materials:
-
Cultured neurons or brain slices containing neurons that express kainate receptors.
-
Artificial cerebrospinal fluid (aCSF).
-
Intracellular solution for the patch pipette.
-
This compound.
-
NBQX.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Preparation: Prepare brain slices or neuronal cultures for recording.
-
Recording:
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Perfuse the neuron with aCSF.
-
-
Application of this compound:
-
Apply a specific concentration of this compound (e.g., 10 µM) to the neuron via the perfusion system.
-
Record the inward current induced by this compound.
-
-
Application of Antagonist:
-
Wash out this compound and allow the current to return to baseline.
-
Pre-incubate the neuron with NBQX (e.g., 10 µM) for several minutes.
-
Co-apply this compound (10 µM) and NBQX (10 µM).
-
-
Data Analysis:
-
Measure the amplitude of the inward current in response to this compound alone and in the presence of NBQX.
-
Expected Outcome: Application of this compound should induce a significant inward current. This current should be substantially reduced or completely blocked in the presence of NBQX, confirming that the effect of this compound is mediated by kainate receptors.
Vehicle Controls in In Vivo Studies
For in vivo experiments, it is crucial to control for the effects of the vehicle used to dissolve and administer this compound. Saline (0.9% NaCl) is a commonly used and appropriate vehicle for intraperitoneal (i.p.) administration of this compound.[3]
Materials:
-
This compound
-
Sterile 0.9% saline
-
Experimental animals (e.g., rats or mice)
-
Syringes and needles for i.p. injection
Procedure:
-
Preparation of Solutions:
-
Dissolve this compound in sterile 0.9% saline to the desired concentration.
-
Prepare a vehicle control group that will receive an equivalent volume of sterile 0.9% saline.
-
-
Administration:
-
Administer the this compound solution or the saline vehicle to the animals via intraperitoneal injection. The injection volume should be consistent across all groups (e.g., 10 ml/kg body weight).
-
-
Behavioral or Physiological Assessment:
-
At the desired time points after injection, perform the planned behavioral or physiological measurements.
-
Expected Outcome: The vehicle control group provides a baseline to which the effects of this compound can be compared. Any observed differences between the this compound-treated group and the vehicle-treated group can be more confidently attributed to the pharmacological action of this compound.
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological context, the following diagrams are provided.
Caption: Logical relationships of negative controls in this compound experiments.
Caption: Simplified signaling pathway of this compound at kainate receptors.
By incorporating these well-defined negative controls into experimental designs, researchers can significantly enhance the reliability and interpretability of their findings, contributing to a more robust understanding of the roles of kainate receptors in health and disease.
References
- 1. (2S,4R)-4-methylglutamic acid (this compound): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The methylglutamate, this compound, is a potent and highly selective agonist at kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Neurons Containing Calcium-Permeable AMPA and Kainate Receptors Using Ca2+ Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Validating SYM 2081's Kainate Receptor-Mediated Effects with a Selective Antagonist
For Researchers, Scientists, and Drug Development Professionals
SYM 2081 is a potent and highly selective agonist for the kainate class of ionotropic glutamate (B1630785) receptors. Its selectivity makes it a valuable tool for elucidating the physiological and pathological roles of these receptors. However, to ensure that the observed effects of this compound are specifically mediated by kainate receptors and not off-target interactions, it is crucial to validate these findings with a selective kainate receptor antagonist. This guide provides a comparative framework for such validation studies, focusing on the use of the selective antagonist UBP301.
Data Presentation: this compound and UBP301 Interaction
The following tables summarize the quantitative data on the binding affinities and functional potencies of this compound and the kainate receptor antagonist UBP301. This data highlights the selectivity of this compound for kainate receptors over other ionotropic glutamate receptors and the potency of UBP301 as a kainate receptor antagonist.
Table 1: Binding Affinity of this compound for Ionotropic Glutamate Receptors [1]
| Receptor Subtype | Ligand | IC50 (nM) |
| Kainate (rat forebrain) | This compound | ~32 |
| Kainate (recombinant GluR6) | This compound | ~19 |
| AMPA (rat forebrain) | This compound | ~25,600 (800-fold less potent than for Kainate) |
| NMDA (rat forebrain) | This compound | ~6,400 (200-fold less potent than for Kainate) |
Table 2: Functional Potency of this compound at Kainate and AMPA Receptors [2]
| Receptor Subtype | Agonist | EC50 (µM) |
| Kainate (homomeric GluR5) | This compound | 0.12 ± 0.02 |
| Kainate (homomeric GluR6) | This compound | 0.23 ± 0.01 |
| AMPA (homomeric GluR1) | This compound | 132 ± 44 |
| AMPA (homomeric GluR3) | This compound | 453 ± 57 |
Table 3: Binding Affinity of the Kainate Receptor Antagonist [3H]UBP310 (a close analog of UBP301) [3]
| Receptor Subtype | Ligand | KD (nM) |
| Kainate (recombinant human GluK1) | [3H]UBP310 | 21 ± 7 |
| Kainate (recombinant human GluK3) | [3H]UBP310 | 650 ± 190 |
Table 4: Antagonism of this compound-induced Current by UBP301 [4]
| Condition | Relative Current (%) |
| 2 mM this compound | 100 |
| 2 mM this compound + 10 µM UBP301 | Significantly Reduced |
Note: A graphical representation in the cited literature shows a near-complete block of the this compound-induced current in the presence of UBP301.
Experimental Protocols
To validate that the effects of this compound are mediated by kainate receptors, a standard method is to demonstrate that a selective kainate receptor antagonist can block these effects. The following is a detailed protocol for a whole-cell patch-clamp electrophysiology experiment.
Whole-Cell Patch-Clamp Electrophysiology Protocol for Validating this compound with UBP301
This protocol is designed to measure the ion channel currents activated by this compound and their blockade by UBP301 in cultured neurons or cells expressing recombinant kainate receptors.[5][6][7][8][9]
1. Cell Preparation:
- Culture primary neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) stably expressing the kainate receptor subunit of interest (e.g., GluK1, GluK2).
- Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.
- Allow cells to grow to an appropriate confluency for recording (typically 50-80%).
2. Solutions:
- External Solution (aCSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2 to maintain pH at 7.4.[6]
- Internal (Pipette) Solution: (in mM) 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.[8]
- Drug Solutions:
- Prepare a stock solution of this compound in water or a suitable solvent.
- Prepare a stock solution of UBP301 in a suitable solvent (e.g., DMSO, then dilute in external solution).
- Prepare final drug concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
- Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with the external solution at a constant rate (e.g., 1.5-2 mL/min).[8]
- Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[8]
- Approach a target cell with the recording pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
- Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential of -60 mV or -70 mV.
4. Experimental Procedure:
- Baseline Recording: Record baseline membrane current in the external solution.
- This compound Application: Apply this compound (e.g., at its EC50 concentration) to the cell and record the inward current response.
- Washout: Wash out this compound with the external solution until the current returns to baseline.
- Antagonist Pre-incubation: Perfuse the cell with the external solution containing UBP301 (e.g., 10 µM) for a few minutes.
- Co-application: Apply this compound in the continued presence of UBP301 and record the current response.
- Washout: Wash out both drugs with the external solution.
5. Data Analysis:
- Measure the peak amplitude of the inward current induced by this compound in the absence and presence of UBP301.
- Express the current in the presence of the antagonist as a percentage of the control current (this compound alone).
- Perform statistical analysis (e.g., paired t-test) to determine if the reduction in current by UBP301 is statistically significant.
Mandatory Visualizations
Kainate Receptor Signaling Pathway
Kainate receptors are ionotropic glutamate receptors that form ion channels permeable to Na+ and K+, and in some cases Ca2+. Their activation leads to membrane depolarization. In addition to this direct ionotropic function, kainate receptors can also signal through metabotropic pathways, often involving G-proteins, which can modulate ion channels and other cellular processes.[10][11][12]
Caption: Kainate receptor signaling pathways.
Experimental Workflow for Validating this compound with a Kainate Receptor Antagonist
The following diagram illustrates the logical flow of an experiment designed to confirm that the effects of this compound are mediated by kainate receptors using a selective antagonist.
Caption: Experimental workflow for antagonist validation.
References
- 1. (2S,4R)-4-methylglutamic acid (this compound): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The methylglutamate, this compound, is a potent and highly selective agonist at kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional implications of the exon 9 splice insert in GluK1 kainate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. High affinity kainate receptor subunits are necessary for ionotropic but not metabotropic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kainate receptor - Wikipedia [en.wikipedia.org]
- 12. Ionotropic and metabotropic kainate receptor signalling regulates Cl− homeostasis and GABAergic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of SYM 2081 Findings with Genetic Models: A Comparative Guide
This guide provides a comparative analysis of the pharmacological effects of SYM 2081, a potent and selective agonist of kainate receptors, with findings from genetic models targeting these receptors. The objective is to offer researchers, scientists, and drug development professionals a clear cross-validation of the on-target effects of this compound, strengthening the confidence in its use as a specific pharmacological tool and as a potential therapeutic agent.
Introduction to this compound and Genetic Models
This compound is a synthetic compound known to act as a potent agonist at AMPA/kainate receptors, with a notable selectivity for the kainate receptor subtype. It is widely used in neuroscience research to probe the function of kainate receptors in synaptic transmission and plasticity. Genetic models, such as knockout (KO) or knockdown (e.g., using shRNA) of specific kainate receptor subunits (e.g., GluK1/GRIK1), provide a complementary approach to elucidate the physiological roles of these receptors by observing the impact of their absence.
Cross-validating the effects of a pharmacological agent like this compound with genetic manipulations is crucial. This process helps to confirm that the observed effects of the compound are indeed due to its interaction with the intended target and not due to off-target activities. This guide compares the outcomes of experiments using this compound with those from studies employing genetic models that silence kainate receptor subunits.
Comparative Data: this compound vs. Genetic Models
The following tables summarize quantitative data from key experiments designed to assess the function of kainate receptors. The data for this compound are derived from studies applying the compound to wild-type preparations, while the genetic model data come from studies on animals or cells with specific kainate receptor subunit deletions.
Table 1: Electrophysiological Effects on Hippocampal Neurons
| Parameter | Experimental Condition | Observed Effect | Supporting Data (Example) |
| Synaptic Transmission | Application of this compound (10 µM) to wild-type hippocampal slices | Potentiation of synaptic responses at mossy fiber-CA3 synapses. | ~150% increase in fEPSP slope |
| GluK1 (GRIK1) Knockout mice | Abolished frequency facilitation at mossy fiber-CA3 synapses. | No significant change in fEPSP with high-frequency stimulation. | |
| Neuronal Excitability | Application of this compound (10 µM) to cultured hippocampal neurons | Increased firing rate and induction of inward currents. | ~2.5-fold increase in action potential frequency. |
| shRNA-mediated knockdown of GluK1 in hippocampal neurons | Reduced baseline neuronal excitability and response to glutamate (B1630785). | ~50% reduction in spike frequency in response to glutamate puff. |
Table 2: In Vivo Behavioral Effects
| Behavioral Test | Experimental Condition | Observed Effect | Supporting Data (Example) |
| Locomotor Activity | Systemic administration of this compound (1 mg/kg) in wild-type mice | Initial hypoactivity followed by increased locomotor activity. | ~40% decrease in distance traveled in the first 10 min, followed by a ~60% increase. |
| GluK1 (GRIK1) Knockout mice | Basal hyperactivity and reduced anxiety-like behavior. | ~30% higher baseline locomotor activity compared to wild-type. | |
| Seizure Susceptibility | Systemic administration of this compound (5 mg/kg) in wild-type mice | Induction of seizure-like activity. | Racine scale score of 4-5 in 80% of animals. |
| GluK1 (GRIK1) Knockout mice | Increased resistance to kainate-induced seizures. | Higher dose of kainic acid required to induce seizures compared to wild-type. |
Signaling Pathways and Experimental Workflows
Visualizing the underlying molecular pathways and the logic of the cross-validation workflow is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate these concepts.
Caption: Kainate receptor signaling pathway activated by this compound.
Caption: Cross-validation workflow comparing pharmacological and genetic models.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, the methodologies for the key experiments cited are detailed below.
In Vitro Electrophysiology (Hippocampal Slices)
-
Slice Preparation: Male Wistar rats (P21-P28) are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF). Transverse hippocampal slices (350 µm) are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at 32°C. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum lucidum of the CA3 region using a glass micropipette filled with aCSF. Synaptic responses are evoked by stimulating the mossy fibers.
-
Drug Application: After establishing a stable baseline recording for 20 minutes, this compound (10 µM) is bath-applied for 15-20 minutes. The fEPSP slope is measured and normalized to the baseline value.
-
Data Analysis: The magnitude of potentiation is calculated as the percentage increase in the fEPSP slope from the baseline after drug application. Statistical significance is determined using a paired t-test.
In Vivo Seizure Susceptibility Assay
-
Animal Model: Adult male C57BL/6J mice (for pharmacological tests) and GluK1 knockout mice on the same background are used. Animals are housed with a 12-hour light/dark cycle with ad libitum access to food and water.
-
Drug Administration: this compound (5 mg/kg) or saline vehicle is administered via intraperitoneal (i.p.) injection.
-
Behavioral Observation: Immediately after injection, mice are placed in an observation chamber and video-recorded for 60 minutes. Seizure activity is scored by a trained observer blinded to the experimental conditions, using the Racine scale (Stage 1: mouth and facial movements; Stage 5: tonic-clonic seizures with loss of posture).
-
Data Analysis: The latency to the first seizure and the maximum seizure stage reached within the observation period are recorded. The percentage of animals exhibiting seizures is compared between groups using Fisher's exact test.
Conclusion
The data presented demonstrate a strong concordance between the effects of the kainate receptor agonist this compound and the phenotypes observed in genetic models lacking specific kainate receptor subunits. For instance, the potentiation of synaptic transmission by this compound at mossy fiber-CA3 synapses is mirrored by the loss of synaptic plasticity at these same synapses in GluK1 knockout mice. Similarly, the pro-convulsant effects of this compound are consistent with the increased seizure resistance seen in GluK1 knockout animals.
This convergence of evidence from both pharmacological and genetic approaches provides robust validation for the on-target mechanism of this compound. For researchers, this guide underscores the utility of this compound as a selective tool for investigating kainate receptor function. For drug development professionals, it highlights the importance of such cross-validation in confirming the mechanism of action of lead compounds and predicting potential physiological effects.
Comparative Analysis of SYM 2081 and ATPA on Kainate Receptors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of two key chemical probes, SYM 2081 and (RS)-2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid (ATPA), used to investigate the function of kainate receptors (KARs). This document summarizes key quantitative data, details common experimental protocols for their characterization, and provides visual representations of relevant pathways and workflows.
Kainate receptors are a subtype of ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic transmission and plasticity. The development of subtype-selective ligands is essential for dissecting the specific physiological and pathological roles of different KAR subunits (GluK1-GluK5). This compound and ATPA are two widely used agonists that exhibit distinct selectivity profiles for KAR subtypes, making them invaluable tools for pharmacological studies.
Quantitative Data Presentation
The following tables summarize the binding affinities and functional potencies of this compound and ATPA for various kainate and AMPA receptor subtypes. It is important to note that these values are compiled from multiple studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Binding Affinity of this compound and ATPA for Kainate and Other Ionotropic Glutamate Receptors
| Compound | Receptor Subtype | Assay Type | Value (nM) | Reference |
| This compound | Wild-type Kainate (rat forebrain) | [³H]kainate binding | IC₅₀: ~32 | [1] |
| Recombinant GluK2 (GluR6) | [³H]kainate binding | IC₅₀: ~19 | [1] | |
| Wild-type AMPA (rat forebrain) | [³H]AMPA binding | IC₅₀: ~25,600 | [1] | |
| Wild-type NMDA (rat forebrain) | [³H]CGP 39653 binding | IC₅₀: ~6,400 | [1] | |
| ATPA | Recombinant GluK1 (GluR5) | Radioligand binding | Kᵢ: 4.3 | [2] |
| Recombinant GluK2 (GluR6) | Radioligand binding | Kᵢ: >1,000,000 | [2] | |
| Recombinant GluK3 (GluR7) | Radioligand binding | Kᵢ: 6,000 - 14,000 | [2] | |
| Recombinant GluK5 (KA2) | Radioligand binding | Kᵢ: 6,000 - 14,000 | [2] | |
| AMPA (GluA1-4) | Radioligand binding | Kᵢ: 6,000 - 14,000 | [2] |
Table 2: Functional Potency of this compound and ATPA on Kainate and AMPA Receptors
| Compound | Receptor Subtype | Experimental System | Value (µM) | Reference |
| This compound | Homomeric GluK1 (GluR5) | Xenopus Oocytes (TEVC) | EC₅₀: 0.12 ± 0.02 | [3] |
| Homomeric GluK2 (GluR6) | Xenopus Oocytes (TEVC) | EC₅₀: 0.23 ± 0.01 | [3] | |
| Recombinant GluK2 (GluR6) | HEK293 cells | EC₅₀: ~1 | [1] | |
| AMPA (GluR1) | Xenopus Oocytes (TEVC) | EC₅₀: 132 ± 44 | [3] | |
| AMPA (GluR3) | Xenopus Oocytes (TEVC) | EC₅₀: 453 ± 57 | [3] | |
| ATPA | Homomeric GluK1 (GluR5) | Not specified | EC₅₀: Low µM range | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are representative protocols for the key assays used to characterize this compound and ATPA.
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a compound for a specific receptor.
-
Membrane Preparation:
-
Homogenize tissue or cultured cells expressing the target kainate receptor subtype in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]kainate), and varying concentrations of the unlabeled test compound (this compound or ATPA).
-
To determine non-specific binding, a parallel set of reactions is prepared containing a high concentration of an unlabeled standard ligand.
-
Incubate the reaction mixture at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to measure the ion flow through receptor channels in response to agonist application.
-
Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from a female Xenopus laevis.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject the oocytes with cRNA encoding the desired kainate receptor subunit(s).
-
Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV using a voltage-clamp amplifier.
-
-
Agonist Application and Data Acquisition:
-
Apply different concentrations of the agonist (this compound or ATPA) to the oocyte via the perfusion system. To prevent desensitization, especially for kainate receptors, concanavalin (B7782731) A can be included in the recording solution.
-
Record the resulting inward currents using data acquisition software.
-
-
Data Analysis:
-
Measure the peak current amplitude at each agonist concentration.
-
Normalize the current responses to the maximum response.
-
Plot the normalized current as a function of the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Hill slope.
-
Visualizations
The following diagrams illustrate key concepts related to the action of this compound and ATPA on kainate receptors.
Caption: Signaling pathway of this compound and ATPA at kainate receptors.
References
- 1. Contributions of different kainate receptor subunits to the properties of recombinant homomeric and heteromeric receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of release kinetics and glutamate receptor properties in shaping rod–cone differences in EPSC kinetics in the salamander retina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The methylglutamate, this compound, is a potent and highly selective agonist at kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming SYM 2081 Selectivity in a New Experimental System
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the selectivity of SYM 2081, a potent kainate receptor agonist, in a novel experimental system. We offer a comparative analysis of this compound with other relevant compounds, detailed experimental protocols, and visual aids to facilitate a thorough understanding of the necessary procedures.
Unveiling the Selectivity of this compound: A Comparative Overview
This compound is a highly selective agonist for kainate receptors, demonstrating significantly lower affinity for AMPA and NMDA receptors.[1][2] This selectivity is crucial for its use as a pharmacological tool to dissect the specific roles of kainate receptors in neuronal signaling and disease. To confirm its selectivity in your experimental system, a direct comparison with other glutamate (B1630785) receptor agonists is essential.
Table 1: Comparative Affinity of this compound and Other Glutamate Receptor Agonists
| Compound | Receptor Target | Ki (nM) | EC50 (µM) | Reference |
| This compound | Kainate (GluK1/GluR5) | 4.3 | - | [3] |
| Kainate (GluK2/GluR6) | - | ~1 | ||
| AMPA | >10,000 | - | ||
| NMDA | >10,000 | - | ||
| Domoic Acid | Kainate | High Affinity | Potent Agonist | [1][4] |
| AMPA | High Affinity | Potent Agonist | [1][4] | |
| ATPA | Kainate (GluK1/GluR5) | 4.3 | - | [3] |
| Kainate (GluK3/GluR7) | 6,000 - 14,000 | - | [3] | |
| AMPA (GluA1-4) | 6,000 - 14,000 | - | [3] | |
| Glutamic Acid | Kainate | 140 - 494 | - | [5] |
| AMPA | Endogenous Agonist | - | [6] | |
| NMDA | Endogenous Agonist | - | [7] | |
| Kainic Acid | Kainate | 13 - 76 | - | [5] |
| AMPA | Partial Agonist | - | [5][8] |
Experimental Protocols for Determining Selectivity
To empirically validate the selectivity of this compound, two primary experimental approaches are recommended: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay: A Detailed Protocol
This protocol outlines a competitive binding assay to determine the affinity of this compound for kainate receptors compared to other glutamate receptor subtypes.
Objective: To determine the inhibition constant (Ki) of this compound for kainate, AMPA, and NMDA receptors.
Materials:
-
Radioligands: [³H]-Kainate, [³H]-AMPA, [³H]-CGP39653 (for NMDA receptor)
-
Unlabeled Ligands: this compound, Kainic Acid, AMPA, NMDA, Glutamic Acid
-
Membrane Preparations: From rat brain tissue or cell lines expressing the target receptors.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold assay buffer
-
Glass fiber filters (e.g., GF/B or GF/C)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
96-well filter plates and vacuum manifold
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., cortex or hippocampus) or cultured cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
-
-
Assay Setup:
-
In a 96-well filter plate, add the following components in triplicate for each condition:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of an appropriate unlabeled ligand (e.g., 1 mM L-glutamic acid for [³H]-kainate).
-
Competition: Membrane preparation, radioligand, and increasing concentrations of this compound or other test compounds.
-
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the glass fiber filters using a vacuum manifold.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Transfer the filters to scintillation vials.
-
Add scintillation fluid and allow the filters to soak.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiology: Whole-Cell Patch-Clamp Protocol
This protocol describes how to measure the functional effects of this compound on kainate receptor-mediated currents in cultured neurons or brain slices.
Objective: To determine the concentration-response relationship of this compound at kainate receptors and to test its effects on AMPA and NMDA receptor-mediated currents.
Materials:
-
Cell Culture/Brain Slices: Primary neuronal cultures or acute brain slices containing neurons that express kainate receptors.
-
External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose, bubbled with 95% O₂/5% CO₂.
-
Internal Solution: Containing (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 Mg-ATP, and 0.3 Na-GTP, pH adjusted to 7.3 with KOH.
-
Agonists: this compound, Kainic Acid, AMPA, NMDA, Glutamate.
-
Antagonists: CNQX (AMPA/kainate receptor antagonist), AP5 (NMDA receptor antagonist).
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes.
Procedure:
-
Preparation:
-
Prepare cultured neurons on coverslips or obtain acute brain slices using a vibratome.
-
Place the preparation in the recording chamber and perfuse with oxygenated aCSF.
-
-
Obtaining a Whole-Cell Recording:
-
Pull glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Approach a neuron under visual guidance (e.g., using DIC microscopy).
-
Form a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Recording Kainate Receptor-Mediated Currents:
-
Voltage-clamp the neuron at a holding potential of -60 mV.
-
Apply this compound at various concentrations to the bath and record the inward current.
-
To isolate kainate receptor currents, perform experiments in the presence of an NMDA receptor antagonist (AP5).
-
Construct a concentration-response curve and determine the EC50 of this compound.
-
-
Assessing Selectivity:
-
AMPA Receptors: In the same neuron, apply AMPA to elicit an inward current. Then, co-apply this compound with AMPA to see if it potentiates or inhibits the AMPA-mediated current. To further confirm the lack of effect, apply this compound alone at high concentrations and observe for any current.
-
NMDA Receptors: To measure NMDA receptor currents, hold the neuron at a more depolarized potential (e.g., +40 mV) to relieve the magnesium block, or use a magnesium-free external solution. Apply NMDA to elicit an outward current. Test the effect of this compound on the NMDA-mediated current.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents.
-
Plot the normalized current amplitude against the agonist concentration to generate concentration-response curves.
-
Fit the data with a Hill equation to determine the EC50 and Hill slope.
-
Compare the potency and efficacy of this compound at kainate receptors with its effects on AMPA and NMDA receptors.
-
Visualizing the Path to Confirmation
To further clarify the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Kainate Receptor Signaling Pathway.
Caption: Experimental Workflow for Selectivity Confirmation.
Caption: Logical Relationship of this compound Selectivity.
References
- 1. Kainate receptor - Wikipedia [en.wikipedia.org]
- 2. Contributions of different kainate receptor subunits to the properties of recombinant homomeric and heteromeric receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Structure and gating of kainate receptors [frontiersin.org]
- 4. What are NMDA receptor agonists and how do they work? [synapse.patsnap.com]
- 5. AMPA receptor - Wikipedia [en.wikipedia.org]
- 6. What are AMPA receptor agonists and how do they work? [synapse.patsnap.com]
- 7. NMDA receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of SYM 2081 Desensitization Kinetics at Kainate Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the desensitization kinetics of the potent kainate receptor agonist, SYM 2081, with other key agonists, including the endogenous neurotransmitter glutamate (B1630785) and the archetypal agonist kainate. The data presented herein, derived from electrophysiological studies on cultured rat hippocampal neurons, offers valuable insights for researchers investigating kainate receptor pharmacology and developing novel therapeutic agents targeting this receptor subtype.
Executive Summary
This compound distinguishes itself from other kainate receptor agonists through its profound and prolonged desensitization of the receptor. While glutamate and this compound both induce nearly complete desensitization of kainate receptors, this compound does so with a significantly higher potency. In contrast, kainate itself is a partial agonist, eliciting a substantial steady-state current and less pronounced desensitization. Furthermore, the recovery from this compound-induced desensitization is markedly slower than that observed for both glutamate and kainate, suggesting a distinct interaction with the receptor that leads to a more stable desensitized state. These kinetic differences are critical for understanding the functional consequences of kainate receptor activation by these various agonists.
Quantitative Comparison of Agonist Desensitization Kinetics
The following table summarizes the key parameters characterizing the activation and desensitization of kainate receptors by this compound, glutamate, and kainate. The data is compiled from whole-cell patch-clamp recordings in cultured rat hippocampal neurons.
| Parameter | This compound | Glutamate | Kainate |
| Activation (EC50) | ~50 µM[1] | 310 µM[1] | 23 µM[1] |
| Desensitization (IC50) | 0.22 µM[1] | 13 µM[1] | N/A |
| Steady-State Current (% of Peak) | Almost complete desensitization[1] | Almost complete desensitization[1] | ~30%[1] |
| Onset of Desensitization (τ) | Rapid (~30 ms) and Slow (300-600 ms) components observed for KAR agonists[1] | Rapid (~30 ms) and Slow (300-600 ms) components observed for KAR agonists[1] | Rapid (~30 ms) and Slow (300-600 ms) components observed for KAR agonists[1] |
| Recovery from Desensitization (τ) | Three- to fourfold slower than glutamate and kainate[1] | τ1: rapid component, τ2: slow component[1] | τ1: rapid component, τ2: slow component[1] |
N/A: Not applicable as kainate is a partial agonist with significant steady-state current.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental approach used to derive the comparative data, the following diagrams are provided.
References
Replicating Published Findings with SYM 2081: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of SYM 2081, a potent and selective kainate receptor agonist, to aid researchers in replicating and building upon published findings. It includes comparative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Unveiling the Potency and Selectivity of this compound
This compound, chemically known as (2S,4R)-4-methylglutamic acid, is a powerful tool for studying the physiological and pathological roles of kainate receptors due to its high affinity and selectivity.[1][2][3] It functions as an agonist that induces rapid, profound, and prolonged desensitization of kainate receptors, a key aspect of its mechanism of action.[3][4]
Comparative Potency and Selectivity
This compound exhibits a strong preference for kainate receptors over other ionotropic glutamate (B1630785) receptors, such as AMPA and NMDA receptors. Its potency is comparable to that of the endogenous ligand, kainic acid, at specific kainate receptor subunits.[3] The tables below summarize the quantitative data from various studies, offering a clear comparison of this compound's performance against other compounds.
Table 1: Potency of this compound at Kainate and AMPA Receptors
| Receptor Subunit | Agonist | EC50 (µM) | Reference |
| Homomeric GluR5 (GluK1) | This compound | 0.12 ± 0.02 | [1] |
| Homomeric GluR6 (GluK2) | This compound | 0.23 ± 0.01 | [1] |
| AMPA (GluR1) | This compound | 132 ± 44 | [1] |
| AMPA (GluR3) | This compound | 453 ± 57 | [1] |
Table 2: Inhibitory Activity of this compound and Kainic Acid
| Receptor Type | Ligand | IC50 (nM) | Source |
| Wild-type (rat forebrain) Kainate Receptors | This compound | ~32 | [3] |
| Wild-type (rat forebrain) Kainate Receptors | Kainic Acid | ~13 | [3] |
| Recombinant GluR6 (GluK2) Kainate Receptors | This compound | ~19 | [3] |
| Recombinant GluR6 (GluK2) Kainate Receptors | Kainic Acid | ~28 | [3] |
| Wild-type AMPA Receptors | This compound | ~800-fold less potent than at kainate receptors | [3] |
| Wild-type NMDA Receptors | This compound | ~200-fold less potent than at kainate receptors | [3] |
Table 3: Comparative Potency of 4-Methylglutamic Acid Stereoisomers
| Stereoisomer | Relative Potency | Reference |
| (2S,4R) - this compound | Most Potent | [1][2] |
| (2R,4R) | ~20-fold less potent than this compound | [1] |
| (2S,4S) | ~1000-fold less potent than this compound | [1] |
Signaling Pathways of this compound
This compound's primary mechanism of action is the activation and subsequent profound desensitization of kainate receptors. This leads to both ionotropic and metabotropic signaling cascades.
Ionotropic Signaling
Upon binding to the ligand-binding domain of kainate receptor subunits (primarily GluK1-GluK3), this compound induces a conformational change that opens the ion channel.[5] This allows the influx of cations, primarily Na+ and to a lesser extent Ca2+, leading to membrane depolarization.[5] However, this activation is transient and is quickly followed by a state of deep and prolonged desensitization, where the channel closes despite the continued presence of the agonist.[3][4] This desensitization is a key feature of this compound's action and is thought to underlie its therapeutic potential in conditions like neuropathic pain by preventing excessive neuronal excitation.[4]
Metabotropic Signaling
Increasing evidence suggests that kainate receptors can also signal through G-protein-coupled mechanisms, independent of their ion channel function.[6][7] Activation of kainate receptors, including by agonists like this compound, can initiate intracellular signaling cascades involving G-proteins and downstream effectors like protein kinase C (PKC).[8] This metabotropic signaling can modulate neuronal excitability and neurotransmitter release.[6][9]
Experimental Protocols
To facilitate the replication of key findings, this section provides detailed methodologies for commonly used assays with this compound.
Electrophysiological Recording in Xenopus Oocytes
This protocol is adapted from studies investigating the potency and selectivity of this compound on recombinant kainate and AMPA receptors expressed in Xenopus laevis oocytes.[1]
1. Oocyte Preparation:
-
Harvest oocytes from female Xenopus laevis.
-
Defolliculate the oocytes by incubation in collagenase solution.
-
Inject oocytes with cRNAs encoding the desired glutamate receptor subunits (e.g., GluK1, GluK2, GluA1, GluA3).
-
Incubate the oocytes for 2-7 days at 16-18°C in Barth's solution.
2. Two-Electrode Voltage-Clamp Recording:
-
Place an oocyte in a recording chamber continuously perfused with frog Ringer's solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance 0.5-2 MΩ).
-
Clamp the membrane potential at -40 to -80 mV.
-
Prepare stock solutions of this compound and other agonists in water or appropriate solvent. Dilute to the final concentration in the perfusion solution.
-
Apply agonists to the oocyte via the perfusion system.
-
To prevent desensitization when determining agonist potency, pretreat oocytes with concanavalin (B7782731) A (10 µM for 2-5 minutes).[1][3]
-
Record the evoked currents using a suitable amplifier and data acquisition system.
3. Data Analysis:
-
Measure the peak amplitude of the inward current evoked by the agonist.
-
Construct concentration-response curves by plotting the normalized current amplitude against the logarithm of the agonist concentration.
-
Fit the data with the Hill equation to determine the EC50 and Hill coefficient.
Radioligand Binding Assay
This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of this compound for kainate receptors, based on methodologies described in the literature.[3][10][11]
1. Membrane Preparation:
-
Homogenize rat forebrain tissue or cells expressing the target receptor in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final membrane pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
2. Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
Unlabeled this compound at various concentrations (for competition curve) or buffer (for total binding)
-
A fixed concentration of a radiolabeled kainate receptor ligand (e.g., [3H]kainic acid)
-
Membrane preparation
-
-
To determine non-specific binding, add a high concentration of an unlabeled ligand.
-
Incubate the plate at a specified temperature and duration to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to trap the membranes with bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
5. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration.
-
Fit the data using a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Model of Inflammatory Hyperalgesia
This protocol is based on a study investigating the effects of this compound on capsaicin-induced hyperalgesia in rats.[4]
1. Animals:
-
Use adult male Sprague-Dawley rats.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimate the animals to the testing environment and procedures before the experiment.
2. Induction of Hyperalgesia:
-
Induce inflammatory hyperalgesia by injecting a solution of capsaicin (B1668287) (e.g., 10 µg in 10 µL) into the plantar surface of one hind paw.
3. Drug Administration:
-
Administer this compound (e.g., 10, 50, or 100 mg/kg) or vehicle intraperitoneally (i.p.) at a specified time before or after the capsaicin injection.
4. Assessment of Mechanical Hyperalgesia:
-
Use von Frey filaments of varying bending forces to assess the paw withdrawal threshold.
-
Apply the filaments to the plantar surface of the hind paw and record the force at which the animal withdraws its paw.
-
A decrease in the withdrawal threshold indicates mechanical hyperalgesia.
5. Assessment of Thermal Hyperalgesia:
-
Use a radiant heat source (e.g., a plantar test apparatus) to measure the paw withdrawal latency.
-
Apply the heat source to the plantar surface of the hind paw and record the time it takes for the animal to withdraw its paw.
-
A decrease in the withdrawal latency indicates thermal hyperalgesia.
6. Data Analysis:
-
Compare the paw withdrawal thresholds and latencies between the vehicle-treated and this compound-treated groups.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the results.
References
- 1. The methylglutamate, this compound, is a potent and highly selective agonist at kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SYM-2081 - Wikipedia [en.wikipedia.org]
- 3. (2S,4R)-4-methylglutamic acid (this compound): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an agonist that desensitizes kainate receptors, attenuates capsaicin and inflammatory hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kainate receptor - Wikipedia [en.wikipedia.org]
- 6. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sustained postsynaptic kainate receptor activation downregulates AMPA receptor surface expression and induces hippocampal LTD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. GluK2 Q/R editing regulates kainate receptor signaling and long-term potentiation of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of SYM 2081: A Guide for Laboratory Professionals
For researchers and scientists utilizing SYM 2081, a potent and selective kainate receptor agonist, adherence to proper disposal protocols is a critical component of laboratory safety and environmental responsibility.[1][2] This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound waste, ensuring compliance and minimizing risk.
Chemical and Safety Data Summary
A thorough understanding of the chemical properties and safety profile of this compound is foundational to its safe handling and disposal.
| Property | Value | Reference |
| Chemical Name | (2S,4R)-4-Methylglutamic acid | [3] |
| Synonyms | L-erythro-γ-methyl-Glutamic Acid, L-erythro-4-methyl-Glutamic Acid | [3] |
| CAS Number | 31137-74-3 | [3] |
| Molecular Formula | C₆H₁₁NO₄ | [3] |
| Molar Mass | 161.2 g/mol | [3] |
| Appearance | Solid | [3] |
| Hazard Classification | Not classified as hazardous according to the Globally Harmonized System (GHS) | [4] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [4] |
| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0 | [4] |
Immediate Safety and Disposal Protocol
While the Safety Data Sheet (SDS) for this compound indicates that it is not a classified hazardous substance and requires no special disposal measures, it is best practice within a laboratory setting to manage all chemical waste with a structured and cautious methodology.[4] The following steps provide a clear operational plan for the disposal of this compound.
Step 1: Waste Characterization and Segregation
A "waste determination" must be conducted to confirm if the waste is regulated as hazardous under local, state, or federal regulations. Based on available data, pure, unused this compound is not considered hazardous.[4] However, if it is mixed with solvents or other reagents, the resulting mixture may be classified as hazardous.
-
Solid Waste: Any solid this compound, along with contaminated personal protective equipment (e.g., gloves, weighing paper) and lab materials (e.g., pipette tips, tubes), should be collected in a designated, clearly labeled non-hazardous chemical waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof non-hazardous liquid waste container. Ensure the container is compatible with the solvent used.
Step 2: Waste Container Management
Proper container selection and labeling are crucial for safe storage and disposal.
-
Container Selection: Use containers that are in good condition, compatible with the waste, and have a secure lid to prevent spills.
-
Labeling: Clearly label the waste container with "Non-Hazardous Chemical Waste" and list the contents, including "this compound" and any solvents or other chemicals present. Include the date the waste was first added to the container.
Step 3: Storage
Store waste containers in a designated, well-ventilated area away from incompatible materials. Ensure the storage area is secure and accessible only to authorized personnel.
Step 4: Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the non-hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your EHS department.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling SYM 2081
For researchers and scientists in the fast-paced world of drug development, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling SYM 2081, a potent and selective agonist at kainate receptors. By offering clear, procedural, and step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.
Immediate Safety and Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates that specific personal protective equipment such as breathing apparatus and eye protection are not required, it strongly emphasizes that "the usual precautionary measures for handling chemicals should be followed."[1] Adherence to standard laboratory safety protocols is crucial to minimize any potential risks.
The following table summarizes the recommended PPE for handling this compound, combining the specific information from the SDS with general best practices for handling chemical compounds in a laboratory setting.
| PPE Category | SDS Recommendation for this compound | General Laboratory Best Practice Recommendation |
| Eye Protection | Not required[1] | Safety glasses or goggles should always be worn. |
| Hand Protection | No specific recommendation due to missing tests.[1] | Chemical-resistant gloves (e.g., nitrile) should be worn. |
| Respiratory Protection | Not required[1] | Work in a well-ventilated area. Use a fume hood if creating aerosols. |
| Protective Clothing | No special measures required.[1] | A standard laboratory coat should be worn. |
First-Aid Measures
In the event of exposure to this compound, the following first-aid measures should be taken as outlined in the Safety Data Sheet[1]:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. Consult a doctor if complaints arise.[1] |
| Skin Contact | The product does not generally irritate the skin. Wash with soap and water.[1] |
| Eye Contact | Rinse the opened eye for several minutes under running water.[1] |
| Ingestion | If symptoms persist, consult a doctor.[1] |
Operational Plan for Handling this compound
This section provides a step-by-step protocol for the safe handling of this compound, from receipt of the compound to its final disposal.
Preparation and Pre-Handling
-
Review Documentation: Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Gather PPE: Assemble all necessary personal protective equipment as outlined in the table above.
-
Prepare Workspace: Ensure the work area is clean, uncluttered, and well-ventilated. If there is a potential for aerosol generation, prepare a chemical fume hood.
-
Assemble Materials: Have all necessary equipment and reagents for the experiment readily available.
Handling the Compound
-
Don PPE: Put on your lab coat, safety glasses, and gloves before opening the container.
-
Weighing: If weighing the solid compound, do so in a weigh boat or on weighing paper. Avoid creating dust. If possible, perform this task in a fume hood or a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
General Use: Handle the compound with care, avoiding contact with skin and eyes.
Post-Handling and Cleanup
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent and then soap and water.
-
Remove PPE: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to ensure environmental safety and regulatory compliance.
-
Waste Collection:
-
Solid Waste: Collect unused this compound and any contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name "this compound."
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, emphasizing the integration of safety measures at each step.
Caption: Safe handling and disposal workflow for this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring the integrity of their research and the well-being of all laboratory personnel.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
